Finafloxacin hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H/t15-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMSQUOHWYYEKM-MOGJOVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175097 | |
| Record name | Finafloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209342-41-6 | |
| Record name | 3-Quinolinecarboxylic acid, 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209342-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Finafloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Finafloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FINAFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G22PNZ052 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Finafloxacin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Finafloxacin hydrochloride is a novel 8-cyano-fluoroquinolone antibiotic distinguished by its enhanced bactericidal activity in acidic environments. This unique characteristic makes it a promising therapeutic agent for infections in anatomical sites with low pH, such as the urinary tract and stomach. Developed by MerLion Pharmaceuticals, finafloxacin has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the discovery, a detailed account of the synthetic pathways leading to this compound, and an explanation of its mechanism of action, supported by quantitative data and experimental workflows.
Discovery and Development
Finafloxacin was discovered and developed by MerLion Pharmaceuticals and is the first FDA-approved medication to originate from a Singaporean drug company.[1] It was approved by the US Food and Drug Administration (FDA) in December 2014 for the treatment of acute otitis externa (swimmer's ear) caused by Pseudomonas aeruginosa and Staphylococcus aureus.[1][2] Finafloxacin belongs to a novel subclass of fluoroquinolones characterized by an 8-cyano substituent.[3] A key feature of finafloxacin is its enhanced antimicrobial efficacy in slightly acidic conditions (pH 5.0-6.0), a property not observed in other marketed fluoroquinolones, which tend to lose activity at lower pH.[1][2][4] This attribute makes it a candidate for treating infections in acidic body compartments, such as the urinary tract, the vagina, and the stomach (for Helicobacter pylori eradication).[1][5]
Synthesis of this compound
The synthesis of this compound is a multi-step process culminating in the coupling of two key building blocks: (1S,6S)-Morpholinopyrrolidine (MOPY) and 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Cyano-FQA). The overall synthesis is complex, with each of the two main precursors requiring a seven-step synthesis.[3][6]
Synthesis of (1S,6S)-Morpholinopyrrolidine (MOPY) (I)
The synthesis of the chiral base component MOPY begins with 2-butenediol and proceeds through a series of reactions to introduce the desired stereochemistry and functional groups.[6]
Experimental Protocol: Synthesis of MOPY (I)
A detailed, step-by-step experimental protocol for the synthesis of MOPY is not publicly available in the reviewed literature. However, the synthetic pathway is described as a 7-step process with an approximate overall yield of 25%.[3][6] The key steps are outlined below:
-
Formation of 1-tosylpyrroline: Reaction of 2-butenediol with p-toluenesulfonamide.[6]
-
Epoxidation: Conversion of 1-tosylpyrroline to an epoxide using 3-chloro-perbenzoic acid.[6]
-
Chiral Resolution: Introduction of chirality by opening the epoxide ring with (S)-1-phenylethylamine, followed by crystallization to isolate the desired diastereomer.[6]
-
Formation of Oxo-morpholine: Acylation with chloro-acetylchloride and subsequent cyclization.[6]
-
Reduction: Reduction of the oxo-morpholine using a sodium borohydride-boron trifluoride-THF complex.[6]
-
De-tosylation.
-
Hydrogenation: Final hydrogenation to yield MOPY (I).[6]
Synthesis of 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Cyano-FQA) (II)
The synthesis of the quinolone core, Cyano-FQA, also involves a 7-step sequence starting from fluoro-m-xylene.[6]
Experimental Protocol: Synthesis of Cyano-FQA (II)
Similar to the MOPY synthesis, a detailed experimental protocol for Cyano-FQA is not fully disclosed. The overall yield for this 7-step synthesis is approximately 30%.[3][6] The key transformations are:
-
Reaction of fluoro-m-xylene.
-
Chlorination: UV-irradiation mediated chlorination to form hepta-chloro-xylene.[6]
-
Formation of formylbenzoic acid and cyanobenzoic acid. [6]
-
Formation of cyano-benzoyl-chloride: Reaction with thionyl chloride.[6]
-
Esterification and subsequent reactions: Esterification with β-ethyl-3-dimethylaminoacrylate, followed by reaction with cyclopropyl-amine and cyclization.[6]
-
Hydrolysis: Acidic ester-hydrolysis to yield Cyano-FQA (II).[6]
Final Coupling and Salt Formation
The final stage of the synthesis involves the coupling of MOPY (I) and Cyano-FQA (II), followed by crystallization to form this compound (III).[3][6]
Experimental Protocol: Synthesis of this compound (III)
The coupling of MOPY and Cyano-FQA and the subsequent crystallization into the hydrochloride salt is reported to have an overall yield of approximately 55%.[3][6]
-
Coupling Reaction: MOPY (I) is reacted with Cyano-FQA (II) in a suitable solvent system.
-
Crystallization: The resulting finafloxacin free base is then treated with hydrochloric acid to induce crystallization of this compound (III).
Physicochemical Properties and Quantitative Data
A summary of the key physicochemical properties and synthetic yields for this compound and its precursors is provided in the table below.
| Parameter | Value | Reference |
| Synthesis Yields | ||
| (1S,6S)-Morpholinopyrrolidine (MOPY) | ~25% (7 steps) | [3][6] |
| 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Cyano-FQA) | ~30% (7 steps) | [3][6] |
| This compound (from coupling) | ~55% (2 steps) | [3][6] |
| Physicochemical Properties | ||
| Molecular Formula | C₂₀H₁₉FN₄O₄·HCl | |
| Molecular Weight | 434.85 g/mol | |
| pKa1 | 5.6 | [3] |
| pKa2 | 7.8 | [3] |
| Solubility (pH 7.0) | 5.5 mg/mL | [3] |
| Solubility (pH 4.5) | 1.9 mg/mL | [3] |
Antimicrobial Activity
Finafloxacin exhibits a broad spectrum of antibacterial activity. Its potency is notably enhanced at acidic pH. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of finafloxacin against various pathogenic bacteria at different pH values.
| Organism | pH | MIC (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | 7.2 | 0.06 | [3] |
| 5.8 | 0.008 | [3] | |
| Staphylococcus aureus ATCC 29213 | 7.2 | 0.25 | [3] |
| 5.8 | 0.06 | [3] | |
| Pseudomonas aeruginosa ATCC 27853 | 7.4 | 4-8 fold higher than at pH 5.0-6.0 | [2] |
| 5.0-6.0 | 2-4 fold lower than ciprofloxacin/levofloxacin | [2] | |
| Haemophilus influenzae | 7.2 | MIC₉₀: 0.03 | [5] |
| 5.8 | MIC₉₀: one to two dilutions lower | [5] | |
| Moraxella catarrhalis | 7.2 | MIC₉₀: 0.03 | [5] |
| 5.8 | MIC₉₀: one to two dilutions lower | [5] |
Mechanism of Action
Like other fluoroquinolones, finafloxacin's antibacterial activity stems from its ability to inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for bacterial DNA replication, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is essential for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.
By forming a stable complex with the DNA-enzyme intermediate, finafloxacin traps the enzymes in a state where they have cleaved the DNA but are unable to reseal the break. This leads to the accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death.
Visualizations
Synthetic Workflow of this compound
Caption: Synthetic workflow for this compound.
Mechanism of Action of Finafloxacin
Caption: Inhibition of DNA gyrase and topoisomerase IV by Finafloxacin.
Conclusion
This compound represents a significant advancement in the field of fluoroquinolone antibiotics, primarily due to its unique pH-dependent activity profile. Its complex, multi-step synthesis yields a potent molecule capable of combating a wide range of bacterial pathogens. The mechanism of action, targeting essential bacterial enzymes, is well-understood. The enhanced activity of finafloxacin in acidic environments opens up new therapeutic possibilities for treating infections in challenging anatomical locations. Further research into its clinical applications is warranted to fully explore the potential of this novel antimicrobial agent.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merlionpharma.com [merlionpharma.com]
- 4. Comparative In Vitro Activities of the Novel Antibacterial Finafloxacin against Selected Gram-Positive and Gram-Negative Bacteria Tested in Mueller-Hinton Broth and Synthetic Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merlionpharma.com [merlionpharma.com]
- 6. merlionpharma.com [merlionpharma.com]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Finafloxacin hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of finafloxacin hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development, offering a consolidated resource for laboratory and clinical research.
Chemical Structure and Identification
Finafloxacin is a fluorinated quinolone antibiotic characterized by an 8-cyano substituent and a 7-pyrrolo-oxazinyl moiety.[1] The hydrochloride salt is the form commonly used in pharmaceutical preparations.
Chemical Structure of Finafloxacin
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b][2][3]oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, monohydrochloride | [2] |
| CAS Number | 209342-41-6 | [2] |
| Molecular Formula | C₂₀H₁₉FN₄O₄ · HCl | [2] |
| Molecular Weight | 434.9 g/mol | [2] |
| SMILES | FC1=CC2=C(C(C#N)=C1N3C--INVALID-LINK--([H])[C@]4([H])C3)N(C5CC5)C=C(C(O)=O)C2=O.Cl | [2] |
| InChI | InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H/t15-,16-;/m0./s1 | [2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to yellowish powder or crystals | [4] |
| Solubility | Slightly soluble in water (0.125 mg/mL)[4], Soluble in DMSO[5] | [4][5] |
| 5.5 mg/mL (at pH 7) | [2] | |
| 1.9 mg/mL (at pH 4.5) | [2] | |
| pKa | pKa₁: 5.6 (carboxylate function) | [2] |
| pKa₂: 7.8 (N in C7 substituent) | [2] | |
| UV Absorption (λmax) | 245, 286, 371 nm | [5] |
Experimental Protocols
While detailed, step-by-step experimental protocols for the determination of all physicochemical properties are often proprietary, this section outlines the methodologies cited in the available literature.
Determination of pKa (Potentiometric Titration)
The ionization constants (pKa) of finafloxacin were determined by potentiometric titration.[2] This standard method involves the following general steps:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system like water/methanol, to ensure complete dissolution.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter and electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are then determined from the inflection points of this curve, which correspond to the points of half-neutralization for the acidic and basic functional groups.
Determination of Solubility (HPLC Method)
The solubility of finafloxacin at different pH values was determined using High-Performance Liquid Chromatography (HPLC).[2] A general procedure for this type of analysis includes:
-
Equilibrium Establishment: An excess amount of this compound is added to a series of buffered solutions at different pH values. These suspensions are agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Sample Preparation: The saturated solutions are filtered to remove any undissolved solid. The filtrate is then diluted with a suitable mobile phase.
-
HPLC Analysis: The diluted samples are injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV detector.
-
Quantification: The concentration of finafloxacin in each sample is determined by comparing the peak area from the chromatogram to a standard curve generated from solutions of known finafloxacin concentrations.
Mechanism of Action
Finafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[6][7] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[7] The inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. A key feature of finafloxacin is its enhanced activity in acidic environments (pH 5.0-6.0), a condition where many other fluoroquinolones are less effective.[1]
Caption: Mechanism of action of Finafloxacin.
Experimental Workflow: Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of two key intermediates, (1S,6S)-Morpholinopyrrolidine (MOPY) and 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Cyano-FQA), followed by their coupling and crystallization.[2]
Caption: Synthetic workflow for this compound.
References
Finafloxacin hydrochloride mechanism of action on DNA gyrase
A Technical Guide to the Mechanism of Action of Finafloxacin on Bacterial DNA Gyrase
Introduction
Finafloxacin is an advanced, pH-activated fluoroquinolone antibiotic engineered for enhanced efficacy in acidic environments, a common characteristic of infection sites.[1][2] Like other fluoroquinolones, its bactericidal activity stems from the inhibition of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[3] This guide provides an in-depth technical overview of the mechanism by which finafloxacin targets and inhibits DNA gyrase, its primary target in Gram-negative bacteria.
The Essential Role of Bacterial DNA Gyrase
DNA gyrase is a unique type II topoisomerase found in bacteria that introduces negative supercoils into double-stranded DNA, a process fueled by ATP hydrolysis.[5] This function is vital for managing DNA topology during replication and transcription and for compacting the bacterial chromosome.[4][5] The enzyme is a heterotetramer, composed of two GyrA subunits and two GyrB subunits (A₂B₂).[6][7] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.[3][4]
Core Mechanism of Finafloxacin Action on DNA Gyrase
The antibacterial action of finafloxacin is a multi-step process that corrupts the normal function of DNA gyrase, leading to lethal DNA damage.
-
Formation of a Ternary Complex: Finafloxacin does not bind to the DNA gyrase enzyme alone. Instead, it selectively binds to the transient complex formed between DNA gyrase and the bacterial DNA it is processing.[4] This creates a stable ternary Finafloxacin-Gyrase-DNA complex.
-
Stabilization of the Cleaved Complex: During its catalytic cycle, DNA gyrase creates a temporary double-strand break in the DNA to allow another segment of DNA to pass through. Finafloxacin intercalates at this DNA-protein interface and stabilizes this "cleaved complex".[7][8] This action effectively traps the enzyme in a state where the DNA is broken, preventing the GyrA subunit from resealing the break.
-
Induction of Double-Strand Breaks: The accumulation of these stabilized cleaved complexes along the bacterial chromosome results in the formation of permanent, double-strand DNA breaks.[7]
-
Inhibition of DNA Synthesis and Cell Death: These DNA breaks block the progression of replication forks and transcription machinery, leading to a rapid cessation of DNA and RNA synthesis, ultimately triggering pathways that result in bacterial cell death.[7]
References
- 1. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 5. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]
- 6. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Finafloxacin: A C-8-Cyano Fluoroquinolone with pH-Dependent Bactericidal Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Finafloxacin is a novel, fifth-generation fluoroquinolone antibiotic distinguished by its C-8-cyano substituent.[1][2] This structural feature, along with a 7-pyrrolo-oxazinyl moiety, contributes to its broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains.[1][3][4] A key and unique characteristic of finafloxacin is its enhanced bactericidal activity in acidic environments (pH 5.0-6.0), a property not observed in other marketed fluoroquinolones which typically lose efficacy at lower pH.[5][6] This attribute makes finafloxacin a promising candidate for treating infections in acidic body sites, such as the urinary tract, vagina, and stomach.[3][7]
Currently, finafloxacin is approved in the United States as an otic suspension (Xtoro™) for the treatment of acute otitis externa caused by Pseudomonas aeruginosa and Staphylococcus aureus.[3][8] Oral and intravenous formulations have undergone clinical trials for indications such as complicated urinary tract infections (cUTIs), pyelonephritis, and complicated intra-abdominal infections.[1][9]
This technical guide provides a comprehensive overview of finafloxacin, focusing on its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Chemical Structure and Physicochemical Properties
Finafloxacin's chemical structure is 8-Cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b][3][10]oxazin-6(2H)-yl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.[3] Its molecular formula is C20H19FN4O4, with a molar mass of 398.394 g·mol−1.[3] The presence of the C-8-cyano group is crucial for its activity against Gram-positive bacteria.[4] The drug's zwitterionic nature, with pKa values of 5.6 and 7.8, results in a lower isoelectric point (pH 6.7) compared to ciprofloxacin (pH 7.4), contributing to its enhanced activity at acidic pH.[3][7][11]
Mechanism of Action
Like other fluoroquinolones, finafloxacin's primary mechanism of action involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][10] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[10] Finafloxacin stabilizes the covalent complex between these enzymes and DNA, leading to double-stranded DNA breaks and subsequent bacterial cell death.[1][12] This dual-targeting activity contributes to its potent and rapid bactericidal effects.[1] The concentration of finafloxacin required to achieve 50% DNA cleavage is significantly lower (12 to 25-fold) than that of other fluoroquinolones.[1]
Quantitative Data
In Vitro Antibacterial Activity
Finafloxacin demonstrates a broad spectrum of activity against various bacterial pathogens. Its potency is significantly enhanced under acidic conditions.
Table 1: Minimum Inhibitory Concentrations (MICs) of Finafloxacin and Comparator Fluoroquinolones at Different pH Values.
| Organism | pH | Finafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 7.2 | 0.06 | - | - |
| 5.8 | 0.008 | - | - | |
| Staphylococcus aureus ATCC 29213 | 7.2 | 0.25 | - | - |
| 5.8 | 0.06 | - | - | |
| E. coli ATCC 25922 | 7.4 | - | 2- to 8-fold lower activity at pH 6.0 | 2- to 8-fold lower activity at pH 6.0 |
| 6.0 | 4- to 8-fold lower MIC than at pH 7.4 | - | - | |
| 5.0 | 8- to 16-fold lower MIC than ciprofloxacin or levofloxacin | Further 8-fold decrease from pH 6.0 | Further 8-fold decrease from pH 6.0 |
Data compiled from multiple sources.[5][7][11]
Topoisomerase Inhibition
Finafloxacin is a potent inhibitor of both E. coli DNA gyrase and topoisomerase IV.
Table 2: Comparative Activity of Finafloxacin and Other Fluoroquinolones Against Bacterial and Eukaryotic Type II Topoisomerases.
| Compound | Human Topo IIα Selectivity Index | E. coli DNA Gyrase CDL (ng/mL) | E. coli DNA Gyrase CL50 (ng/mL) | E. coli Topo IV CDL (ng/mL) | E. coli Topo IV CL50 (ng/mL) |
| Finafloxacin | 250 | 1 | 2.5 | 1 | 2.5 |
| Ciprofloxacin | - | >10 | >10 | 10 | >10 |
| Moxifloxacin | - | 1 | 2.5 | 1 | 5 |
| Clinafloxacin | - | 1 | 2.5 | 1 | 5 |
| Enoxacin | - | >10 | >10 | >10 | >10 |
CDL: Cleavage Detection Limit (lowest concentration yielding detectable cleavage product). CL50: Concentration causing 50% DNA cleavage. Data from TopoGEN, Inc. study.[13]
Pharmacokinetic Properties
Finafloxacin exhibits favorable pharmacokinetic properties in humans, including good oral bioavailability and a half-life of approximately 10 hours.[3][14]
Table 3: Pharmacokinetic Parameters of Finafloxacin in Healthy Volunteers.
| Administration | Dose | Cmax (mg/L) | tmax (h) | AUC∞ (mg·h/L) | t1/2 (h) | Renal Clearance (CLr) |
| Oral (single dose) | 25-800 mg | Dose-proportional | 0.25 - 2.50 | Dose-proportional | ~10 | - |
| Oral (multiple dose, day 7) | 300 mg | - | - | - | - | - |
| 600 mg | - | - | - | - | - | |
| 800 mg | - | - | - | - | - | |
| Intravenous (single dose) | 200-1000 mg | - | - | - | - | 30-44% of dose excreted unchanged in urine |
Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; AUC∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life. Data from Phase I clinical trials.[14][15][16]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of finafloxacin is determined by measuring its MIC against various bacterial strains using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[17][18]
Protocol for Broth Microdilution MIC Assay:
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). For pH-dependent studies, adjust the pH of the broth to the desired levels (e.g., 5.8, 7.2) using hydrochloric acid before autoclaving.[5][19]
-
Antibiotic Preparation: Prepare a stock solution of finafloxacin in a suitable solvent (e.g., DMSO) and then perform serial two-fold dilutions in the appropriate broth in 96-well microtiter plates.
-
Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Inoculate the microtiter plates containing the serially diluted finafloxacin and incubate at 35°C for 16-20 hours in ambient air.[17]
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Topoisomerase II Inhibition and DNA Cleavage Assay
This assay measures the ability of finafloxacin to inhibit the activity of bacterial DNA gyrase and topoisomerase IV and to induce DNA cleavage.[13][20]
Protocol for Topoisomerase Inhibition Assay:
-
Enzyme and Substrate Preparation:
-
Purify E. coli DNA gyrase and topoisomerase IV.
-
Use supercoiled plasmid DNA (e.g., pHOT1) as the substrate for the gyrase supercoiling assay and relaxed plasmid DNA for the topoisomerase IV decatenation assay.[13]
-
-
Reaction Mixture:
-
For the gyrase supercoiling assay , the reaction mixture typically contains the enzyme, supercoiled DNA, ATP, and varying concentrations of finafloxacin in a suitable buffer.
-
For the topoisomerase IV decatenation assay , the reaction mixture includes the enzyme, kinetoplast DNA (kDNA), ATP, and different concentrations of the drug.
-
For the DNA cleavage assay , the reaction mixture contains the enzyme, supercoiled or relaxed DNA, and the test compound. The reaction is stopped by the addition of SDS and proteinase K.[13][21]
-
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).
-
Analysis:
-
Separate the different DNA topoisomers (supercoiled, relaxed, linear) by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the amount of linear DNA to determine the extent of DNA cleavage.[13]
-
-
Data Interpretation:
-
The Cleavage Detection Limit (CDL) is the lowest drug concentration that produces a detectable amount of linear DNA.
-
The CL50 is the drug concentration that results in the cleavage of 50% of the DNA substrate.[13]
-
Conclusion
Finafloxacin is a promising C-8-cyano fluoroquinolone with a unique pH-dependent bactericidal activity. Its potent dual inhibition of DNA gyrase and topoisomerase IV, broad spectrum of activity, and enhanced efficacy in acidic environments make it a valuable agent in the fight against bacterial infections, particularly in acidic niches of the body. The data and protocols presented in this guide provide a solid foundation for further research and development of this important antibiotic.
References
- 1. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 2. mdpi.com [mdpi.com]
- 3. Finafloxacin - Wikipedia [en.wikipedia.org]
- 4. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merlionpharma.com [merlionpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Finafloxacin | C20H19FN4O4 | CID 11567473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. merlionpharma.com [merlionpharma.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. merlionpharma.com [merlionpharma.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Pharmacokinetics of Intravenous Finafloxacin in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. merlionpharma.com [merlionpharma.com]
- 18. MICs. [bio-protocol.org]
- 19. merlionpharma.com [merlionpharma.com]
- 20. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Finafloxacin's Enhanced Antibacterial Activity in Acidic Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finafloxacin is a novel fluoroquinolone antibiotic characterized by its unique, enhanced bactericidal activity in acidic environments.[1][2][3] This property distinguishes it from other fluoroquinolones, which typically exhibit reduced efficacy at lower pH levels.[2][4] This attribute is particularly relevant for treating infections in anatomical sites that are naturally acidic or become acidified due to inflammatory processes, such as the urinary tract, stomach, and intracellular compartments.[4][5][6] This technical guide provides an in-depth overview of the experimental evidence, methodologies, and proposed mechanisms underlying finafloxacin's pH-dependent activity.
Mechanism of Enhanced Activity in Acidic pH
Finafloxacin's increased potency at low pH is attributed to its chemical structure and resulting physicochemical properties.[7][8] As a zwitterionic molecule, its charge state is influenced by the surrounding pH.[1] In acidic conditions, finafloxacin is less charged, which facilitates its passage across the bacterial cell membrane.[1] Once inside the more neutral cytoplasm of the bacterium, the molecule becomes charged, leading to its accumulation within the cell.[4][9] This increased intracellular concentration allows for more effective inhibition of its targets, DNA gyrase and topoisomerase IV, ultimately leading to bacterial cell death.[4][7]
Caption: Proposed mechanism of finafloxacin's enhanced activity at acidic pH.
Quantitative Analysis of pH-Dependent Activity
The enhanced activity of finafloxacin in acidic environments has been quantified through numerous in vitro studies. The minimum inhibitory concentration (MIC), a measure of an antibiotic's potency, is significantly lower for finafloxacin at acidic pH compared to neutral pH.
Table 1: Finafloxacin MICs against various pathogens at different pH values.
| Organism | pH 7.2-7.4 | pH 5.8-6.2 | Fold-Increase in Activity at Acidic pH | Reference(s) |
| Escherichia coli | 0.06 - 0.125 µg/mL | 0.008 - 0.06 µg/mL | 4-8 fold | [8][10] |
| Staphylococcus aureus | 0.125 - 0.25 µg/mL | 0.06 - 0.125 µg/mL | 4-8 fold | [8][10] |
| Helicobacter pylori | >1 µg/mL (for many strains) | <1 µg/mL (for many strains) | Varies | [11][12] |
| Pseudomonas aeruginosa | 0.5 - 4 µg/mL | 0.5 - 4 µg/mL | No significant change | [10][13] |
| Listeria monocytogenes | Varies | Lower than at neutral pH | Varies | [14] |
Table 2: Comparison of Finafloxacin and Ciprofloxacin MICs at Acidic vs. Neutral pH.
| Organism | Antibiotic | MIC at pH 7.2-7.4 (µg/mL) | MIC at pH 5.8-6.0 (µg/mL) | Change in Activity at Acidic pH | Reference(s) |
| E. coli | Finafloxacin | 0.06 | 0.008 | 8-fold increase | [2][8] |
| Ciprofloxacin | 0.016 | 0.06 - 2 | 4 to 125-fold decrease | [2][10] | |
| S. aureus | Finafloxacin | 0.25 | 0.06 | 4-fold increase | [8][10] |
| Ciprofloxacin | 0.5 | 0.25 - 2 | 2 to 4-fold decrease | [10] |
Experimental Protocols
The assessment of finafloxacin's pH-dependent activity relies on standardized antimicrobial susceptibility testing methods, with modifications to control the pH of the growth medium.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.[2][15]
-
pH Adjustment: The pH of the broth is adjusted to the desired levels (e.g., 5.8, 6.5, 7.2, 8.5) using hydrochloric acid or sodium hydroxide prior to autoclaving.[10][16]
-
Inoculum Preparation: Bacterial strains are cultured and then diluted to a standardized concentration, typically 5 x 10^5 CFU/mL.
-
Assay: Serial twofold dilutions of finafloxacin are prepared in 96-well microtiter plates with the pH-adjusted broth. The standardized inoculum is added to each well.
-
Incubation: Plates are incubated at 35-37°C for 16-20 hours.[6]
-
Reading: The MIC is determined as the lowest concentration of finafloxacin that completely inhibits visible bacterial growth.
2. Agar Dilution Method:
-
Media: Mueller-Hinton Agar (MHA) is prepared and the pH is adjusted as with the broth.
-
Assay: Finafloxacin is incorporated into the molten agar at various concentrations. Once solidified, a standardized bacterial inoculum is spotted onto the surface of the agar plates.
-
Incubation and Reading: Plates are incubated as described for broth microdilution, and the MIC is the lowest concentration that inhibits growth. This method was notably used for H. pylori.[12][17]
Caption: Experimental workflow for determining pH-dependent MIC of finafloxacin.
Logical Relationship of Finafloxacin's Properties and Activity
The unique behavior of finafloxacin in acidic environments is a direct consequence of its chemical properties and their interplay with bacterial physiology. This can be summarized as a logical progression from the environmental condition to the ultimate antibacterial effect.
References
- 1. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline [mdpi.com]
- 2. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 5. Finafloxacin for the treatment of urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merlionpharma.com [merlionpharma.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. High Efficacy of Finafloxacin on Helicobacter pylori Isolates at pH 5.0 Compared with That of Other Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Efficacy of Finafloxacin on Helicobacter pylori Isolates at pH 5.0 Compared with That of Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Activity of finafloxacin, a novel fluoroquinolone with increased activity at acid pH, towards extracellular and intracellular Staphylococcus aureus, Listeria monocytogenes and Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative In Vitro Activities of the Novel Antibacterial Finafloxacin against Selected Gram-Positive and Gram-Negative Bacteria Tested in Mueller-Hinton Broth and Synthetic Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merlionpharma.com [merlionpharma.com]
- 17. pure.skku.edu [pure.skku.edu]
Finafloxacin's Inhibition of Bacterial Topoisomerase IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finafloxacin is a novel fluoroquinolone antibiotic characterized by its unique 8-cyano substitution and enhanced bactericidal activity in acidic environments.[1] Like other fluoroquinolones, finafloxacin exerts its antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2][3] These enzymes are essential for bacterial survival, playing critical roles in DNA replication, transcription, repair, and recombination.[2][3] This technical guide provides an in-depth analysis of finafloxacin's inhibitory action on bacterial topoisomerase IV, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Topoisomerase IV is a heterotetrameric enzyme, composed of two ParC and two ParE subunits, that is primarily responsible for the decatenation of daughter chromosomes following DNA replication.[4] By inhibiting topoisomerase IV, finafloxacin stabilizes the covalent complex between the enzyme and cleaved DNA, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[4][5] Finafloxacin has demonstrated a potent dual-targeting activity against both DNA gyrase and topoisomerase IV, which contributes to its rapid bactericidal action.[5][6]
Quantitative Analysis of Finafloxacin's Inhibitory Activity
The inhibitory potency of finafloxacin against bacterial topoisomerase IV has been quantified using various metrics, including the concentration required to induce 50% maximum cleavage (CL50) and Minimum Inhibitory Concentrations (MICs) against a range of bacterial pathogens. A notable characteristic of finafloxacin is its increased activity at acidic pH, which is relevant for infections in acidic environments such as the urinary tract.[7][8]
In Vitro Inhibition of E. coli Topoisomerase IV
Biochemical assays with purified Escherichia coli topoisomerase IV have provided direct evidence of finafloxacin's potent inhibitory activity. The CL50 value, which represents the concentration of the drug that induces 50% of the maximum DNA cleavage, is a key indicator of potency.
Table 1: Comparative in vitro activity of finafloxacin and other fluoroquinolones against E. coli Topoisomerase IV.
| Fluoroquinolone | CL50 (ng/mL) |
| Finafloxacin | 8 |
| Clinafloxacin | 52 |
| Ciprofloxacin | 200 |
| Moxifloxacin | 200 |
| Enoxacin | 500 |
Data sourced from Muller et al., 48th ICAAC/IDSA, 2008.[9]
Antibacterial Activity (MIC)
Minimum Inhibitory Concentration (MIC) data demonstrates finafloxacin's potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. A key feature of finafloxacin is its enhanced activity at acidic pH, a property not shared by other fluoroquinolones like ciprofloxacin.[8][10]
Table 2: Minimum Inhibitory Concentration (MIC) of Finafloxacin against various bacterial strains at neutral and acidic pH.
| Organism | Strain | pH 7.2-7.4 MIC (µg/mL) | pH 5.8-6.2 MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.03 | 0.008 |
| Staphylococcus aureus (MRSA) | ATCC 33591 | 0.125 | 0.015 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 | 0.06 |
| Escherichia coli | ATCC 25922 | 0.015 | 0.004 |
| Pseudomonas aeruginosa | ATCC 27853 | 0.5 | 0.125 |
Data compiled from Stubbings et al., 2011 and other sources.[7][8][10][11][12][13][14]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibition of bacterial topoisomerase IV by finafloxacin. These protocols are based on established methods for studying fluoroquinolone-topoisomerase interactions.
Topoisomerase IV DNA Decatenation Assay
This assay measures the ability of topoisomerase IV to separate catenated DNA rings into individual circular DNA molecules and the inhibition of this activity by a compound.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the following components in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP, and 50 µg/mL bovine serum albumin).
-
Substrate and Inhibitor Addition: Add kinetoplast DNA (kDNA), a network of catenated DNA minicircles, to the reaction mixture at a final concentration of approximately 10-20 µg/mL. Add varying concentrations of finafloxacin or a vehicle control.
-
Enzyme Addition and Incubation: Initiate the reaction by adding purified bacterial topoisomerase IV enzyme. Incubate the mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Analysis: Analyze the reaction products by agarose gel electrophoresis. Decatenated DNA minicircles will migrate faster than the catenated kDNA network. The concentration of finafloxacin that inhibits 50% of the decatenation activity (IC50) can be determined by quantifying the band intensities.
Topoisomerase IV-Mediated DNA Cleavage Assay
This assay assesses the ability of finafloxacin to stabilize the covalent complex between topoisomerase IV and DNA, resulting in DNA cleavage.
-
Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM DTT) containing supercoiled plasmid DNA (e.g., pBR322) at a concentration of approximately 10-20 µg/mL.
-
Inhibitor and Enzyme Incubation: Add varying concentrations of finafloxacin or a vehicle control to the reaction mixture, followed by the addition of purified bacterial topoisomerase IV. Incubate at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.
-
Complex Trapping and Protein Digestion: Terminate the reaction and trap the covalent complex by adding SDS to a final concentration of 1% and proteinase K to a final concentration of 0.2 mg/mL. Incubate at 37-50°C for an additional 30-60 minutes to digest the protein component of the complex.
-
DNA Purification: Purify the DNA by phenol-chloroform extraction and ethanol precipitation.
-
Analysis: Analyze the DNA products by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates DNA cleavage. The concentration of finafloxacin that produces 50% of the maximum cleavage (CL50) can be determined from a dose-response curve.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1. Mechanism of finafloxacin inhibition of topoisomerase IV.
Figure 2. Workflow for a topoisomerase IV decatenation assay.
Figure 3. Workflow for a topoisomerase IV DNA cleavage assay.
Conclusion
Finafloxacin is a potent inhibitor of bacterial topoisomerase IV, a key enzyme in DNA metabolism. Its dual-targeting mechanism and enhanced activity in acidic environments make it a promising antibacterial agent. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the unique properties of finafloxacin in the ongoing effort to combat bacterial infections.
References
- 1. Finafloxacin - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 6. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. merlionpharma.com [merlionpharma.com]
- 10. journals.asm.org [journals.asm.org]
- 11. merlionpharma.com [merlionpharma.com]
- 12. Antibacterial activity of finafloxacin under different pH conditions against isogenic strains of Escherichia coli expressing combinations of defined mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merlionpharma.com [merlionpharma.com]
- 14. merlionpharma.com [merlionpharma.com]
The Influence of Isoelectric Point on the pH-Dependent Antibacterial Activity of Finafloxacin: A Technical Guide
This technical guide provides an in-depth analysis of the isoelectric point of finafloxacin, a novel 8-cyano-fluoroquinolone, and its pivotal role in the drug's enhanced antibacterial activity in acidic environments. This unique characteristic distinguishes finafloxacin from other fluoroquinolones and presents a therapeutic advantage for infections occurring in acidic foci. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and the Isoelectric Point
Finafloxacin's chemical structure, a fluorinated quinolone derivative with an 8-cyano-substituent and a 7-pyrrolo-oxazinyl moiety, results in specific ionization constants (pKa) that determine its isoelectric point (pI).[1] The isoelectric point is the pH at which a molecule carries no net electrical charge. For finafloxacin, the pI is approximately 6.7.[1][2] This is notably lower than that of other zwitterionic fluoroquinolones like ciprofloxacin, which has a pI of 7.4.[1][2]
The key physicochemical parameters are summarized below.
| Parameter | Finafloxacin | Ciprofloxacin | Reference |
| pKa1 (Carboxylate) | 5.6 | - | [2][3] |
| pKa2 (Piperazinyl) | 7.8 | - | [2][3] |
| Isoelectric Point (pI) | 6.7 | 7.4 | [1][2] |
Table 1: Physicochemical Properties of Finafloxacin vs. Ciprofloxacin.
The Role of pH in Finafloxacin's Antibacterial Activity
A defining characteristic of finafloxacin is the substantial enhancement of its antibacterial activity under acidic conditions (pH 5.0-6.5).[1][4] This contrasts sharply with other fluoroquinolones, such as ciprofloxacin, levofloxacin, and moxifloxacin, which generally exhibit reduced activity at a pH below neutral.[5][6]
The enhanced activity is attributed to the drug's lower isoelectric point. At a pH below its pI of 6.7, a larger proportion of finafloxacin molecules become positively charged. This cationic form is believed to facilitate greater accumulation within the negatively charged interior of bacterial cells.[5][7] Furthermore, finafloxacin is a poor substrate for bacterial multidrug efflux transporters, which contributes to its retention within the cell.[5] This increased intracellular concentration potentiates its inhibitory action on its primary targets.
Figure 1. Logical relationship between external pH, finafloxacin's charge, and its activity.
Mechanism of Action: pH-Potentiated Target Inhibition
Like all fluoroquinolones, finafloxacin's mechanism of action involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[9] Finafloxacin promotes the cleavage of bacterial DNA within the DNA-enzyme complexes, leading to rapid bacterial cell death.[5] The enhanced intracellular accumulation of finafloxacin in acidic environments leads to a higher concentration of the drug at its target sites, resulting in more potent inhibition of these enzymes and, consequently, a more pronounced bactericidal effect.[5]
Figure 2. Finafloxacin's pH-potentiated mechanism of action.
Quantitative Analysis: pH-Dependent MIC Values
The effect of pH on finafloxacin's activity is quantitatively demonstrated by comparing its Minimum Inhibitory Concentration (MIC) values at neutral pH (7.2-7.4) and acidic pH (5.8-6.2). Studies consistently show that finafloxacin's MICs are significantly lower (indicating greater potency) in acidic conditions across a broad spectrum of pathogens.
| Organism | pH 7.2 | pH 5.8 | Fold Increase in Activity | Reference |
| Escherichia coli ATCC 25922 | 0.06 µg/mL | 0.008 µg/mL | 8x | [2][3] |
| Staphylococcus aureus ATCC 29213 | 0.25 µg/mL | 0.06 µg/mL | 4x | [2][3] |
Table 2: MIC of Finafloxacin against Quality Control Strains at Neutral and Acidic pH.
This pH-dependent enhancement is also observed against a wide range of clinical isolates. For many species, the activity of finafloxacin at acidic pH is 2- to 8-fold greater than at neutral pH.[6]
| Organism (No. of Isolates) | Finafloxacin MIC90 (µg/mL) at pH 7.2 | Finafloxacin MIC90 (µg/mL) at pH 5.8 |
| Staphylococcus aureus (MSSA) | 0.25 | 0.06 |
| Staphylococcus aureus (MRSA) | 0.25 | 0.12 |
| Streptococcus pneumoniae | 1 | 0.12 |
| Escherichia coli | 0.25 | 0.03 |
| Klebsiella pneumoniae | 0.5 | 0.06 |
| Pseudomonas aeruginosa | 4 | 1 |
Table 3: Comparative MIC90 values for Finafloxacin at standard (pH 7.2) and acidic (pH 5.8) conditions against various clinical isolates. (Data compiled and representative of findings in cited literature[11])
Experimental Protocols
Protocol: Determination of Isoelectric Point
The isoelectric point (pI) of a molecule like finafloxacin is typically calculated from its experimentally determined ionization constants (pKa). A common method for pKa determination is potentiometric titration.
Objective: To determine the pKa values of finafloxacin to calculate its isoelectric point.
Materials:
-
Finafloxacin hydrochloride
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
High-purity water (degassed)
-
Calibrated pH meter and electrode
-
Automatic titrator or manual titration setup (buret, stir plate)
-
Temperature-controlled vessel
Methodology:
-
Sample Preparation: Accurately weigh a sample of finafloxacin and dissolve it in a known volume of high-purity water to create a solution of known concentration.
-
Acidification: Add a stoichiometric excess of standardized HCl to the solution to ensure all ionizable groups are fully protonated.
-
Titration: Titrate the acidified finafloxacin solution with the standardized NaOH solution at a constant, slow rate.
-
Data Collection: Record the pH of the solution after each incremental addition of NaOH. Continue the titration past the expected equivalence points.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show inflection points corresponding to the equivalence points. The pKa values are determined from the pH at the half-equivalence points.
-
pI Calculation: For a zwitterionic molecule with two pKa values (pKa1 for the acidic group, pKa2 for the basic group), the isoelectric point is calculated as: pI = (pKa1 + pKa2) / 2
Protocol: Determination of MIC at Varying pH
The antibacterial activity of finafloxacin at different pH values is determined by measuring the MIC using standard methods, such as broth microdilution, with pH-adjusted media. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]
Objective: To determine the MIC of finafloxacin against a bacterial strain at both neutral (pH 7.2) and acidic (pH 5.8) conditions.
Materials:
-
Finafloxacin powder
-
Bacterial isolate (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 1M HCl and 1M NaOH for pH adjustment
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 105 CFU/mL
-
Incubator (35°C ± 2°C)
Methodology:
Figure 3. Experimental workflow for pH-dependent MIC determination.
-
Media Preparation: Prepare two batches of CAMHB. Adjust the pH of the first batch to 7.2 ± 0.1 and the second batch to 5.8 ± 0.1 using sterile 1M HCl or 1M NaOH. Sterilize by filtration if necessary.
-
Drug Dilution: Prepare a stock solution of finafloxacin. Perform serial two-fold dilutions of the drug in separate tubes for each of the pH-adjusted broths to achieve the desired final concentration range.
-
Plate Inoculation: Dispense the drug dilutions into the wells of a 96-well microtiter plate. Add the standardized bacterial inoculum to each well. The final volume in each well should be uniform, and the final bacterial concentration should be approximately 5 x 105 CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates in ambient air at 35°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of finafloxacin that completely inhibits visible growth of the organism.
Conclusion and Therapeutic Implications
The isoelectric point of finafloxacin is a critical determinant of its unique, pH-dependent antibacterial activity. Its relatively low pI of 6.7 allows for enhanced cellular accumulation and potency in acidic environments, a feature not observed in other clinically significant fluoroquinolones. This characteristic suggests that finafloxacin may offer a distinct therapeutic advantage in treating infections located in anatomical sites that are naturally acidic or become acidified during infection, such as the urinary tract, vagina, stomach (Helicobacter pylori infections), and within the phagolysosomes of host cells where intracellular pathogens can reside.[1][5][7] The data and protocols presented in this guide underscore the importance of considering the physicochemical properties of antimicrobial agents in drug development and clinical application.
References
- 1. Finafloxacin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. merlionpharma.com [merlionpharma.com]
- 4. Antibacterial activity of finafloxacin under different pH conditions against isogenic strains of Escherichia coli expressing combinations of defined mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 6. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of pH on the activity of finafloxacin against extracellular and intracellular Burkholderia thailandensis, Yersinia pseudotuberculosis and Francisella philomiragia and on its cellular pharmacokinetics in THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. researchgate.net [researchgate.net]
- 11. merlionpharma.com [merlionpharma.com]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Finafloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finafloxacin is a novel 8-cyano-fluoroquinolone antibiotic distinguished by its enhanced bactericidal activity in acidic environments (pH 5.0-6.0).[1][2][3] This unique characteristic is in contrast to other fluoroquinolones, which typically exhibit reduced activity at a pH below neutral.[1][4] This attribute makes finafloxacin a promising agent for treating infections in acidic body sites, such as the urinary tract. In vitro susceptibility testing is crucial for determining the minimum inhibitory concentration (MIC) of finafloxacin against relevant bacterial isolates. The following protocols, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines, are provided to ensure accurate and reproducible results.
Key Considerations for Finafloxacin Susceptibility Testing
The most critical factor in testing finafloxacin is the pH of the testing medium. Due to its increased potency at acidic pH, it is often necessary to perform susceptibility testing at both standard neutral pH (7.2-7.4) and an acidic pH (e.g., 5.8) to fully characterize its activity against a specific isolate.[1][4][5] Standard CLSI protocols for broth microdilution and agar dilution are the recommended methods.[6][7][8]
Quantitative Data Summary
The following tables summarize the in vitro activity of finafloxacin against a variety of bacterial pathogens under both standard (neutral pH) and acidic conditions.
Table 1: Finafloxacin MIC50/MIC90 Data for Various Bacterial Species at Neutral and Acidic pH
| Organism | pH | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Achromobacter xylosoxidans | 7.2 | 8 | 32 |
| 5.8 | 0.5 | 1 | |
| Burkholderia cenocepacia | 7.2 | 64 | >64 |
| 5.8 | 4 | 8 | |
| Burkholderia gladioli | 7.2 | 1 | 2 |
| 5.8 | <0.25 | 0.5 | |
| Pseudomonas aeruginosa | 7.2 | 8 | 32 |
| 5.8 | 1 | 4 | |
| Stenotrophomonas maltophilia | 7.2 | 4 | 8 |
| 5.8 | 0.5 | 1 | |
| Burkholderia mallei | 7.0 | 0.5 | 0.5 |
| 5.0 | 0.12 | 0.5 | |
| Burkholderia pseudomallei | 7.0 | 1 | 2 |
| 5.0 | 1 | 1 |
Data sourced from multiple studies investigating finafloxacin's in vitro activity against respiratory pathogens and biodefense-related pathogens.[5][9]
Table 2: Quality Control (QC) Ranges for Finafloxacin
| QC Strain | Method | pH | MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | Broth Microdilution | 7.2 | 0.03 |
| 5.8 | ≤0.015 | ||
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 7.2-7.4 | Data not consistently available in search results |
| Pseudomonas aeruginosa ATCC® 27853 | Broth Microdilution | 7.2-7.4 | Data not consistently available in search results |
Note: Specific, standardized QC ranges from CLSI or EUCAST for finafloxacin are not yet widely established. The values presented are based on data from research studies.[2][10] Laboratories should establish their own internal QC ranges based on the provided protocols.
Experimental Protocols
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of finafloxacin in a liquid medium. The protocol is adapted from CLSI document M07.[4][7]
Materials:
-
Finafloxacin powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile diluents (e.g., saline or broth)
-
Hydrochloric acid (HCl) for pH adjustment
-
pH meter
-
Incubator (35°C ± 2°C)
Procedure:
-
Media Preparation:
-
Prepare CAMHB according to the manufacturer's instructions.
-
For acidic testing, adjust the pH of the broth to the desired level (e.g., 5.8) using sterile HCl prior to autoclaving. Verify the pH after autoclaving and cooling.[1]
-
For fastidious organisms, supplement the media as required (e.g., 2.5-5% lysed horse blood for streptococci).[7][11]
-
-
Finafloxacin Stock Solution Preparation:
-
Prepare a stock solution of finafloxacin in a suitable solvent as recommended by the manufacturer.
-
Perform serial two-fold dilutions to create working solutions for the desired concentration range.
-
-
Plate Preparation:
-
Dispense 50 µL of the appropriate CAMHB (neutral or acidic) into each well of a 96-well microtiter plate.
-
Add 50 µL of the corresponding finafloxacin working solution to the wells, creating a final volume of 100 µL and achieving the target drug concentrations.
-
Include a growth control well (broth only, no drug) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), suspend several colonies in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well (except the sterility control).
-
Seal the plates to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
-
Result Interpretation:
-
Following incubation, read the plates visually.
-
The MIC is the lowest concentration of finafloxacin that completely inhibits visible growth of the organism.
-
Agar Dilution Method
This method is particularly useful for testing anaerobes or for determining the MIC of multiple isolates simultaneously. The protocol is based on CLSI document M11 for anaerobes.[6]
Materials:
-
Finafloxacin powder
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium (e.g., Brucella agar for anaerobes)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Inoculum replicating device (e.g., Steers replicator)
-
Hydrochloric acid (HCl) for pH adjustment
-
Incubator (aerobic or anaerobic as required)
Procedure:
-
Media Preparation:
-
Prepare MHA according to the manufacturer's instructions.
-
For acidic testing, adjust the pH of the molten agar to the desired level (e.g., 5.8) using sterile HCl before pouring the plates.[10]
-
Cool the agar to 45-50°C in a water bath.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of finafloxacin in a suitable diluent.
-
Add a defined volume of each finafloxacin dilution to a corresponding volume of molten agar to achieve the final desired concentrations.
-
Pour the agar-drug mixture into sterile petri dishes and allow them to solidify.
-
Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
This will be further diluted to achieve a final inoculum spot of approximately 10⁴ CFU.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating device, spot-inoculate the prepared agar plates with each bacterial isolate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours (for aerobes) or under appropriate anaerobic conditions for 48 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of finafloxacin on the agar plate that completely inhibits visible growth, ignoring a faint haze or a single colony.
-
Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Agar Dilution Susceptibility Testing.
Caption: Logic for Interpreting MIC Results.
References
- 1. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merlionpharma.com [merlionpharma.com]
- 3. Finafloxacin - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. merlionpharma.com [merlionpharma.com]
- 7. merlionpharma.com [merlionpharma.com]
- 8. MICs. [bio-protocol.org]
- 9. Demonstration of the Broad-Spectrum In Vitro Activity of Finafloxacin against Pathogens of Biodefense Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merlionpharma.com [merlionpharma.com]
- 11. goldbio.com [goldbio.com]
Application Notes and Protocols for Utilizing Finafloxacin in Acidic pH Bacterial Culture Models
Introduction
Finafloxacin is a novel 8-cyano-fluoroquinolone that exhibits a unique characteristic of enhanced antibacterial activity under acidic conditions (pH 5.0-6.0).[1][2][3][4] This property is in stark contrast to other fluoroquinolones, which generally show decreased activity at a pH below neutral.[1][2][5] The increased efficacy of finafloxacin in acidic environments is attributed to its higher intracellular accumulation within bacterial cells at low pH, while also being a poor substrate for bacterial multidrug efflux transporters.[5][6] This makes finafloxacin a promising agent for treating infections in acidic body sites, such as the urinary tract, and for combating intracellular pathogens that reside in acidic organelles.[4][7][8]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively utilize finafloxacin in acidic pH bacterial culture models. The included methodologies for determining minimum inhibitory concentrations (MIC) and time-kill kinetics will enable the accurate in vitro assessment of finafloxacin's potency in relevant acidic environments.
Mechanism of Action
Finafloxacin, like other fluoroquinolones, functions by inhibiting bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV.[5][9][10][11] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a complex with these enzymes and the bacterial DNA, finafloxacin promotes DNA cleavage, ultimately leading to bacterial cell death.[5] Notably, finafloxacin demonstrates potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains.[5] Its efficacy is significantly enhanced in acidic environments, a key differentiator from other antibiotics in its class.[1][2][3][5][6][12][13]
References
- 1. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro spectrum of activity of finafloxacin, a novel, pH-activated fluoroquinolone, under standard and acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Finafloxacin - Wikipedia [en.wikipedia.org]
- 5. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 6. mdpi.com [mdpi.com]
- 7. Activity of finafloxacin, a novel fluoroquinolone with increased activity at acid pH, towards extracellular and intracellular Staphylococcus aureus, Listeria monocytogenes and Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Finafloxacin overcomes Burkholderia pseudomallei efflux-mediated fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Finafloxacin | C20H19FN4O4 | CID 11567473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. merlionpharma.com [merlionpharma.com]
- 13. journals.asm.org [journals.asm.org]
Finafloxacin's Application for Treating Pseudomonas aeruginosa Infections: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finafloxacin, a novel fluoroquinolone antibiotic, demonstrates significant promise in the treatment of infections caused by Pseudomonas aeruginosa, a notoriously challenging opportunistic pathogen. A key characteristic of finafloxacin is its enhanced bactericidal activity in acidic environments, a feature that distinguishes it from other fluoroquinolones and is particularly relevant in various infection sites. This document provides detailed application notes, experimental protocols, and quantitative data to guide research and development efforts in harnessing finafloxacin's potential against P. aeruginosa.
Finafloxacin is an 8-cyano-fluoroquinolone that functions by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these essential enzymes, finafloxacin effectively disrupts bacterial proliferation, leading to cell death. Its efficacy against both Gram-positive and Gram-negative bacteria classifies it as a broad-spectrum antibiotic. The U.S. Food and Drug Administration (FDA) has approved finafloxacin otic suspension (Xtoro™) for the treatment of acute otitis externa, commonly known as swimmer's ear, caused by susceptible strains of P. aeruginosa and Staphylococcus aureus.[1][2][3]
Data Presentation
Table 1: In Vitro Activity of Finafloxacin against Pseudomonas aeruginosa (Planktonic)
| pH | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Comparator(s) | Reference(s) |
| 7.2-7.4 | 0.25 - >512 | 1 - 2 | 4 - 16 | Ciprofloxacin: 0.5-4 (MIC50), 1-2 (MIC90); Levofloxacin: 1-2 (MIC50), 2 (MIC90) | [4] |
| 5.8-6.2 | <0.25 - 8 | 0.5 - 1 | 1 - 4 | Ciprofloxacin: 1-2 (MIC50), 2 (MIC90); Levofloxacin: 2 (MIC50), 4 (MIC90) | [4][5][6] |
| 5.0-6.0 | 2- to 4-fold lower than ciprofloxacin or levofloxacin | - | - | Ciprofloxacin, Levofloxacin | [7] |
Note: MIC values can vary depending on the specific isolates and testing conditions.
Table 2: In Vitro Activity of Finafloxacin against Pseudomonas aeruginosa Biofilms
| Assay Type | Parameter | Finafloxacin Concentration (µg/mL) | Comparator(s) | Reference(s) |
| MBEC | MBEC (pH 7.2) | 16 | Ciprofloxacin: 1.5; Levofloxacin: 6; Tobramycin: 2 | [8] |
| MBEC | MBEC (pH 6.2) | 4 | Ciprofloxacin: 3; Levofloxacin: 12; Tobramycin: 4 | [8] |
| MBEC | MBEC (pH 5.2) | 2 | Ciprofloxacin: 1.5; Levofloxacin: 8; Tobramycin: 4 | [8] |
| Biofilm Assay | Reduction in bacterial growth at 24h | Similar to ciprofloxacin | Ciprofloxacin | [9] |
MBEC: Minimum Biofilm Eradication Concentration
Table 3: Clinical Efficacy of Finafloxacin Otic Suspension (0.3%) for Acute Otitis Externa caused by P. aeruginosa
| Outcome | Finafloxacin (%) | Vehicle (%) | Study Population | Reference(s) |
| Clinical Cure | 70 | 37 | 560 patients with confirmed P. aeruginosa or S. aureus | [5][10][11] |
| Microbiological Eradication | 90.5 | 60.0 | Patients with P. aeruginosa | [12] |
| Microbiological Eradication (Fluoroquinolone-sensitive P. aeruginosa) | 90.6 | - | Patients with fluoroquinolone-sensitive P. aeruginosa | [12] |
| Microbiological Eradication (Fluoroquinolone-resistant P. aeruginosa) | 89.5 | - | Patients with fluoroquinolone-resistant P. aeruginosa | [12] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A8 guidelines.[5][13]
1. Materials:
-
Finafloxacin powder
-
Pseudomonas aeruginosa isolate(s) (e.g., ATCC 27853 as a quality control strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4 and pH 5.8
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland standards
-
Vortex mixer
-
Sterile saline or phosphate-buffered saline (PBS)
2. Preparation of Finafloxacin Stock Solution: a. Prepare a stock solution of finafloxacin at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water with minimal DMSO if necessary, ensuring the final DMSO concentration in the assay is non-inhibitory). b. Sterilize the stock solution by filtration through a 0.22 µm filter.
3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of P. aeruginosa. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.
4. Assay Procedure: a. Add 100 µL of sterile CAMHB (at the desired pH) to all wells of a 96-well microtiter plate. b. Add 100 µL of the finafloxacin stock solution (1280 µg/mL) to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the 10th well. Discard 100 µL from the 10th well. This will create a concentration range from 64 µg/mL to 0.125 µg/mL. d. The 11th well will serve as the growth control (no antibiotic), and the 12th well will serve as the sterility control (no bacteria). e. Within 15 minutes of preparation, inoculate each well (from 1 to 11) with 10 µL of the working bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. f. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. The MIC is the lowest concentration of finafloxacin that completely inhibits visible growth of the organism as detected by the unaided eye. b. The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol is adapted from the ASTM E2799 standard for P. aeruginosa biofilm testing.[1][11]
1. Materials:
-
MBEC™ device (or similar 96-peg lid device)
-
Finafloxacin
-
Pseudomonas aeruginosa isolate(s)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Sterile saline or PBS
-
Sonicator bath
-
Plate shaker
-
Incubator (35°C ± 2°C)
-
Materials for colony forming unit (CFU) enumeration (agar plates, spreader, etc.)
2. Biofilm Formation: a. Prepare an overnight culture of P. aeruginosa in TSB. b. Dilute the culture to approximately 1 x 10⁶ CFU/mL in fresh TSB. c. Add 150 µL of the diluted culture to each well of a 96-well microtiter plate. d. Place the MBEC™ peg lid into the plate and incubate on a rocking or shaking platform at 35°C for 24-48 hours to allow for biofilm formation on the pegs.
3. Antibiotic Challenge: a. Prepare a new 96-well plate with serial two-fold dilutions of finafloxacin in CAMHB (at the desired pH) at a volume of 200 µL per well. Include growth control wells (no antibiotic) and sterility control wells. b. Carefully remove the peg lid from the biofilm growth plate and rinse the pegs by immersing them in a plate containing sterile saline or PBS for 1-2 minutes to remove planktonic cells. c. Transfer the rinsed peg lid to the plate containing the finafloxacin dilutions. d. Incubate at 35°C for the desired contact time (e.g., 24 hours).
4. Biofilm Disruption and Viability Assessment: a. Prepare a "recovery" plate containing 200 µL of a suitable neutralizer broth in each well. b. After the antibiotic challenge, transfer the peg lid to the recovery plate. c. Place the entire device in a sonicator bath for 5-10 minutes to dislodge the biofilm from the pegs into the neutralizer broth. d. Perform serial dilutions of the sonicated cell suspension from each well and plate onto appropriate agar plates (e.g., Tryptic Soy Agar). e. Incubate the plates at 35°C for 24-48 hours and enumerate the CFUs.
5. Interpretation of Results: a. The MBEC is the minimum concentration of finafloxacin required to eradicate the biofilm (i.e., no viable cells recovered). This can be defined as a ≥3-log₁₀ reduction in CFU/peg compared to the growth control.
Protocol 3: Time-Kill Curve Assay
This protocol provides a general framework for conducting a time-kill analysis.
1. Materials:
-
Finafloxacin
-
Pseudomonas aeruginosa isolate(s)
-
CAMHB (at the desired pH)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Materials for CFU enumeration
2. Assay Procedure: a. Prepare a mid-logarithmic phase culture of P. aeruginosa in CAMHB. b. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in several flasks containing fresh, pre-warmed CAMHB. c. Add finafloxacin to the flasks at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask without any antibiotic. d. Incubate the flasks at 37°C with shaking (e.g., 150 rpm). e. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. f. Perform serial dilutions of the aliquots in sterile saline or PBS to neutralize the antibiotic effect via dilution. g. Plate the dilutions onto agar plates and incubate for 24-48 hours to determine the CFU/mL.
3. Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each finafloxacin concentration and the growth control. b. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
Visualizations
Caption: Mechanism of action of finafloxacin against P. aeruginosa.
Caption: Experimental workflow for the MIC assay.
References
- 1. img.antpedia.com [img.antpedia.com]
- 2. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 6. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedgrid.com [biomedgrid.com]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid and simple method for routine determination of antibiotic sensitivity to biofilm populations of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. store.astm.org [store.astm.org]
- 12. Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Research applications of finafloxacin for Staphylococcus aureus
Application Notes and Protocols for Researchers
Finafloxacin, a novel 8-cyano-fluoroquinolone, has emerged as a significant antibacterial agent with potent activity against a broad spectrum of pathogens, including the clinically important Staphylococcus aureus.[1][2] Its unique characteristic of enhanced bactericidal activity in acidic environments, a common feature of infection sites, distinguishes it from other fluoroquinolones and makes it a compelling subject for research and drug development.[2][3] These application notes provide an overview of finafloxacin's utility against S. aureus, including its mechanism of action, efficacy against resistant strains, and detailed protocols for in vitro susceptibility testing.
Mechanism of Action
Finafloxacin exerts its bactericidal effect by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[4][5] These type II topoisomerases are critical for bacterial DNA replication, transcription, repair, and recombination.[4][6] By forming a complex with these enzymes and bacterial DNA, finafloxacin promotes DNA cleavage, ultimately leading to bacterial cell death.[1] Notably, finafloxacin demonstrates high dual-target activity, contributing to its rapid bactericidal action, even against slow-growing or stationary phase bacteria.[1]
Mechanism of action of finafloxacin against S. aureus.
Efficacy Against Resistant Phenotypes
A significant advantage of finafloxacin is its demonstrated activity against various resistant S. aureus phenotypes.
-
Methicillin-Resistant Staphylococcus aureus (MRSA): Finafloxacin maintains notable potency against MRSA strains.[7][8] Studies have shown that at an acidic pH of 5.8, only 12% of tested MRSA isolates were resistant to finafloxacin, compared to over 60% resistance for ciprofloxacin and levofloxacin.[7]
-
Small Colony Variants (SCVs): Finafloxacin has shown superior activity against staphylococcal SCVs, which are associated with chronic and recurrent infections, particularly in acidic environments.[9][10]
-
Efflux Pump Overexpression: Finafloxacin appears to be a poor substrate for major multidrug efflux pumps like NorA in S. aureus, which contributes to its enhanced activity compared to other fluoroquinolones that are more susceptible to this resistance mechanism.[1][11]
Quantitative Data Summary
The following tables summarize the in vitro activity of finafloxacin against S. aureus compared to other fluoroquinolones at both neutral and acidic pH.
Table 1: Minimum Inhibitory Concentration (MIC) of Finafloxacin and Comparators against 100 Methicillin-Resistant S. aureus (MRSA) Isolates [7]
| Antibiotic | pH | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Finafloxacin | 7.2 | 0.125 | 2 |
| 5.8 | 0.06 | 1 | |
| Ciprofloxacin | 7.2 | >8 | >8 |
| 5.8 | >8 | >8 | |
| Levofloxacin | 7.2 | >8 | >8 |
| 5.8 | >8 | >8 | |
| Moxifloxacin | 7.2 | 0.06 | 2 |
| 5.8 | 0.25 | 8 |
Table 2: MIC of Finafloxacin and Comparators against 41 Community-Associated MRSA (CA-MRSA) Isolates [12]
| Antibiotic | pH | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Finafloxacin | 7.2 | 0.125 | 2 |
| 5.8 | 0.06 | 1 | |
| Moxifloxacin | 7.2 | 0.06 | 2 |
| 5.8 | 0.25 | 8 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from methodologies described in the cited literature for determining the susceptibility of S. aureus to finafloxacin.[12]
Workflow for MIC determination by broth microdilution.
Materials:
-
Finafloxacin hydrochloride powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Staphylococcus aureus isolate(s)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Finafloxacin Stock Solution: Prepare a stock solution of finafloxacin in a suitable solvent (e.g., sterile distilled water with pH adjustment if necessary) to a concentration of 1 mg/mL.
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the S. aureus isolate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the finafloxacin stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL).
-
Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted antibiotic, resulting in a final volume of 100 µL.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of finafloxacin that completely inhibits visible growth of the bacteria.
For pH-dependent studies: Adjust the pH of the CAMHB to the desired acidic level (e.g., 5.8) using sterile HCl or NaOH before preparing the antibiotic dilutions and bacterial inoculum.[12]
Protocol 2: Murine Thigh Infection Model for In Vivo Efficacy
This protocol provides a general framework for evaluating the in vivo efficacy of finafloxacin against S. aureus, based on descriptions of such models.[13]
Materials:
-
Female ICR mice (or other suitable strain)
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Finafloxacin for injection
-
Cyclophosphamide for inducing neutropenia
-
Anesthetic
-
Sterile saline
-
Homogenizer
Procedure:
-
Induction of Neutropenia: Two to four days prior to infection, induce neutropenia in the mice by intraperitoneal injection of cyclophosphamide.
-
Infection:
-
Anesthetize the mice.
-
Inject a standardized inoculum of S. aureus (e.g., 10⁶ CFU) into the thigh muscle of each mouse.
-
-
Treatment:
-
At a designated time post-infection (e.g., 1.5 hours), administer finafloxacin via the desired route (e.g., subcutaneous or oral).
-
For dose-fractionation studies, administer the total daily dose in different regimens (e.g., once daily, twice daily, or four times daily).[13]
-
-
Assessment of Bacterial Burden:
-
At a specified time after treatment (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically remove the infected thigh muscle and homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).
-
-
Data Analysis: Correlate the administered dose or pharmacokinetic/pharmacodynamic (PK/PD) parameters (e.g., AUC/MIC) with the reduction in bacterial burden.[13]
Conclusion
Finafloxacin represents a valuable tool for researchers studying S. aureus. Its unique pH-dependent activity and efficacy against resistant strains warrant further investigation. The protocols provided herein offer a starting point for in vitro and in vivo studies to further elucidate the potential of finafloxacin in combating S. aureus infections.
References
- 1. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 2. Finafloxacin - Wikipedia [en.wikipedia.org]
- 3. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Finafloxacin | C20H19FN4O4 | CID 11567473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ihma.com [ihma.com]
- 8. Xtoro™: MerLion Pharmaceuticals [merlionpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative in vitro activity of finafloxacin against staphylococci displaying normal and small colony variant phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of finafloxacin, a novel fluoroquinolone with increased activity at acid pH, towards extracellular and intracellular Staphylococcus aureus, Listeria monocytogenes and Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merlionpharma.com [merlionpharma.com]
- 13. merlionpharma.com [merlionpharma.com]
Application Notes and Protocols: Finafloxacin in Bacterial Biofilm Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finafloxacin is a novel fluoroquinolone antibiotic distinguished by its enhanced bactericidal activity in acidic environments, a condition often characteristic of infection sites and within bacterial biofilms. This unique property makes it a compelling candidate for research and development, particularly in the context of persistent and difficult-to-treat biofilm-associated infections. These application notes provide an overview of finafloxacin's practical application in bacterial biofilm research, including detailed experimental protocols for assessing its efficacy.
Finafloxacin exerts its antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1] Its 8-cyano substitution contributes to its increased potency and reduced susceptibility to some common fluoroquinolone resistance mechanisms.[2] Notably, the activity of finafloxacin is significantly increased at a slightly acidic pH (5.0-6.0), in contrast to other fluoroquinolones which may lose activity under such conditions.[3][4] This attribute is particularly relevant for targeting bacteria within the acidic microenvironment of biofilms.
Data Presentation: Efficacy of Fluoroquinolones Against Bacterial Biofilms
The following table summarizes the Minimum Biofilm Eradication Concentration (MBEC) of ciprofloxacin against common biofilm-forming bacteria. While specific MBEC data for finafloxacin is emerging, its known enhanced activity in acidic environments suggests it may exhibit lower MBEC values, particularly under conditions mimicking infection sites. The provided protocols can be utilized to determine the precise MBEC of finafloxacin for specific bacterial strains and conditions.
| Antibiotic | Organism | MBEC (μg/mL) | Reference |
| Ciprofloxacin | Pseudomonas aeruginosa | 40 | [5] |
| Ciprofloxacin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 438 ± 125 | [5] |
| Ciprofloxacin | Escherichia coli | 64 | [6] |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol is adapted from methodologies using the Calgary Biofilm Device (CBD) and can be performed using a standard 96-well plate format with a peg lid or by forming biofilms directly in the wells.[7][8]
Materials:
-
Finafloxacin stock solution
-
Appropriate bacterial strain (e.g., P. aeruginosa, S. aureus, E. coli)
-
96-well microtiter plates (flat-bottom)
-
96-peg lid (optional, for Calgary Biofilm Device method)
-
Growth medium (e.g., Tryptic Soy Broth (TSB), Cation-Adjusted Mueller-Hinton Broth (CAMHB))
-
Phosphate-buffered saline (PBS), sterile
-
Recovery medium (e.g., fresh growth medium)
-
Sonicator water bath or plate sonicator
-
Incubator
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare an inoculum of the bacterial strain in the appropriate growth medium, adjusted to a 0.5 McFarland standard.
-
Dispense 150 µL of the inoculum into each well of a 96-well microtiter plate.
-
If using a peg lid, place the lid onto the microtiter plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Preparation of Finafloxacin Dilutions:
-
Prepare a serial two-fold dilution of finafloxacin in the appropriate growth medium in a separate 96-well plate (the "challenge plate"). Concentrations should span a clinically relevant range.
-
Include positive control wells (biofilm with no antibiotic) and negative control wells (medium only).
-
-
Exposure of Biofilm to Finafloxacin:
-
Carefully remove the planktonic bacteria from the biofilm plate by aspiration.
-
Gently wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.
-
If using a peg lid, transfer the lid to the challenge plate containing the finafloxacin dilutions. If biofilms are in the wells, add 200 µL of the respective finafloxacin dilutions to each well.
-
Incubate the challenge plate at 37°C for 24 hours.
-
-
Biofilm Eradication Assessment:
-
Following incubation, transfer the peg lid to a new 96-well plate containing 200 µL of recovery medium in each well (the "recovery plate"). If biofilms are in the wells, aspirate the finafloxacin solution, wash twice with PBS, and add 200 µL of recovery medium.
-
To dislodge the biofilm bacteria, place the recovery plate in a sonicator water bath for 5-10 minutes.[9]
-
Incubate the recovery plate at 37°C for 24 hours.
-
Determine the MBEC as the lowest concentration of finafloxacin that prevents bacterial growth in the recovery plate, observed visually as a lack of turbidity or by measuring the optical density (OD) at 600 nm.
-
Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Assay
This protocol provides a method to quantify the total biofilm biomass.
Materials:
-
Biofilms grown in a 96-well plate (from Protocol 1, Step 1)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
PBS, sterile
-
Plate reader
Procedure:
-
Washing:
-
Gently aspirate the culture medium from the wells containing biofilms.
-
Wash the wells three times with 200 µL of sterile PBS to remove planktonic and loosely attached cells.
-
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
-
Solubilization:
-
Air dry the plate.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
-
Quantification:
-
Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
-
Visualizations
Finafloxacin's Mechanism of Action
Caption: Finafloxacin's dual inhibition of DNA gyrase and topoisomerase IV.
Experimental Workflow for MBEC Determination
Caption: Workflow for determining the Minimum Biofilm Eradication Concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of finafloxacin, a novel fluoroquinolone with increased activity at acid pH, towards extracellular and intracellular Staphylococcus aureus, Listeria monocytogenes and Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro spectrum of activity of finafloxacin, a novel, pH-activated fluoroquinolone, under standard and acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merlionpharma.com [merlionpharma.com]
- 5. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Biofilm Effect of Bacteriophages and Antibiotics against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Biofilm Disruption in Methicillin-Resistant Staphylococcus aureus Using Rifampin and Fluoroquinolone Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innovotech.ca [innovotech.ca]
Finafloxacin in Helicobacter pylori Eradication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of finafloxacin in the context of Helicobacter pylori eradication studies. It includes a summary of key quantitative data, detailed experimental protocols derived from published research, and visualizations of experimental workflows and the proposed mechanism of action.
Executive Summary
Finafloxacin is a novel fluoroquinolone that exhibits enhanced antibacterial activity in acidic environments, a characteristic that makes it a compelling candidate for treating gastric infections caused by H. pylori[1][2][3][4]. Unlike other fluoroquinolones that lose efficacy at low pH, finafloxacin's potency increases, which may offer a therapeutic advantage in the acidic niche of the stomach where H. pylori resides[1][2][5]. Preclinical studies have demonstrated its potential as a monotherapy, a significant departure from the current standard of care which typically involves multi-drug regimens[1].
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies on finafloxacin's efficacy against H. pylori and related species.
Table 1: In Vitro Activity of Finafloxacin against H. pylori
| Organism/Condition | Finafloxacin MIC (µg/mL) | Comparator MIC (µg/mL) | pH | Source |
| H. pylori (FQ-susceptible) | MIC₅₀ : 0.06, MIC₉₀ : 0.125 | Levofloxacin: MIC₅₀ : 0.06, MIC₉₀ : 0.125 | 7.3 | [5] |
| H. pylori (FQ-resistant) | MIC₅₀ : 8, MIC₉₀ : >16 | Levofloxacin: MIC₅₀ : 16, MIC₉₀ : >16 | 7.3 | [5] |
| H. pylori (128 clinical isolates) | 37.5% susceptible (MIC <1 µg/mL) | Moxifloxacin: 2.3% susceptible (MIC <1 µg/mL) | 5.0 | [2][6][7] |
| H. pylori (Metronidazole-resistant) | Effective | - | Not Specified | [1] |
| H. pylori (Clarithromycin-resistant) | Effective against ≥90% of strains | - | Not Specified | [1] |
Table 2: Impact of pH on Finafloxacin Activity against H. pylori
| pH Level | Effect on Finafloxacin Activity | Effect on Other Fluoroquinolones (e.g., Levofloxacin) | Source |
| 7.4 to 5.0 | Markedly increased activity | Reduced or unchanged activity | [1][2][5] |
| 5.0 vs 7.0 | 87.5% of isolates showed lower MICs at pH 5.0 | 16.4% of isolates showed lower MICs at pH 5.0 (Moxifloxacin) | [2][6][7] |
Table 3: In Vivo Efficacy of Finafloxacin in the H. felis Mouse Model
| Treatment | Dosage | Duration | Eradication Rate | Comparison | Source |
| Finafloxacin HCl Monotherapy | 10 and 20 mg/kg b.i.d. | 10 days | 100% | Other monotherapies (amoxicillin, ciprofloxacin, etc.) showed no eradication. | [1] |
| Finafloxacin HCl Monotherapy | 12.5 mg/kg b.i.d. | 14 days | 100% | Standard triple therapy showed 30% eradication. | [1] |
Experimental Protocols
Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Testing by Agar Dilution
This protocol is essential for determining the baseline susceptibility of H. pylori isolates to finafloxacin.
1. Materials:
- Mueller-Hinton agar
- Fetal calf serum (5%)
- Finafloxacin powder and comparator antibiotics
- H. pylori clinical or reference strains
- Brain-Heart-Infusion (BHI) medium
- Microaerophilic incubation system (10% CO₂, 5% O₂, 85% N₂)
- 37°C incubator
2. Media Preparation: a. Prepare Mueller-Hinton agar supplemented with 5% fetal calf serum. For pH-dependent studies, adjust the pH of the medium to the desired levels (e.g., 7.3, 6.3, 5.3) before autoclaving[5]. b. Create serial twofold dilutions of finafloxacin and other test antibiotics in the molten agar after it has cooled to approximately 50°C. c. Pour plates and allow them to solidify.
3. Inoculum Preparation: a. Culture H. pylori strains on non-selective agar for 48-72 hours in a microaerophilic atmosphere at 37°C. b. Harvest the bacteria and suspend in BHI medium to achieve a density of 5 x 10⁵ bacteria/mL[1].
4. Inoculation and Incubation: a. Spot-inoculate the bacterial suspension onto the antibiotic-containing agar plates. b. Incubate the plates for 48-72 hours at 37°C under microaerophilic conditions[1].
5. Data Interpretation: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 2: Helicobacter felis Mouse Model for In Vivo Efficacy
This animal model is used to bridge the gap between in vitro results and clinical application.
1. Animal and Pathogen:
- Female Swiss-Webster mice (approx. 20 g body weight)[1].
- Helicobacter felis (passaged in mice to ensure persistent infection)[5].
2. Infection Procedure: a. Prepare an inoculum by homogenizing the stomach tissue of a donor mouse (chronically infected with H. felis) in BHI broth[1]. b. Confirm the presence of highly motile H. felis via microscopy and estimate the infectious load using a urease assay[1]. c. Infect experimental mice via a single oral gavage of 0.1 mL of the homogenate[1].
3. Treatment: a. Initiate therapies 3-5 days post-challenge[1]. b. Administer finafloxacin and comparator drugs orally at the desired dosage and frequency (e.g., 10 mg/kg b.i.d.)[1].
4. Assessment of Eradication: a. Euthanize mice 4 weeks after the completion of therapy[5]. b. Collect stomach tissue and perform a urease test on stomach plugs[1]. c. A negative urease test is the criterion for eradication[1].
Visualizations
Diagram 1: Proposed Mechanism of Finafloxacin's pH-Dependent Activity
Caption: Finafloxacin's activity is enhanced in acidic pH, promoting cell entry.
Diagram 2: Experimental Workflow for the H. felis In Vivo Model
Caption: Workflow for assessing in vivo efficacy of finafloxacin against Helicobacter.
Diagram 3: Logical Flow of a Clinical Trial Design (based on NCT00723502)
Caption: Logical structure of a parallel-arm clinical trial for finafloxacin.
References
- 1. merlionpharma.com [merlionpharma.com]
- 2. High Efficacy of Finafloxacin on Helicobacter pylori Isolates at pH 5.0 Compared with That of Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Finafloxacin: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merlionpharma.com [merlionpharma.com]
- 6. High Efficacy of Finafloxacin on Helicobacter pylori Isolates at pH 5.0 Compared with That of Other Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.skku.edu [pure.skku.edu]
Finafloxacin Otic Suspension: Application Notes and Protocols for Acute Otitis Externa Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of finafloxacin otic suspension for the treatment of acute otitis externa (AOE), also known as swimmer's ear.[1] It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development. Finafloxacin is a fluoroquinolone antibiotic that has demonstrated efficacy in treating AOE caused by susceptible strains of Pseudomonas aeruginosa and Staphylococcus aureus.[2][3][4]
Mechanism of Action
Finafloxacin is a fluoroquinolone antimicrobial agent.[2] Its mechanism of action involves the inhibition of bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[2][3][5][6] By targeting these enzymes, finafloxacin effectively halts bacterial proliferation.
Caption: Finafloxacin's bacterial cell inhibition pathway.
Clinical Efficacy
The efficacy of finafloxacin otic suspension has been established in two randomized, multicenter, vehicle-controlled clinical trials (Studies C-10-018 and C-10-019).[7][8] These studies demonstrated the superiority of finafloxacin over its vehicle in clinical and microbiological outcomes, as well as in the time to cessation of ear pain in patients with AOE.[2][9]
Table 1: Clinical Cure Rates at Day 11 in Pathogen-Positive Patients
| Treatment Group | Study 1 (C-10-018) | Study 2 (C-10-019) | Pooled Data |
| Finafloxacin 0.3% | 72% | 69% | 71%[2] |
| Vehicle | 33% | 40% | 37%[2] |
Pathogen-positive patients had baseline microbiological specimens containing Staphylococcus aureus and/or Pseudomonas aeruginosa.[2] Clinical cure was defined as the complete resolution of signs and symptoms of AOE.[10][11]
Table 2: Microbiological Eradication Rates at Day 11 in Pathogen-Positive Patients
| Treatment Group | Microbiological Success Rate |
| Finafloxacin 0.3% | 67%[2] |
| Vehicle | 13%[2] |
Microbiological success was defined as the eradication of all baseline bacterial organisms.[2]
Table 3: Microbiological Eradication Rates by Pathogen in Clinically Cured Patients
| Pathogen | Finafloxacin 0.3% Eradication Rate | Vehicle Eradication Rate |
| Staphylococcus aureus | 89%[2] | 33%[2] |
| Pseudomonas aeruginosa | 89%[2] | 20%[2] |
Time to Cessation of Ear Pain
In the intent-to-treat (ITT) population, the median time to cessation of ear pain was 3.5 days for patients treated with finafloxacin, compared to 5.3 days for those who received the vehicle.[2]
Safety and Tolerability
Finafloxacin otic suspension was found to be safe and well-tolerated in clinical trials.[7][8]
Table 4: Common Treatment-Emergent Adverse Events (≥1% Incidence)
| Adverse Event | Finafloxacin 0.3% (N=618) | Vehicle (N=616) |
| Ear Pruritus | 1.3%[7] | 1.0%[7] |
| Nausea | 1.1%[7] | 0.2%[7] |
| Headache | 1.8%[7] | 2.9%[7] |
| Otitis Media | 1.3%[7] | 2.3%[7] |
| Otitis Externa | 1.8%[7] | 1.5%[7] |
The most frequently reported adverse reactions were ear pruritus and nausea.[7][8][10] No serious adverse reactions were reported in the two Phase 3 clinical trials.[9]
Experimental Protocols
The following is a summary of the methodology used in the pivotal Phase 3 clinical trials (C-10-018 and C-10-019).
Study Design
The studies were prospective, multicenter, randomized, double-masked, vehicle-controlled, parallel-group trials.[12]
Caption: Workflow of the pivotal Phase 3 clinical trials.
Patient Population
-
Inclusion Criteria: Patients aged 6 months to 85 years with a clinical diagnosis of acute otitis externa.[10][11]
-
Exclusion Criteria: Patients with a history of hypersensitivity to finafloxacin or other quinolones.[9]
Dosing Regimen
-
Finafloxacin Group: Four drops of 0.3% finafloxacin otic suspension instilled into the affected ear(s) twice daily for seven days.[2]
-
Vehicle Group: Four drops of the vehicle suspension instilled into the affected ear(s) twice daily for seven days.[2]
-
For patients requiring an otowick, the initial dose could be doubled to eight drops.[5]
Outcome Measures
-
Primary Endpoint: The primary efficacy endpoint was the clinical cure rate at the Test-of-Cure (TOC) visit on Day 11. Clinical cure was defined as the complete resolution of ear tenderness, redness, and swelling.[10][11]
-
Secondary Endpoints:
Microbiological Assessment
Microbiological specimens were collected from the affected ear(s) at baseline.[2]
Pharmacokinetics
Systemic exposure to finafloxacin following otic administration is low.[9] In healthy subjects who received four drops in each ear twice daily for seven days, quantifiable plasma concentrations of finafloxacin (above 0.05 ng/mL) were observed in only 2 out of 14 subjects.[2] In AOE patients who received a single dose of four or eight drops, quantifiable plasma concentrations of up to 0.234 ng/mL were observed in only 2 out of 36 patients.[2][9]
Conclusion
Finafloxacin otic suspension is a safe and effective topical treatment for acute otitis externa caused by P. aeruginosa and S. aureus. Its targeted mechanism of action and minimal systemic absorption make it a valuable therapeutic option. The data and protocols presented here provide a foundation for further research and development in the field of otic anti-infectives.
References
- 1. Finafloxacin (otic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Xtoro (Finafloxacin Otic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Finafloxacin - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. jwatch.org [jwatch.org]
- 11. FDA Clears Finafloxacin Ear Drops (Xtoro) for Swimmer's Ear (Transcript) [medscape.com]
- 12. fda.report [fda.report]
Application Notes and Protocols: Finafloxacin Hydrochloride Solution Preparation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finafloxacin is a novel fluoroquinolone antibiotic belonging to the 8-cyano subclass, distinguished by its enhanced bactericidal activity under acidic conditions (pH 5.0-6.0), a characteristic of many infection sites.[1][2][3] This unique property makes it a promising candidate for treating a variety of bacterial infections.[1][4][5] Like other fluoroquinolones, finafloxacin's mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination.[6][7] This document provides detailed application notes and protocols for the preparation of finafloxacin hydrochloride solutions for use in in vivo research settings.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the successful preparation of stable and effective dosing solutions. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₉FN₄O₄ • HCl | [8] |
| Molecular Weight | 434.9 g/mol | [8][9] |
| Appearance | White to yellow powder or crystals | [7][10] |
| Solubility | - Slightly soluble in water (0.125 mg/mL) - 5.5 mg/mL (pH 7.0) - 1.9 mg/mL (pH 4.5) - Soluble in DMSO | [9][10][11] |
| pKa | - pKa₁: 5.6 (carboxylate) - pKa₂: 7.8 (N in C7 substituent) | [11][12] |
| Storage | -20°C | [8] |
| Stability | ≥ 4 years at -20°C | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Solution for Murine Models
This protocol is adapted from established methodologies for preparing finafloxacin solutions for oral administration in mice.[12][13][14][15][16]
Materials:
-
This compound powder
-
0.01 M Tris buffer
-
1 M Sodium hydroxide (NaOH) solution
-
0.01 M Hydrochloric acid (HCl) solution
-
Sterile water for injection or equivalent purified water
-
Calibrated pH meter
-
Sterile containers and stirring equipment
Procedure:
-
Calculate Required Quantities: Determine the total volume of dosing solution needed based on the number of animals, dosage, and administration volume. For example, to prepare a 15 mg/mL solution (based on the active ingredient), weigh out the appropriate amount of this compound powder. Note that 44 mg of the powder may be required to yield 37.5 mg of the active ingredient, but this can vary by batch and supplier.[12][13][15][16]
-
Initial Suspension: In a sterile container, add the calculated amount of 0.01 M Tris buffer to the pre-weighed this compound powder. For instance, to 44 mg of finafloxacin powder, add 2.1 mL of 0.01 M Tris buffer.[12][13][14][15][16]
-
Solubilization: While stirring, slowly add 1 M NaOH solution to dissolve the powder. For the example above, approximately 200 µL of 1 M NaOH would be required.[12][13][14][15][16]
-
pH Adjustment: After the powder is completely dissolved, adjust the pH of the solution. Add 0.01 M HCl to bring the pH to 8.0. For the running example, this would require approximately 200 µL of 0.01 M HCl.[12][13][14][15][16] Use a calibrated pH meter to ensure accuracy.
-
Final Volume and Sterilization: Adjust the final volume with sterile water if necessary. While the described protocol results in a solution, if any particulates remain, the solution may need to be filtered through a 0.22 µm sterile filter if intended for parenteral use. For oral administration, ensure the solution is homogenous.
-
Storage: It is recommended to prepare this solution fresh for each set of experiments.[13][15] If short-term storage is necessary, store in a sterile, airtight container, protected from light at 2-8°C. Long-term stability of this specific formulation has not been reported. Stock solutions in DMSO can be stored at -20°C for up to a year or -80°C for up to two years.
Protocol 2: General Guidance for Preparing Parenteral Solutions (IV, SC)
While a specific, detailed protocol for a parenteral formulation for research is not widely published, the following guidance is based on the known physicochemical properties of finafloxacin and general practices for preparing solutions for injection in animal studies.
Considerations:
-
Solubility and pH: Finafloxacin's solubility is pH-dependent. A pH of around 7.0-8.0 appears to facilitate solubilization.
-
Vehicle Selection: Common vehicles for intravenous or subcutaneous administration in rodents include sterile saline (0.9% sodium chloride), phosphate-buffered saline (PBS), or solutions containing solubilizing agents like cyclodextrins. Given finafloxacin's low aqueous solubility at neutral pH, a co-solvent or solubilizing agent may be necessary for higher concentrations.
-
Sterility: All parenteral solutions must be sterile. Preparation should be conducted under aseptic conditions (e.g., in a laminar flow hood), and the final solution should be sterilized by filtration through a 0.22 µm filter.
-
Tonicity: For intravenous administration, the solution should be isotonic to avoid hemolysis. The osmolality of the commercial otic suspension is approximately 290 mOsm/kg, which can serve as a target.[8][10]
Proposed Exploratory Procedure:
-
Begin by attempting to dissolve this compound in a small volume of a solubilizing agent like DMSO.
-
Gradually add the aqueous vehicle (e.g., sterile saline or PBS) while vortexing or stirring.
-
Adjust the pH with dilute NaOH or HCl to achieve complete dissolution, targeting a pH between 7.0 and 8.0.
-
Once dissolved, pass the solution through a 0.22 µm sterile filter into a sterile container.
-
Visually inspect the final solution for any precipitation or particulates before administration.
Note: It is imperative for the researcher to conduct small-scale formulation trials to determine the optimal vehicle and preparation method for their specific concentration and route of administration, ensuring the final formulation is stable, clear, and physiologically compatible.
In Vivo Dosing Information
The following table summarizes dosages of finafloxacin used in various murine models.
| Animal Model | Route of Administration | Dosage | Source(s) |
| Inhalational Tularemia and Plague | Oral | 23.1 mg/kg every 8 hours | [14] |
| Inhalational Glanders | Oral | 37.5 mg/kg every 8 hours | [13][15] |
| Intranasal F. tularensis Infection | Oral | 37.5 mg/kg every 8 hours | [12] |
| Q Fever | Oral | 37.5 mg/kg daily | [16] |
| Neutropenic Thigh Infection | Subcutaneous (SC) | 0.25 - 150 mg/kg | [6] |
Visualization of Key Processes
Below are diagrams illustrating the mechanism of action of finafloxacin and a generalized workflow for preparing an oral solution.
Caption: Mechanism of action of Finafloxacin.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 4. merlionpharma.com [merlionpharma.com]
- 5. merlionpharma.com [merlionpharma.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Finafloxacin - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 11. The Fluoroquinolone Finafloxacin Protects BALB/c Mice Against an Intranasal Infection With Francisella tularensis Strain SchuS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of finafloxacin in a murine model of inhalational glanders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. frontiersin.org [frontiersin.org]
- 15. Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Investigating Finafloxacin's Efficacy Against Respiratory Pathogens in Cystic Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vitro activity and proposed methodologies for studying finafloxacin, a novel fluoroquinolone, against key respiratory pathogens prevalent in cystic fibrosis (CF). Finafloxacin's unique characteristic of enhanced bactericidal activity in acidic environments, typical of the CF lung, makes it a promising candidate for therapeutic development.[1][2][3][4][5][6] This document outlines its mechanism of action, summarizes its efficacy data, and provides detailed protocols for its evaluation.
Introduction to Finafloxacin in the Context of Cystic Fibrosis
Cystic fibrosis is a genetic disorder characterized by the production of thick, sticky mucus in the lungs, creating an environment conducive to chronic bacterial infections.[1] The acidic nature of the CF airway environment can reduce the efficacy of many conventional antibiotics.[7][8] Finafloxacin, an 8-cyano-substituted fluoroquinolone, exhibits a distinct advantage as its antibacterial potency increases under acidic conditions (pH 5.0-6.0).[3][6][7] This property is attributed to higher intracellular accumulation of the drug at low pH.[1][7]
Common respiratory pathogens in CF include Pseudomonas aeruginosa, Staphylococcus aureus, Achromobacter spp., Stenotrophomonas maltophilia, and members of the Burkholderia cepacia complex (Bcc).[1] Many of these pathogens, particularly Bcc, are notoriously multi-drug resistant, posing significant treatment challenges.[9][10][11][12] Finafloxacin has demonstrated broad-spectrum activity against many of these clinical isolates, including strains resistant to other fluoroquinolones.[1][5][7]
Mechanism of Action
Finafloxacin functions by inhibiting bacterial DNA synthesis. It targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][13] By promoting the cleavage of bacterial DNA within the enzyme-DNA complex, finafloxacin induces rapid bacterial cell death.[7] Notably, finafloxacin is a more potent inhibitor of E. coli gyrase compared to ciprofloxacin.[2]
Quantitative Data Summary: In-Vitro Efficacy
The following tables summarize the minimum inhibitory concentration (MIC) data for finafloxacin against key respiratory pathogens isolated from CF patients at both neutral and acidic pH. Data is presented as MIC50, MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), and the range of MICs observed.
Table 1: Finafloxacin MICs (µg/mL) Against Various Respiratory Pathogens
| Bacterial Species | pH | MIC Range | MIC50 | MIC90 |
| P. aeruginosa | 7.2 | - | - | - |
| 5.8 | <0.25–8 | - | 0.5 | |
| A. xylosoxidans | 7.2 | 1-8 | - | - |
| 5.8 | <0.25–8 | - | - | |
| B. cepacia | 7.2 | - | - | >64 |
| 5.8 | - | 1.5 | 64 | |
| B. cenocepacia | 7.2 | - | 4 | - |
| 5.8 | - | 1 | - | |
| B. gladioli | 7.2 | 0.5-2 | 1 | - |
| 5.8 | <0.25–0.5 | 0.4 | - | |
| B. multivorans | 7.2 | - | 2 | - |
| 5.8 | - | 0.5 | - |
Data compiled from Harding et al., 2023.[1]
Table 2: Comparative Efficacy of Finafloxacin and Tobramycin
| Bacterial Species | pH | Finafloxacin MIC90 (µg/mL) | Tobramycin MIC90 (µg/mL) |
| P. aeruginosa | 7.2 | - | - |
| 5.8 | 0.5 | 2 | |
| B. cepacia | 7.2 | >64 | >64 |
| 5.8 | 64 | >64 |
Data compiled from Harding et al., 2023.[2]
Experimental Protocols
The following protocols are based on methodologies reported in the literature for the evaluation of finafloxacin.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the MIC of finafloxacin against bacterial isolates at both neutral and acidic pH.
Materials:
-
Finafloxacin powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
pH meter and sterile HCl or NaOH for pH adjustment
-
Incubator (37°C)
Procedure:
-
Preparation of pH-Adjusted Media: Prepare CAMHB according to the manufacturer's instructions. Divide the broth into two sterile containers. Adjust the pH of one portion to 7.2 ± 0.1 and the other to 5.8 ± 0.1 using sterile HCl or NaOH. Sterilize by filtration if necessary.
-
Preparation of Finafloxacin Stock Solution: Prepare a stock solution of finafloxacin in an appropriate solvent (e.g., sterile deionized water with minimal NaOH to dissolve) at a concentration of 10 mg/mL.
-
Preparation of Finafloxacin Dilutions: Perform serial two-fold dilutions of the finafloxacin stock solution in the pH-adjusted CAMHB in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).
-
Preparation of Bacterial Inoculum: From a fresh culture plate, select several colonies of the test organism and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in the appropriate pH-adjusted CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of finafloxacin at which no visible bacterial growth is observed.
Protocol for In-Vitro Activity in Artificial Sputum Medium (ASM)
This protocol is designed to assess the activity of finafloxacin in a medium that mimics the biochemical composition of CF sputum.
Materials:
-
Finafloxacin
-
Components for Artificial Sputum Medium (see below)
-
Bacterial isolates
-
Standard laboratory equipment for MIC determination
Composition of Artificial Sputum Medium (ASM):
-
Mucin (from porcine stomach): 5 g/L
-
DNA (from salmon sperm): 4 g/L
-
Diethylenetriaminepentaacetic acid (DTPA): 5.9 mg/L
-
NaCl: 5 g/L
-
KCl: 2.2 g/L
-
Amino acids: 50 g/L
-
Egg emulsion: 5 mL/L
-
KNO3: 400 µM (for anaerobic conditions)
-
Laked horse blood: 3% (for S. pneumoniae)
Procedure:
-
Prepare the ASM as described above. Adjust the pH to the desired levels (e.g., 7.2, 6.2, and 5.2).
-
Perform an MIC assay as described in Protocol 4.1, substituting the pH-adjusted CAMHB with the pH-adjusted ASM.
-
Due to the opacity of the ASM, visual determination of growth may be difficult. Therefore, after incubation, perform a drop plate method by transferring 10 µL from each well onto an appropriate agar plate.
-
Incubate the agar plates overnight and score for growth to determine the MIC.
Protocol for Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol can be used to determine the concentration of finafloxacin required to eradicate established biofilms.
Materials:
-
Calgary Biofilm Device (or similar peg-lid 96-well plates)
-
Finafloxacin
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Sterile saline or PBS
-
Sonicator
-
Standard plating and colony counting supplies
Procedure:
-
Biofilm Formation: Inoculate the wells of a 96-well plate with a standardized bacterial suspension and cover with the peg lid. Incubate for 24 hours at 37°C to allow for biofilm formation on the pegs.
-
Removal of Planktonic Cells: After incubation, gently rinse the peg lid in sterile saline or PBS to remove non-adherent, planktonic bacteria.
-
Antibiotic Challenge: Place the peg lid into a new 96-well plate containing serial dilutions of finafloxacin in the desired pH-adjusted medium. Incubate for a further 24 hours.
-
Recovery of Biofilm Bacteria: After the antibiotic challenge, rinse the peg lid again in sterile saline. Place the lid into a new plate containing recovery broth and sonicate to dislodge the biofilm bacteria from the pegs.
-
Quantification of Viable Cells: Perform serial dilutions of the sonicated suspension and plate onto appropriate agar to determine the number of viable colony-forming units (CFU).
-
MBEC Determination: The MBEC is the lowest concentration of finafloxacin that results in the complete eradication of the biofilm (i.e., no viable cells recovered).
Conclusion
The data and protocols presented here provide a framework for the continued investigation of finafloxacin as a potential therapeutic agent for respiratory infections in cystic fibrosis. Its enhanced activity in acidic environments, which mimics the pathophysiology of the CF lung, along with its broad spectrum of activity against relevant and often multi-drug resistant pathogens, underscores its therapeutic potential.[1][5][7][8] Further studies utilizing these methodologies will be crucial in elucidating the full clinical utility of finafloxacin for this patient population.
References
- 1. In Vitro Activity of Finafloxacin against Panels of Respiratory Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review Reports - <i>In Vitro</i> Activity of Finafloxacin against Panels of Respiratory Pathogens | MDPI [mdpi.com]
- 3. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Finafloxacin against Panels of Respiratory Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 8. merlionpharma.com [merlionpharma.com]
- 9. Clinafloxacin for Treatment of Burkholderia cenocepacia Infection in a Cystic Fibrosis Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinafloxacin for Treatment of Burkholderia cenocepacia Infection in a Cystic Fibrosis Patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility and Synergy Studies of Burkholderia cepacia Complex Isolated from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Burkholderia cepacia complex in cystic fibrosis: critical gaps in diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Finafloxacin | C20H19FN4O4 | CID 11567473 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Finafloxacin Antibacterial Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with finafloxacin. The following information is designed to address specific issues that may be encountered during in vitro experiments focused on optimizing its antibacterial activity by adjusting pH.
Frequently Asked questions (FAQs)
Q1: We are observing lower than expected activity of finafloxacin at neutral pH. Is this normal?
A1: Yes, this is a known characteristic of finafloxacin. Unlike many other fluoroquinolones, finafloxacin exhibits significantly enhanced antibacterial activity in acidic environments (pH 5.0-6.0).[1][2][3][4] At neutral pH (7.2-7.4), its activity is measurable but considerably lower. For instance, studies have shown that the Minimum Inhibitory Concentrations (MICs) of finafloxacin can be 4- to 8-fold lower at pH 5.0-6.0 compared to those at neutral pH.[1][3][4] If your experimental setup requires neutral pH, expect higher MIC values compared to those reported under acidic conditions.
Q2: What is the optimal pH range to maximize finafloxacin's in vitro activity?
A2: The optimal pH range for finafloxacin's antibacterial activity is between pH 5.0 and 6.0.[1][3][4] Within this range, you will observe the lowest MIC values against a broad spectrum of bacteria.
Q3: How does the activity of finafloxacin at acidic pH compare to other fluoroquinolones like ciprofloxacin and levofloxacin?
A3: Finafloxacin's activity is enhanced at acidic pH, while most other fluoroquinolones, including ciprofloxacin and levofloxacin, tend to lose activity under acidic conditions.[1][3] At a pH of 5.0 to 6.0, finafloxacin can be 8- to 16-fold more potent than ciprofloxacin or levofloxacin against strains like E. coli and K. pneumoniae, and 4- to 8-fold more potent against S. aureus.[1]
Q4: What is the underlying mechanism for this pH-dependent activity?
A4: The increased activity of finafloxacin in acidic conditions is attributed to its chemical structure, specifically its low isoelectric point (pH 6.7) compared to other fluoroquinolones like ciprofloxacin (pH 7.4).[2] This property leads to higher intracellular accumulation of the drug within bacterial cells at a lower pH.[5][6] Finafloxacin is also a poor substrate for bacterial multidrug efflux pumps, which further contributes to its increased intracellular concentration and enhanced activity.[6] Like other fluoroquinolones, its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[6][7]
Troubleshooting Guides
Problem: Inconsistent MIC values for finafloxacin in our assays.
-
Possible Cause 1: pH of the medium is not properly controlled.
-
Solution: Ensure the pH of your test medium (e.g., Mueller-Hinton Broth) is accurately adjusted and buffered. The pH should be verified after the addition of any supplements and before inoculation. For acidic conditions, hydrochloric acid can be used to lower the pH prior to autoclaving, with a final check of the pH post-autoclaving.[1]
-
-
Possible Cause 2: Inappropriate testing method.
-
Solution: While standard broth microdilution and agar dilution methods are effective, consider using Etest strips as they can be a useful tool for determining MICs over a wide concentration range at different pH values.[8] However, be aware that Etest results might show slightly lower MICs at acidic pH due to higher efficiency in detecting resistant subpopulations.[8]
-
Problem: Finafloxacin appears less effective against intracellular pathogens in our cell-based assays.
-
Possible Cause: The pH of the intracellular compartment is not sufficiently acidic.
-
Solution: Finafloxacin's efficacy against intracellular pathogens that reside in acidic compartments (like macrophages) is enhanced.[9] For pathogens residing in neutral pH environments, the advantage of finafloxacin's pH-dependent activity may not be observed.[5] Consider using techniques to measure or modulate the pH of the intracellular compartments in your experimental model.
-
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for finafloxacin and comparator fluoroquinolones at different pH values against various bacterial species.
Table 1: Finafloxacin MIC (µg/mL) at Different pH Values for Selected Bacterial Strains
| Bacterial Strain | pH 5.8 | pH 6.5 | pH 7.2 | pH 8.5 |
| E. coli ATCC 25922 | 0.016 | 0.03 | 0.125 | 0.5 |
| S. aureus ATCC 29213 | 0.06 | 0.125 | 0.25 | 1 |
| K. pneumoniae ATCC 13883 | 0.06 | 0.125 | 0.5 | 2 |
| P. aeruginosa ATCC 27853 | 0.5 | 1 | 2 | 8 |
| S. pneumoniae ATCC 49619 | 0.03 | 0.06 | 0.125 | 0.5 |
Data compiled from studies by IHMA, Inc.[10]
Table 2: Comparative MIC (µg/mL) of Finafloxacin and Ciprofloxacin at Acidic and Neutral pH
| Organism | Antibiotic | MIC Range at pH 5.8-6.2 (µg/mL) | MIC Range at pH 7.2-7.4 (µg/mL) |
| Staphylococcus aureus (Susceptible) | Finafloxacin | 0.06 - 0.125 | 0.125 - 0.25 |
| Ciprofloxacin | 0.25 - 2 | 0.125 - 1 | |
| Staphylococcus aureus (Resistant) | Finafloxacin | 0.25 - 32 | 0.25 - 32 |
| Ciprofloxacin | 8 - >16 | 2 - >16 | |
| Escherichia coli (Susceptible) | Finafloxacin | 0.008 - 1 | 0.015 - 0.5 |
| Ciprofloxacin | 0.06 - 2 | ≤0.008 - 0.125 |
Data adapted from a study by Morrissey et al.[3]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Finafloxacin at Different pH Values
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[1]
-
Media Preparation:
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Divide the broth into separate batches for each desired pH level (e.g., pH 5.8, pH 7.2).
-
Adjust the pH of each batch using sterile hydrochloric acid (HCl) or sodium hydroxide (NaOH) before autoclaving.
-
Autoclave the media.
-
Aseptically re-check the pH of the media after it has cooled to room temperature.
-
-
Antibiotic Preparation:
-
Prepare a stock solution of finafloxacin in an appropriate solvent.
-
Perform serial two-fold dilutions of finafloxacin in the pH-adjusted CAMHB in 96-well microtiter plates.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from fresh overnight cultures, adjusted to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate the microtiter plates with the bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH condition.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of finafloxacin that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Workflow for determining finafloxacin MIC at different pH values.
Caption: Mechanism of enhanced finafloxacin activity at acidic pH.
References
- 1. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Finafloxacin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro spectrum of activity of finafloxacin, a novel, pH-activated fluoroquinolone, under standard and acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of finafloxacin, a novel fluoroquinolone with increased activity at acid pH, towards extracellular and intracellular Staphylococcus aureus, Listeria monocytogenes and Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. merlionpharma.com [merlionpharma.com]
- 9. Finafloxacin overcomes Burkholderia pseudomallei efflux-mediated fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merlionpharma.com [merlionpharma.com]
Technical Support Center: Finafloxacin Hydrochloride Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the aqueous solubility of finafloxacin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is described as slightly soluble in water. Its solubility is highly dependent on the pH of the aqueous medium.
Q2: How does pH influence the solubility of this compound?
A2: The aqueous solubility of this compound is significantly affected by pH due to its amphoteric nature, possessing both acidic and basic functional groups. It exhibits higher solubility at neutral pH compared to acidic conditions.[1][2]
Q3: What are the ionization constants (pKa) of finafloxacin?
A3: Finafloxacin has two dissociation constants: pKa1 of 5.6, corresponding to the carboxylate function, and pKa2 of 7.8, corresponding to the nitrogen in the C7 substituent.[1][2][3] The isoelectric point of finafloxacin is approximately 6.7.[1]
Q4: Does temperature affect the solubility of this compound?
Q5: How do co-solvents and excipients impact the solubility of this compound?
A5: The use of co-solvents is a common technique to enhance the solubility of poorly soluble drugs like fluoroquinolones. For other fluoroquinolones, co-solvents like ethanol and propylene glycol have been shown to increase solubility, and this effect can be synergistic when combined with buffers. Pharmaceutical excipients can also influence solubility. For instance, a commercial otic suspension of finafloxacin contains inactive ingredients such as sodium chloride, hydroxyethylcellulose, and tyloxapol, which may affect its solubility and stability in the formulation. The impact of these specific excipients on this compound's aqueous solubility requires experimental evaluation.
Q6: What is the relevance of polymorphism to the solubility of this compound?
A6: this compound is known to exist in at least nine polymorphic forms, with the dihydrate and an anhydrate form being the most stable under ambient conditions.[2] Different polymorphic forms of a drug can exhibit different solubilities and dissolution rates. It is crucial to characterize the solid form of the material being used in solubility experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent solubility results | The drug has not reached equilibrium. | Increase the agitation time (e.g., 24-48 hours) and ensure continuous and adequate mixing. |
| Inaccurate pH of the buffer. | Verify the pH of the buffer before and after the experiment. Ensure the buffer has sufficient capacity to maintain the pH after the addition of the drug. | |
| Degradation of the compound. | Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to understand the stability of this compound.[3][5][6][7][8] Use a stability-indicating analytical method, such as HPLC, for quantification.[1][2] | |
| Use of an inappropriate solid form. | Characterize the polymorphic form of the this compound being used (e.g., using XRPD, DSC). | |
| Precipitation of the drug during the experiment | Change in pH upon drug addition. | Use a buffer with a higher buffer capacity. |
| Supersaturation. | Be cautious when preparing solutions, especially when using co-solvents. Allow sufficient time for equilibration. | |
| Difficulty in separating undissolved solids from the solution | Fine particles that pass through the filter. | Use a finer pore size filter (e.g., 0.22 µm). Consider centrifugation at a higher speed before filtration. |
Data Presentation
Table 1: pH-Dependent Aqueous Solubility of this compound
| pH | Solubility (mg/mL) | Solubility (mmol/mL) |
| 4.5 | 1.9[2][3] | 4.3[1] |
| 7.0 | 5.5[2][3] | 12.5[1] |
Table 2: Physicochemical Properties of Finafloxacin
| Property | Value |
| pKa1 (carboxylate function) | 5.6[1][2][3] |
| pKa2 (nitrogen at C7 substitute) | 7.8[1][2][3] |
| Isoelectric Point (pI) | ~6.7[1] |
| Molecular Weight (Finafloxacin HCl) | 434.85 g/mol [2][9] |
Experimental Protocols
Protocol: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol is a general guideline and may need optimization for specific experimental conditions.
1. Materials:
-
This compound powder
-
Purified water
-
Buffer solutions of desired pH (e.g., phosphate-buffered saline)
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Incubator shaker capable of maintaining a constant temperature
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
2. Procedure:
-
Prepare a series of buffer solutions at the desired pH values.
-
Accurately weigh an excess amount of this compound powder and add it to a suitable container (e.g., a glass vial).
-
Add a known volume of the buffer solution to the container.
-
Seal the container and place it in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the samples to confirm the presence of undissolved solid.
-
Allow the samples to stand to let the solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Analyze the concentration of finafloxacin in the diluted solution using a validated HPLC method.[1][2]
-
Calculate the solubility of this compound in the respective buffer.
Visualizations
Caption: Key factors influencing the aqueous solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. merlionpharma.com [merlionpharma.com]
- 3. biomedres.us [biomedres.us]
- 4. unn.edu.ng [unn.edu.ng]
- 5. researchgate.net [researchgate.net]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. go.drugbank.com [go.drugbank.com]
Investigating and overcoming bacterial resistance to finafloxacin
Technical Support Center: Finafloxacin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating and overcoming bacterial resistance to finafloxacin.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding finafloxacin's mechanism of action and the development of bacterial resistance.
Q1: What is finafloxacin and what is its mechanism of action?
Finafloxacin is a broad-spectrum, 8-cyano-fluoroquinolone antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV.[2][3][4][5] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[3][4] By poisoning these enzymes, finafloxacin promotes the cleavage of bacterial DNA, leading to bacterial cell death.[2]
Q2: What distinguishes finafloxacin from other fluoroquinolones like ciprofloxacin?
The key distinguishing feature of finafloxacin is its enhanced bactericidal activity under acidic conditions (pH 5.0-6.5).[1][6][7][8] While most fluoroquinolones lose activity at a lower pH, finafloxacin's potency increases, making it particularly effective in acidic environments often found at infection sites like the urinary tract.[1][2][9] This is attributed to its lower isoelectric point compared to other fluoroquinolones, which facilitates its accumulation within bacterial cells in acidic conditions.[1][10]
Q3: What are the primary mechanisms of bacterial resistance to finafloxacin?
Resistance to finafloxacin, like other fluoroquinolones, typically occurs through several primary mechanisms:
-
Target Enzyme Mutations: Chromosomal mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of resistance.[5][11][12][13] These mutations alter the drug-binding site, reducing the antibiotic's efficacy.
-
Reduced Intracellular Concentration: This can be due to:
-
Plasmid-Mediated Resistance: Acquired genes on plasmids, such as qnr proteins that protect the target enzymes, can confer low-level resistance.[13][15] However, studies suggest finafloxacin is not a substrate for some plasmid-mediated mechanisms like AAC(6')-Ib-cr or the QepA1 efflux pump.[6]
Q4: How does pH impact the interpretation of finafloxacin susceptibility testing?
The pH of the testing medium is a critical variable. Finafloxacin's Minimum Inhibitory Concentrations (MICs) can be 4- to 64-fold lower (more potent) at an acidic pH (e.g., 5.8) compared to a neutral pH (7.2).[6][9] Conversely, comparator fluoroquinolones like ciprofloxacin and levofloxacin often show reduced activity at lower pH.[7][9] Therefore, when performing and interpreting susceptibility tests, it is crucial to use a pH that reflects the physiological environment of the infection being studied to accurately assess finafloxacin's potential efficacy.[10]
Section 2: Troubleshooting Guides
This section provides practical advice for specific issues encountered during laboratory experiments.
Topic: Minimum Inhibitory Concentration (MIC) Assays
Q1: My observed finafloxacin MIC values are consistently higher than those reported in the literature. What are the potential causes?
Several factors can lead to erroneously high MIC values. Use the following checklist to troubleshoot:
-
Incorrect pH of Media: This is the most common issue. Finafloxacin is significantly more active at a slightly acidic pH (5.8-6.2).[7] Standard Mueller-Hinton broth is typically buffered at pH 7.2-7.4. Verify the final pH of your prepared media.
-
Inoculum Density: An inoculum that is too dense can lead to falsely elevated MICs. Ensure your bacterial suspension is standardized, typically to ~5 x 10^5 CFU/mL, and confirm the concentration by colony count.[16][17]
-
Media Composition: The presence of high concentrations of divalent cations (Ca²⁺, Mg²⁺) can antagonize fluoroquinolone activity. Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI guidelines.[18]
-
Incubation Conditions: Ensure plates are incubated at the correct temperature (e.g., 35°C) and for the appropriate duration (16-20 hours for most non-fastidious bacteria).[16][19]
Q2: I am observing significant well-to-well or experiment-to-experiment variability in my MIC assays. How can I improve reproducibility?
Inconsistent results often stem from minor variations in protocol execution.
-
Standardize Inoculum Preparation: Prepare fresh overnight cultures and standardize the inoculum meticulously for each experiment. Using the inoculum within 30 minutes of preparation is recommended.[17]
-
Ensure Homogeneous Drug Concentration: Thoroughly mix the antibiotic stock solutions before performing serial dilutions. Ensure proper mixing in each well of the microtiter plate.
-
Control for pH Fluctuation: If preparing custom pH media, ensure the buffering capacity is sufficient to maintain a stable pH throughout the incubation period. Re-measure the pH after autoclaving and before inoculation.[7]
-
Use Control Strains: Always include quality control strains with known MIC ranges (e.g., E. coli ATCC 25922) in every assay to validate the results.[18]
Topic: Investigating Efflux Pump-Mediated Resistance
Q1: How can I determine if active efflux is contributing to finafloxacin resistance in my bacterial isolates?
A common approach is to perform an MIC assay in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction (e.g., ≥4-fold) in the MIC value when the EPI is present suggests that efflux is a contributing mechanism. While specific EPIs for finafloxacin are not well-defined, broad-spectrum inhibitors like CCCP (carbonyl cyanide m-chlorophenylhydrazone) can be used. Another method is a real-time efflux assay using a fluorescent substrate like ethidium bromide or Nile red.[20]
Q2: My ethidium bromide-based efflux assay is not yielding clear results. What can I do to optimize it?
Ambiguous results in efflux assays can be improved with the following steps:
-
Optimize Substrate Concentration: The concentration of ethidium bromide (EtBr) is critical. Too high, and it can be toxic; too low, and the fluorescence signal may be weak. A concentration range of 0.5 to 2.5 mg/L is a common starting point.[21]
-
Control for Membrane Permeability: Ensure that observed differences are due to active efflux and not just changes in membrane permeability. Use appropriate controls, such as a known efflux-deficient mutant strain.
-
Validate Energy Dependence: Active efflux is an energy-dependent process. Running the assay at a low temperature (e.g., 4°C) should inhibit efflux and result in increased intracellular fluorescence, confirming the role of an active pump.[22][23]
-
Use an Alternative Method: If agar-based methods are unclear, consider a more quantitative, real-time fluorometric assay that measures the accumulation or extrusion of a fluorescent substrate over time.[24]
Topic: Analyzing Target Gene Mutations
Q1: I have sequenced the quinolone resistance-determining regions (QRDRs) of gyrA and parC but found no mutations, yet the isolate shows a high MIC. What are other possible resistance mechanisms?
If the primary targets are wild-type, resistance is likely due to other mechanisms. You should investigate:
-
Efflux Pump Overexpression: This is a common non-target-based mechanism. Perform an efflux assay as described above.[12]
-
Mutations in Other Target Genes: While less common, mutations in gyrB and parE can also contribute to resistance and should be sequenced, especially in highly resistant isolates.[11][25]
-
Reduced Permeability: Changes in porin expression can limit drug entry, particularly in Gram-negative bacteria. This is more complex to analyze and may require proteomic or transcriptomic approaches.[14][26]
-
Plasmid-Mediated Resistance: Screen for the presence of qnr genes or other plasmid-borne resistance determinants.[15]
Q2: How do I correlate specific QRDR mutations with the level of finafloxacin resistance?
The impact of mutations can be determined systematically:
-
Single vs. Double Mutations: Generally, a single mutation in gyrA (in Gram-negatives) or parC (in Gram-positives) confers low-level resistance. High-level resistance often requires a second mutation in the other target gene (parC or gyrA, respectively).[13][15][27]
-
Specific Amino Acid Changes: The specific amino acid substitution matters. For example, in E. coli gyrA, substitutions at Ser-83 and Asp-87 are most frequently associated with high-level resistance.[27]
-
Isogenic Strain Analysis: The most definitive way to correlate a mutation with resistance is to introduce the specific mutation into a susceptible, wild-type background (isogenic strain) and then measure the change in the finafloxacin MIC.[6]
Section 3: Data Presentation & Key Experimental Protocols
Quantitative Data Summary
Table 1: Comparative Activity of Finafloxacin and Ciprofloxacin Against Resistant Staphylococci at Neutral and Acidic pH.
| Organism (n=135) | Antibiotic | pH | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) |
| Ciprofloxacin-Resistant Staphylococci | Finafloxacin | 7.2 | 2 | 16 | 47.4 |
| 5.8 | 0.5 | 4 | 21.0 | ||
| Ciprofloxacin | 7.2 | 32 | >128 | 100.0 | |
| 5.8 | 64 | >128 | 100.0 |
Data adapted from a study on ciprofloxacin-resistant S. epidermidis and S. aureus isolates.[28]
Table 2: Effect of pH on Finafloxacin MICs Against Quality Control Strains.
| Organism | pH 5.8 (µg/mL) | pH 6.5 (µg/mL) | pH 7.2 (Control) (µg/mL) | pH 8.5 (µg/mL) |
| E. coli ATCC 25922 | 0.008 | 0.015 | 0.03 | 0.12 |
| S. aureus ATCC 29213 | 0.015 | 0.03 | 0.06 | 0.5 |
| P. aeruginosa ATCC 27853 | 0.25 | 0.5 | 1 | 4 |
Data adapted from MerLion Pharmaceuticals, demonstrating increased potency at lower pH.[18]
Experimental Protocols
Protocol 1: Finafloxacin MIC Determination by Broth Microdilution
This protocol is based on CLSI guidelines for antimicrobial susceptibility testing.[16][18]
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). For acidic testing, adjust the pH to the desired value (e.g., 5.8) using sterile HCl before autoclaving. Verify the pH after sterilization.
-
Antibiotic Preparation: Prepare a stock solution of finafloxacin. Perform two-fold serial dilutions in the appropriate broth directly in a 96-well microtiter plate to achieve the final desired concentration range.
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from an overnight agar plate.
-
Suspend in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Within 15 minutes, dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of finafloxacin that completely inhibits visible bacterial growth.
Protocol 2: Assessment of Efflux Pump Activity (Ethidium Bromide-Agar Cartwheel Method)
This is a simple, instrument-free method for screening efflux pump activity.[21][23]
-
Plate Preparation: Prepare a series of agar plates (e.g., Trypticase Soy Agar) containing increasing concentrations of ethidium bromide (EtBr), for example: 0, 0.5, 1.0, 1.5, 2.0, and 2.5 mg/L. Protect plates from light.
-
Inoculum Preparation: Prepare overnight liquid cultures of the test and control isolates. Adjust the concentration of each to a 0.5 McFarland standard.
-
Inoculation:
-
Using a sterile cotton swab for each isolate, streak the bacteria from the center of the plate to the edge in a radial pattern, resembling the spokes of a cartwheel. Up to 12 isolates can be tested on one plate.
-
-
Incubation: Incubate the plates at 37°C for 16-18 hours. To confirm energy-dependent efflux, replicate plates can be incubated at 4°C.
-
Reading Results:
-
After incubation, view the plates under a UV transilluminator.
-
The minimal concentration of EtBr that produces fluorescence in the bacterial mass is recorded.
-
Isolates with overexpressed efflux pumps will require higher concentrations of EtBr to fluoresce, as the substrate is actively pumped out. A lack of fluorescence at 37°C but fluorescence at 4°C is indicative of an energy-dependent efflux system.[23]
-
Protocol 3: Amplification and Sequencing of QRDRs
This protocol outlines the general steps for identifying mutations in target genes like gyrA and parC.[11][29]
-
DNA Extraction: Extract genomic DNA from an overnight culture of the bacterial isolate using a commercial DNA extraction kit or standard protocols.
-
Primer Design: Design or obtain PCR primers that flank the quinolone resistance-determining region (QRDR) of the target genes (gyrA, gyrB, parC, parE).
-
PCR Amplification:
-
Perform PCR using the extracted genomic DNA as a template and the specific primers for each QRDR.
-
Use a standard PCR protocol with an annealing temperature optimized for the specific primers.
-
-
PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size of the amplicon. Purify the DNA from the gel or directly from the PCR reaction using a commercial kit.
-
DNA Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis:
-
Align the obtained sequence with the wild-type reference sequence for that bacterial species (e.g., from NCBI).
-
Identify any nucleotide changes and translate them to determine if they result in amino acid substitutions within the QRDR.
-
Section 4: Visualizations and Workflows
Diagrams
Caption: Finafloxacin's mechanism of action and key bacterial resistance pathways.
Caption: A logical workflow for investigating the cause of finafloxacin resistance.
Caption: A decision tree for troubleshooting common issues in MIC assays.
References
- 1. Finafloxacin - Wikipedia [en.wikipedia.org]
- 2. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 3. Finafloxacin | C20H19FN4O4 | CID 11567473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Antibacterial activity of finafloxacin under different pH conditions against isogenic strains of Escherichia coli expressing combinations of defined mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. mdpi.com [mdpi.com]
- 11. DNA Gyrase and Topoisomerase IV Mutations Associated with Fluoroquinolone Resistance in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 15. academic.oup.com [academic.oup.com]
- 16. merlionpharma.com [merlionpharma.com]
- 17. researchgate.net [researchgate.net]
- 18. merlionpharma.com [merlionpharma.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. mdpi.com [mdpi.com]
- 21. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 22. researchgate.net [researchgate.net]
- 23. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. journals.asm.org [journals.asm.org]
- 26. researchgate.net [researchgate.net]
- 27. brieflands.com [brieflands.com]
- 28. ihma.com [ihma.com]
- 29. DNA gyrase and topoisomerase IV mutations associated with fluoroquinolone resistance in Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Finafloxacin and Bacterial Efflux Mechanisms: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the interaction of finafloxacin with bacterial efflux pump mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the general nature of the interaction between finafloxacin and bacterial efflux pumps?
A1: Finafloxacin, like many fluoroquinolones, can be a substrate for various bacterial efflux pumps, which are a common mechanism of antimicrobial resistance.[1][2] However, its susceptibility to efflux can be lower than that of other fluoroquinolones, such as ciprofloxacin and moxifloxacin, particularly in acidic environments.[3] Efflux pumps actively transport antimicrobial agents out of the bacterial cell, reducing the intracellular concentration and thus their efficacy.[4] The primary families of efflux pumps involved in fluoroquinolone resistance are the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and Multidrug and Toxic Compound Extrusion (MATE) families.[5][6]
Q2: How does pH influence finafloxacin's interaction with efflux pumps?
A2: A unique characteristic of finafloxacin is its enhanced activity at acidic pH (e.g., pH 5.8).[3][7] In acidic conditions, finafloxacin's minimum inhibitory concentrations (MICs) are substantially lower, even against strains that overexpress efflux pumps.[3][8] This is in contrast to other fluoroquinolones like ciprofloxacin, which tend to lose activity at a lower pH.[7] This property suggests that finafloxacin may be particularly effective in treating infections in acidic environments, such as urinary tract infections or within abscesses, where the efficacy of other fluoroquinolones might be compromised by both pH and efflux activity.[3]
Q3: Is finafloxacin a substrate for the AcrAB-TolC efflux pump in Escherichia coli?
A3: Yes, finafloxacin is a substrate of the AcrAB-TolC efflux pump, a major RND-type pump in Escherichia coli that confers resistance to a wide range of antimicrobial agents.[9][10][11] However, studies have shown that finafloxacin can retain significant activity against E. coli mutants that express various fluoroquinolone resistance determinants, especially at acidic pH.[8]
Q4: How does finafloxacin compare to other fluoroquinolones against efflux-positive bacterial strains?
A4: Finafloxacin often demonstrates superior activity compared to ciprofloxacin and moxifloxacin against bacterial strains that overexpress efflux pumps. For example, in a study with Burkholderia pseudomallei overexpressing the BpeEF-OprC efflux pump, the increase in MIC for finafloxacin was less pronounced than for ciprofloxacin and moxifloxacin, particularly at an acidic pH.[3] Similarly, against Staphylococcus aureus strains overexpressing the NorA efflux pump, finafloxacin's MIC was only modestly affected compared to ciprofloxacin.[7]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for finafloxacin and other fluoroquinolones against various bacterial strains, highlighting the impact of efflux pump overexpression and pH.
Table 1: Comparative MICs (mg/L) against Burkholderia pseudomallei Strains [3]
| Strain | Relevant Genotype | pH | Finafloxacin | Ciprofloxacin | Moxifloxacin |
| 1026b | Wild-type | 7.2 | 0.25 | 2 | 2 |
| 5.8 | 0.125 | 4 | 4 | ||
| Bp282 | BpeEF-OprC Overexpression | 7.2 | 2 | 32 | 16 |
| 5.8 | 2 | >64 | >64 | ||
| J2209 | ΔbpeAB | 7.2 | 0.125 | 1 | 1 |
| 5.8 | 0.06 | 2 | 2 | ||
| J2210 | ΔbpeF | 7.2 | 0.125 | 1 | 1 |
| 5.8 | 0.06 | 2 | 2 |
Table 2: Comparative MICs (mg/L) against Staphylococcus aureus Strains [7]
| Strain | Relevant Genotype | pH | Finafloxacin | Ciprofloxacin |
| ATCC 25923 | Wild-type | 7.4 | 0.06 | 0.25 |
| 5.5 | 0.008 | 4 | ||
| SA-1199B | NorA Overexpression | 7.4 | 0.25 | 8 |
| 5.5 | 0.03 | 64 |
Troubleshooting Guides
Issue 1: Inconsistent MIC values for finafloxacin against an efflux pump-overexpressing strain.
-
Question: My MIC results for finafloxacin against a known efflux pump-overexpressing mutant vary significantly between experiments. What could be the cause?
-
Answer:
-
pH of Media: Finafloxacin's activity is highly pH-dependent.[3][7] Ensure that the pH of your broth media is precisely controlled and consistent across all experiments. Prepare fresh media for each experiment and verify the pH before inoculation.
-
Inoculum Size: Variations in the starting inoculum can lead to inconsistent MICs. Standardize your inoculum preparation by adjusting the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard).[12]
-
Stability of Efflux Pump Expression: The expression of some efflux pumps can be unstable without selective pressure.[1] If you are not maintaining the strain on antibiotic-containing media, you may be selecting for revertants. Confirm the efflux phenotype regularly using a reference substrate like ethidium bromide.
-
Compound Stability: Ensure your stock solution of finafloxacin is properly stored (protected from light) and has not degraded. Prepare fresh working solutions for each assay.
-
Issue 2: No significant change in ethidium bromide (EtBr) accumulation when testing for finafloxacin efflux.
-
Question: I am performing an EtBr accumulation assay to see if finafloxacin is an efflux pump substrate, but I'm not observing the expected decrease in fluorescence. What should I check?
-
Answer:
-
Cell Permeabilization: Ensure cells are properly energized and permeabilized. The assay relies on the passive diffusion of EtBr into the cell.[13] Using an efflux pump inhibitor like Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) or reserpine in your positive control is crucial to maximize EtBr loading.[14][15]
-
Sub-inhibitory Concentrations: Ensure you are using sub-inhibitory concentrations of both EtBr and finafloxacin. High concentrations can be toxic and may interfere with cell viability and membrane potential, affecting the assay's outcome.[16]
-
Correct Wavelengths: Verify that you are using the correct excitation and emission wavelengths for EtBr (e.g., Excitation ~520 nm, Emission ~600 nm).[12]
-
Growth Phase: The activity of efflux pumps can vary with the bacterial growth phase.[17] Standardize your protocol to use cells from a specific growth phase, typically mid-logarithmic, for consistent results.[18]
-
Issue 3: High background fluorescence in the Nile Red efflux assay.
-
Question: My Nile Red efflux assay is compromised by high initial background fluorescence, making it difficult to measure the efflux kinetics accurately. How can I reduce this?
-
Answer:
-
Washing Steps: Nile Red is a lipophilic dye that can bind to cell membranes.[19] Ensure that your cell washing steps after loading with the dye are thorough to remove any excess, unbound Nile Red from the buffer.[20]
-
Dye Concentration: You may be using too high a concentration of Nile Red. Titrate the dye to find the optimal concentration that gives a strong signal without excessive background. A typical concentration is around 5 µM.[12]
-
Buffer Composition: The fluorescence of Nile Red is highly sensitive to the hydrophobicity of its environment.[19] Ensure your assay buffer is free of any detergents or organic solvents that could increase background fluorescence.
-
Instrument Settings: Optimize the gain settings on your fluorometer or plate reader. A high gain setting can amplify a weak signal but will also amplify the background.
-
Experimental Protocols & Workflows
Visualizing Experimental Logic
The following diagrams illustrate the workflows for key experiments used to study the interaction between finafloxacin and bacterial efflux pumps.
Caption: Workflow for determining if a compound is an efflux pump substrate.
Caption: Workflow for the Ethidium Bromide Accumulation Assay.
Caption: Workflow for the Nile Red Real-Time Efflux Assay.
Detailed Methodology: Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard broth microdilution methods.
-
Preparation:
-
Prepare a stock solution of finafloxacin in a suitable solvent (e.g., DMSO or dilute NaOH) and sterile water.
-
Prepare Mueller-Hinton Broth (MHB). For experiments testing pH effects, adjust the pH of the MHB to the desired values (e.g., 7.2 and 5.8) using sterile HCl or NaOH after autoclaving.
-
Grow a pure culture of the bacterial strain overnight on an appropriate agar plate.
-
-
Inoculum Preparation:
-
Inoculate a few colonies into fresh MHB and grow to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of finafloxacin in the pH-adjusted MHB.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of finafloxacin that completely inhibits visible bacterial growth.
-
Detailed Methodology: Ethidium Bromide (EtBr) Accumulation Assay[12][18]
This assay measures the intracellular concentration of EtBr, a fluorescent DNA intercalating agent, to infer efflux pump activity.
-
Cell Preparation:
-
Grow the bacterial strain in a suitable broth (e.g., LB or MHB) at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD₆₀₀ of ~0.6).
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Wash the cell pellet twice with an equal volume of phosphate-buffered saline (PBS).
-
Resuspend the final pellet in PBS to an OD₆₀₀ of ~0.3.
-
-
Assay Setup:
-
Prepare test conditions in microcentrifuge tubes or a 96-well plate. For each strain, you will typically have:
-
Negative Control: Cells only.
-
Positive Control (Maximal Accumulation): Cells + an efflux pump inhibitor (EPI), such as CCCP (final concentration 100 µM) or reserpine (20 µg/mL).
-
Test Condition: Cells + finafloxacin (at a sub-inhibitory concentration).
-
-
Add EtBr to all wells to a final concentration of 1-2 µg/mL.
-
-
Incubation and Measurement:
-
Incubate the plate/tubes at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a fluorometer or flow cytometer. For EtBr, use an excitation wavelength of approximately 520 nm and an emission wavelength of approximately 600 nm.[12]
-
-
Data Analysis:
-
Higher fluorescence indicates greater accumulation of EtBr and, therefore, lower efflux activity. Compare the fluorescence of the finafloxacin-treated cells to the negative and positive controls. A fluorescence level similar to the negative control suggests finafloxacin is being actively effluxed.
-
Detailed Methodology: Nile Red Real-Time Efflux Assay[20][21]
This assay directly measures the extrusion of the fluorescent dye Nile Red from pre-loaded cells.
-
Cell Preparation:
-
Prepare bacterial cells as described for the EtBr accumulation assay (grown to mid-log phase, washed, and resuspended in buffer).
-
-
Dye Loading:
-
To the cell suspension, add an EPI (e.g., CCCP) and Nile Red (final concentration ~5 µM).
-
Incubate for at least 1 hour at room temperature to allow the dye to load into the cells. The EPI de-energizes the pumps, maximizing dye accumulation.
-
-
Efflux Initiation and Measurement:
-
Wash the cells twice with buffer to remove the extracellular dye and the EPI.
-
Resuspend the cells in buffer and place them in a cuvette or 96-well plate suitable for a fluorometer. If testing finafloxacin's ability to compete for efflux, add it to the cells at this stage.
-
Record a baseline fluorescence reading (Excitation ~552 nm, Emission ~636 nm).[19]
-
To initiate efflux, add an energy source, such as glucose (e.g., 50 mM final concentration).
-
Immediately begin recording fluorescence measurements every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
A rapid decrease in fluorescence indicates active efflux of Nile Red. Plot fluorescence versus time. The rate of efflux can be calculated from the slope of the initial phase of the curve. Compare the efflux rate in the presence and absence of finafloxacin to determine if it competes with Nile Red for extrusion by the pump.
-
References
- 1. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Positive Bacteria and the Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Finafloxacin overcomes Burkholderia pseudomallei efflux-mediated fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activity of finafloxacin, a novel fluoroquinolone with increased activity at acid pH, towards extracellular and intracellular Staphylococcus aureus, Listeria monocytogenes and Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of finafloxacin under different pH conditions against isogenic strains of Escherichia coli expressing combinations of defined mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Multidrug Efflux Inhibitors for Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 14. Frontiers | Flow Cytometric Analysis of Efflux by Dye Accumulation [frontiersin.org]
- 15. Quinolone Efflux Pumps Play a Central Role in Emergence of Fluoroquinolone Resistance in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jksus.org [jksus.org]
- 17. Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Finafloxacin Experimental Assays: Technical Support Center
Welcome to the Technical Support Center for finafloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of finafloxacin in experimental assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for finafloxacin activity and stability in in vitro assays?
A1: Finafloxacin exhibits enhanced antibacterial activity in acidic environments, with an optimal pH range of 5.0 to 6.0.[1] In contrast, many other fluoroquinolones lose activity under acidic conditions. While finafloxacin is more active at acidic pH, its solubility is higher at neutral pH. Therefore, the choice of pH for your assay should be a balance between maintaining optimal activity and ensuring the compound remains in solution. For experiments where maintaining maximum potency is critical, a pH within the 5.0 to 6.0 range is recommended.
Q2: How should I store finafloxacin stock solutions?
A2: For the commercially available otic suspension (Xtoro®), the recommended storage temperature is between 2°C and 25°C (36°F and 77°F). It should not be frozen. For laboratory-prepared stock solutions, it is advisable to store them protected from light at 2-8°C for short-term use. For long-term storage, freezing at -20°C or below is recommended, although freeze-thaw cycles should be minimized. Always refer to the manufacturer's instructions for specific storage recommendations for the finafloxacin product you are using.
Q3: Is finafloxacin sensitive to light?
A3: Fluoroquinolones as a class are known to be susceptible to photodegradation. Therefore, it is crucial to protect finafloxacin solutions from light during preparation, storage, and experimentation. Use amber-colored vials or wrap containers in aluminum foil to prevent light-induced degradation.
Q4: What are the known degradation pathways for finafloxacin?
A4: Specific degradation pathways for finafloxacin are not extensively detailed in publicly available literature. However, based on the known degradation of other fluoroquinolones, potential degradation pathways may include photodegradation, oxidation, and hydrolysis under extreme pH and temperature conditions. Advanced oxidation processes can also degrade fluoroquinolones, potentially forming various intermediates.
Q5: With which common solvents and buffers is finafloxacin compatible?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of finafloxacin activity over time in the assay. | Degradation due to inappropriate pH. Finafloxacin activity is optimal at acidic pH (5.0-6.0)[1]. At neutral or alkaline pH, its activity may be reduced, and it may be more susceptible to certain degradation pathways. | Maintain the pH of the experimental medium within the optimal range of 5.0 to 6.0 if the experimental design allows. Use a stable buffer system to prevent pH shifts during the experiment. |
| Photodegradation. Exposure to light, especially UV light, can cause degradation of fluoroquinolones. | Protect all finafloxacin solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. | |
| Thermal degradation. Elevated temperatures can accelerate the degradation of many pharmaceutical compounds. | Store stock solutions at the recommended temperature (2-8°C for short-term, -20°C or below for long-term). Avoid exposing finafloxacin solutions to high temperatures during the experiment unless it is a required parameter of the study. If high temperatures are necessary, minimize the exposure time. | |
| Oxidative degradation. The presence of oxidizing agents in the experimental medium can lead to the degradation of finafloxacin. | Avoid the use of reagents that can act as strong oxidizing agents. If their use is unavoidable, consider the inclusion of an appropriate antioxidant, ensuring it does not interfere with the assay. | |
| Precipitation of finafloxacin in the assay medium. | Poor solubility at the working concentration and pH. Finafloxacin's solubility is pH-dependent, with lower solubility at acidic pH compared to neutral pH. | Check the solubility of finafloxacin in your specific assay medium at the intended concentration and pH. You may need to adjust the pH or use a co-solvent (ensure the final concentration of the co-solvent is not detrimental to the assay). |
| Interaction with components of the medium. Finafloxacin may interact with certain ions or proteins in complex media, leading to precipitation. | If using complex media (e.g., cell culture media with serum), perform a preliminary test to check for precipitation. If precipitation occurs, consider using a simpler, defined medium if the experimental design permits. | |
| Inconsistent or unexpected experimental results. | Inaccurate concentration of finafloxacin solution due to degradation. If the stock solution has degraded, the actual concentration used in the experiment will be lower than intended. | Prepare fresh stock solutions regularly. Periodically check the concentration of your stock solution using a validated analytical method such as HPLC-UV. |
| Contamination of the stock solution. Microbial or chemical contamination can interfere with the assay and potentially degrade finafloxacin. | Use sterile techniques when preparing and handling finafloxacin solutions. Store solutions in tightly sealed containers. |
Physicochemical Properties of Finafloxacin
| Property | Value | Reference |
| Molecular Weight | 398.4 g/mol | [2] |
| pKa1 (carboxylate) | 5.6 | [2] |
| pKa2 (piperazine ring) | 7.8 | [2] |
| Solubility in water (pH 7) | 5.5 mg/mL | [2] |
| Solubility in water (pH 4.5) | 1.9 mg/mL | [2] |
Recommended Storage Conditions for Finafloxacin Solutions
| Storage Condition | Duration | Recommendations |
| Aqueous Solutions (Acidic to Neutral pH) | Short-term (days) | Store at 2-8°C, protected from light. |
| Long-term (weeks to months) | Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. | |
| Stock Solutions in Organic Solvents (e.g., DMSO) | Long-term (months) | Store at -20°C or -80°C in tightly sealed, light-protected containers. |
| Commercial Otic Suspension (Xtoro®) | As per manufacturer | Store at 2-25°C (36-77°F). Do not freeze. |
Experimental Protocols
Protocol 1: General Procedure for a Finafloxacin Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the stability of finafloxacin under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of finafloxacin in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose the stock solution in a photostability chamber to a light source (e.g., UV and/or visible light) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as HPLC-UV.
4. Data Analysis:
-
Calculate the percentage of finafloxacin remaining at each time point compared to an unstressed control.
-
Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.
Protocol 2: Example of a Stability-Indicating HPLC-UV Method for Fluoroquinolones (General)
This is a general method that can be adapted and validated for finafloxacin analysis.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Fluoroquinolones typically have a UV absorbance maximum around 280-330 nm. The optimal wavelength for finafloxacin should be determined by scanning a standard solution.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Mechanism of action of finafloxacin.
Caption: Forced degradation experimental workflow.
References
Troubleshooting variability in finafloxacin MIC assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with finafloxacin minimum inhibitory concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in our finafloxacin MIC results. What are the most likely causes?
A1: Variability in finafloxacin MIC assays can stem from several factors. The most critical factor for finafloxacin is the control of pH in the growth medium, as its antibacterial activity is significantly enhanced in acidic conditions (pH 5.0-6.0).[1][2][3][4] Inconsistent pH levels between assays will lead to variable MIC values. Other common sources of variability include inconsistencies in the preparation of the bacterial inoculum, variations in incubation time and temperature, and the specific lot of growth medium used.[5][6]
Q2: Our finafloxacin MIC values are consistently higher than expected. What should we investigate?
A2: If your MIC values are consistently high, first verify the pH of your testing medium. A pH closer to neutral (7.2-7.4) will result in higher finafloxacin MICs compared to the optimal acidic range.[2][7] Other fluoroquinolones, in contrast, tend to lose activity at a pH below neutral.[2][3] Additionally, ensure the purity and correct concentration of your finafloxacin stock solution. Finally, consider the possibility of resistance development in your bacterial strain, which could be due to mutations in the target enzymes, DNA gyrase and topoisomerase IV.[8][9]
Q3: Can the type of MIC assay method (e.g., broth microdilution vs. agar dilution) affect the results for finafloxacin?
A3: Studies have shown that broth microdilution, agar dilution, and Etest methods provide substantially equivalent results for finafloxacin MIC testing at both neutral and acidic pH.[10] However, it is crucial to adhere strictly to the standardized protocols for each method, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure consistency and comparability of results.[11][12]
Q4: What are the recommended quality control (QC) strains for finafloxacin MIC assays, and what are their expected MIC ranges?
A4: Standard QC strains such as Escherichia coli ATCC® 25922, Pseudomonas aeruginosa ATCC® 27853, and Staphylococcus aureus ATCC® 29213 are recommended for monitoring the accuracy of finafloxacin MIC assays.[10] The expected MIC ranges for these strains are dependent on the pH of the testing medium.
Data Presentation
Table 1: Tentative Finafloxacin Quality Control MIC Ranges (µg/mL) at Acidic and Neutral pH
| Quality Control Strain | pH 5.8 | pH 7.2 |
| E. coli ATCC® 25922 | 0.008 - 0.032 | 0.032 - 0.125 |
| P. aeruginosa ATCC® 27853 | Data not consistently available in search results | Data not consistently available in search results |
| S. aureus ATCC® 29213 | Data not consistently available in search results | Data not consistently available in search results |
Note: The data in this table is compiled from available research.[10] Researchers should establish their own laboratory-specific QC ranges based on internal validation.
Experimental Protocols
Detailed Methodology for Broth Microdilution Finafloxacin MIC Assay
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Finafloxacin Stock Solution:
-
Prepare a stock solution of finafloxacin at a concentration of 1 mg/mL in an appropriate solvent.
-
Further dilute the stock solution to create a series of working solutions for the desired concentration range in the MIC assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in the appropriate test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Use sterile 96-well microtiter plates.
-
Dispense 50 µL of the appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) into each well. Ensure the medium is buffered to the desired pH (e.g., 5.8 or 7.2).
-
Add 50 µL of the appropriate finafloxacin working solution to the first well of each row and perform serial dilutions across the plate.
-
The final volume in each well should be 100 µL after the addition of the bacterial inoculum.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
The MIC is defined as the lowest concentration of finafloxacin that completely inhibits visible growth of the organism.[13]
-
Results can be read visually or with a plate reader.
-
Visualizations
Caption: Troubleshooting workflow for variable finafloxacin MIC results.
Caption: Mechanism of action of finafloxacin in a bacterial cell.
References
- 1. Finafloxacin - Wikipedia [en.wikipedia.org]
- 2. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro spectrum of activity of finafloxacin, a novel, pH-activated fluoroquinolone, under standard and acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microchemlab.com [microchemlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative In Vitro Activities of the Novel Antibacterial Finafloxacin against Selected Gram-Positive and Gram-Negative Bacteria Tested in Mueller-Hinton Broth and Synthetic Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merlionpharma.com [merlionpharma.com]
- 11. merlionpharma.com [merlionpharma.com]
- 12. merlionpharma.com [merlionpharma.com]
- 13. idexx.dk [idexx.dk]
Improving finafloxacin delivery in murine models of infection
Welcome to the technical support center for researchers utilizing finafloxacin in murine models of infection. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using finafloxacin over other fluoroquinolones in murine infection models?
Finafloxacin, a novel fluoroquinolone, exhibits enhanced bactericidal activity in acidic environments, a hallmark of many infection sites.[1][2][3][4] Unlike other fluoroquinolones that may lose efficacy in low pH, finafloxacin's activity is often increased, making it particularly effective against intracellular pathogens that reside in acidic phagolysosomes, such as Coxiella burnetii.[3][5] This unique property can offer a therapeutic advantage in various infection models.[2][5]
Q2: What are the recommended routes of administration for finafloxacin in mice?
Finafloxacin has been successfully administered in murine models via oral (p.o.), intravenous (i.v.), and subcutaneous (s.c.) routes.[1][6][7][8] Oral and intravenous formulations with equivalent bioavailability have been developed.[9] The choice of administration route will depend on the specific experimental design and the infection model being studied.
Q3: How is a finafloxacin solution for in vivo administration typically prepared?
A common method for preparing a 15 mg/mL solution of finafloxacin involves dissolving the powder in 0.01 M Tris buffer. To aid dissolution, 1 M sodium hydroxide is added, followed by 0.01 M hydrochloric acid to adjust the final pH to approximately 8.[6][8][10]
Q4: Can finafloxacin be used to treat infections caused by antibiotic-resistant strains?
Finafloxacin has demonstrated activity against multi-drug resistant (MDR) bacterial strains, including those resistant to other fluoroquinolones like ciprofloxacin.[11] It has shown efficacy against ciprofloxacin-resistant Acinetobacter baumannii and various resistant strains of Staphylococcus aureus.[11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Suboptimal efficacy or treatment failure. | Inadequate dosage or dosing frequency. | Review the pharmacokinetic and pharmacodynamic (PK/PD) parameters for your specific mouse strain and bacterial pathogen. The AUC/MIC ratio is a key parameter for finafloxacin efficacy.[1] Consider dose escalation or fractionation studies to optimize the regimen. |
| pH of the infection site may not be sufficiently acidic to potentiate finafloxacin's activity. | Confirm the expected pH at the site of infection for your model. Finafloxacin's enhanced activity is most pronounced at a pH between 5.0 and 6.0.[2][4] | |
| Development of bacterial resistance. | While less common, resistance can emerge. Perform susceptibility testing on isolates recovered from treated animals to confirm sensitivity to finafloxacin. | |
| Relapse of infection after cessation of therapy. | The treatment duration may have been too short to fully eradicate the pathogen. | Extend the duration of therapy. Studies have compared 3-day versus 7-day or 7-day versus 14-day regimens, with longer durations sometimes showing improved outcomes.[6][7][12] |
| The infection may not have been fully controlled initially, leading to re-emergence.[8] | Consider a higher initial dose or a combination therapy approach, if appropriate for your study. | |
| Unexpected toxicity or adverse effects in mice (e.g., weight loss). | The dose may be too high. | While finafloxacin generally has a good safety profile, dose-dependent toxicity can occur.[11] Reduce the dosage and monitor for clinical signs of distress. In some studies, mice treated with finafloxacin lost more weight than those treated with a comparator antibiotic.[10] |
| Issues with the formulation or vehicle. | Ensure the vehicle used for drug delivery is well-tolerated. Prepare fresh solutions for each administration to ensure stability and sterility.[10] | |
| Variability in experimental results between animals. | Inconsistent drug administration. | Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper technique to prevent aspiration. |
| Differences in the initial bacterial inoculum. | Standardize the infection protocol to ensure all mice receive a consistent challenge dose. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Finafloxacin in Murine Models
| Mouse Strain | Route of Administration | Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Reference |
| CD-1 (thigh-infected) | Subcutaneous | 1 - 100 | Dose-dependent | - | Dose-dependent | [1] |
| A/J | Oral | 37.5 | - | - | - | [7] |
| BALB/c | Oral | 37.5 | 7.24 | 2 | - | [13] |
Table 2: Efficacy of Finafloxacin in Various Murine Infection Models
| Infection Model | Mouse Strain | Pathogen | Finafloxacin Dose & Regimen | Comparator & Regimen | Outcome | Reference |
| Inhalational Tularemia | BALB/c | Francisella tularensis | 23.1 mg/kg, p.o., q8h for 3 or 7 days | Ciprofloxacin 30 mg/kg, i.p., q12h | Finafloxacin showed a benefit over ciprofloxacin, especially with delayed treatment.[6] | |
| Inhalational Plague | BALB/c | Yersinia pestis | 23.1 mg/kg, p.o., q8h for 3 or 7 days | Ciprofloxacin 30 mg/kg, i.p., q12h | Both treatments were highly protective when administered early.[6] | |
| Inhalational Q Fever | A/J | Coxiella burnetii | 30 mg/kg, p.o., daily for 7 or 14 days | Doxycycline 105 mg/kg, p.o., daily; Ciprofloxacin 22 mg/kg, i.p., twice daily | Finafloxacin reduced clinical signs and tissue damage.[5][7] | |
| Inhalational Glanders | BALB/c | Burkholderia mallei | 37.5 mg/kg, p.o., for 14 days | Co-trimoxazole | Finafloxacin was more effective at clearing bacteria from tissues.[10] | |
| Intranasal Tularemia | BALB/c | F. tularensis SchuS4 | 37.5 mg/kg, p.o., q8h for 7 days | Ciprofloxacin 30 mg/kg, i.p., q12h | Finafloxacin provided significant protection, even with delayed treatment initiation.[8] | |
| Melioidosis | BALB/c | Burkholderia pseudomallei | - | Co-trimoxazole | Finafloxacin offered significant protection, especially when administered early.[14] |
Experimental Protocols
Detailed Methodology for Murine Thigh Infection Model
This protocol is based on studies evaluating the pharmacokinetics and pharmacodynamics of finafloxacin.[1]
-
Animal Model: Female CD-1 mice.
-
Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal (i.p.) injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 pre-infection).
-
Infection: A fresh overnight culture of S. aureus or E. coli is diluted to approximately 2 x 10^6 CFU/mL. 0.1 mL of the bacterial suspension is injected intramuscularly (i.m.) into the thigh.
-
Drug Administration: Finafloxacin is administered subcutaneously (s.c.) at varying doses (e.g., 1-100 mg/kg) to determine pharmacokinetic parameters.
-
Sample Collection: Blood samples are collected at various time points post-administration to determine plasma drug concentrations (Cmax, AUC).
-
Efficacy Assessment: Thighs are harvested at specific time points post-treatment, homogenized, and plated to determine bacterial burden (CFU/thigh).
Detailed Methodology for Inhalational Infection Models (Tularemia, Plague, Q Fever)
This protocol is a generalized representation from several studies.[5][6][7]
-
Animal Model: BALB/c or A/J mice, depending on the pathogen.
-
Infection: Mice are challenged with an aerosolized suspension of the pathogen (F. tularensis, Y. pestis, or C. burnetii) to achieve a target retained dose in the lungs.
-
Treatment Initiation: Treatment with finafloxacin or a comparator antibiotic is initiated at a specified time post-challenge (e.g., 24, 38, or 72 hours).
-
Drug Administration: Finafloxacin is typically administered orally (p.o.) at a human-equivalent dose. The comparator may be administered via a different route (e.g., ciprofloxacin via i.p. injection).
-
Monitoring: Mice are monitored daily for clinical signs of illness (e.g., weight loss, piloerection) and survival.
-
Bacterial Burden and Pathology: At the end of the study or at pre-defined time points, organs (lungs, spleen, liver) are harvested for determination of bacterial load (CFU/organ) and histopathological analysis.
Visualizations
Caption: Finafloxacin's pH-dependent mechanism of action.
Caption: General experimental workflow for finafloxacin efficacy studies.
References
- 1. merlionpharma.com [merlionpharma.com]
- 2. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever [frontiersin.org]
- 8. The Fluoroquinolone Finafloxacin Protects BALB/c Mice Against an Intranasal Infection With Francisella tularensis Strain SchuS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Finafloxacin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Efficacy of finafloxacin in a murine model of inhalational glanders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 12. Finafloxacin Is an Effective Treatment for Inhalational Tularemia and Plague in Mouse Models of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. merlionpharma.com [merlionpharma.com]
Finafloxacin Genotoxicity and Clastogenicity In Vitro: A Technical Support Resource
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the in vitro genotoxicity and clastogenicity of finafloxacin. The information is designed to assist researchers in troubleshooting experimental challenges, understanding the underlying mechanisms, and interpreting results from key assays.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: Is finafloxacin considered genotoxic and clastogenic in vitro?
A1: Yes, studies have shown that finafloxacin is genotoxic and clastogenic in a range of in vitro assays.[1][2] Regulatory documents indicate positive findings in the bacterial reverse mutation (Ames) test, mouse lymphoma assay (MLA), a mutagenicity assay in V79 Chinese hamster lung cells, and an in vitro micronucleus test in V79 cells.[1][2] These findings have been observed both with and without metabolic activation.[1][2]
Q2: What is the primary mechanism of genotoxicity for finafloxacin and other fluoroquinolones?
A2: Finafloxacin, like other fluoroquinolones, primarily induces genotoxicity by inhibiting bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex after DNA cleavage, finafloxacin leads to double-strand breaks, which can trigger a genotoxic response. While these are the primary bacterial targets, at high concentrations, fluoroquinolones can also interact with eukaryotic topoisomerase II, leading to genotoxic effects in mammalian cells.
Q3: In which specific strain of the Ames test did finafloxacin show a positive result?
A3: Finafloxacin was reported to be positive in the Salmonella typhimurium strain TA102 in the bacterial reverse mutation assay.[1][2]
Q4: Has finafloxacin been tested for carcinogenicity?
A4: Animal studies to determine the carcinogenic potential of finafloxacin have not been conducted.[1][2]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the in vitro genotoxicity and clastogenicity testing of finafloxacin.
Bacterial Reverse Mutation (Ames) Test
Issue: Unexpected positive result in Ames test, particularly in strain TA102.
-
Possible Cause 1: Intrinsic Mutagenicity of the Compound Class. Fluoroquinolones as a class have been reported to induce mutations in the Ames test, especially in strain TA102. This is thought to be related to their mechanism of action involving DNA gyrase and topoisomerase IV inhibition, which can lead to DNA damage.
-
Troubleshooting Steps:
-
Confirm the Result: Repeat the assay with a narrow range of concentrations around the initial positive finding to establish a clear dose-response relationship.
-
Evaluate Cytotoxicity: Ensure that the positive result is not an artifact of excessive cytotoxicity. High concentrations of antibacterials can lead to cellular stress and secondary genotoxic effects. Plate counts should be carefully monitored.
-
Metabolic Activation: If the positive result is observed with S9 mix, consider the possibility of metabolic activation into a more potent mutagen. Conversely, a positive result without S9 suggests direct-acting mutagenicity.
-
Review Literature: Compare your findings with published data for other fluoroquinolones in the Ames test to determine if the observed mutagenicity is consistent with the class effect.
-
Issue: High levels of cytotoxicity obscuring mutagenicity results.
-
Possible Cause: Antibacterial Activity. Finafloxacin is a potent antibacterial agent, and high concentrations will inevitably lead to cytotoxicity in bacterial tester strains.
-
Troubleshooting Steps:
-
Dose Range Selection: Conduct a preliminary cytotoxicity range-finding study to identify a dose range that results in a slight reduction in the bacterial lawn background without causing excessive killing. The highest concentration tested should ideally show some evidence of cytotoxicity.
-
Pre-incubation vs. Plate Incorporation: The pre-incubation method may increase the sensitivity of the assay but can also enhance cytotoxicity. If high cytotoxicity is observed with pre-incubation, consider using the plate incorporation method.
-
Exposure Time: For highly cytotoxic compounds, a shorter exposure time in the pre-incubation method might be necessary.
-
Mouse Lymphoma Assay (MLA)
Issue: High background mutation frequency in solvent controls.
-
Possible Cause 1: Cell Culture Conditions. Suboptimal cell culture conditions, such as mycoplasma contamination, high cell density, or nutrient depletion, can lead to increased spontaneous mutations.
-
Troubleshooting Steps:
-
Cell Culture Maintenance: Ensure strict adherence to cell culture protocols, including regular testing for mycoplasma and maintaining cells in exponential growth phase.
-
Serum Quality: Use a consistent and pre-tested batch of fetal bovine serum, as serum components can influence background mutation rates.
-
Historical Control Data: Compare the background mutation frequency with the laboratory's historical control data to identify any systemic issues.
-
Issue: Conflicting results between experiments or with expected outcomes.
-
Possible Cause: Variability in Experimental Conditions. The MLA is sensitive to variations in factors such as treatment time, cell density, and the quality of reagents.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters are tightly controlled and consistent between experiments.
-
Positive and Negative Controls: The response of the positive and negative controls is critical for validating the assay. Inconsistent control results indicate a problem with the assay system.
-
Cytotoxicity Measurement: Use an appropriate measure of cytotoxicity, such as Relative Total Growth (RTG), to ensure that the assay is conducted at appropriate levels of toxicity. The recommended level of cytotoxicity is typically in the range of 10-20% survival.
-
In Vitro Micronucleus Test
Issue: Difficulty in distinguishing micronuclei from apoptotic bodies.
-
Possible Cause: High Levels of Cytotoxicity. At high concentrations, finafloxacin may induce apoptosis, leading to the formation of apoptotic bodies that can be mistaken for micronuclei.
-
Troubleshooting Steps:
-
Cytotoxicity Assessment: Use a cytotoxicity assay (e.g., measuring cell proliferation or viability) to select concentrations that are not excessively cytotoxic.
-
Apoptosis Markers: If feasible, co-stain cells with markers of apoptosis (e.g., Annexin V) to differentiate apoptotic bodies from true micronuclei.
-
Morphological Criteria: Adhere to strict morphological criteria for scoring micronuclei (e.g., round or oval shape, same staining intensity as the main nucleus, and no overlap with the main nucleus).
-
Issue: Irreproducible or borderline positive results.
-
Possible Cause: Assay Sensitivity and Biological Variability. The in vitro micronucleus test can be sensitive to minor fluctuations in experimental conditions, and there is inherent biological variability in the response of cells.
-
Troubleshooting Steps:
-
Increase Cell Number: Increase the number of cells scored per concentration to improve the statistical power of the study.
-
Repeat Experiments: Conduct at least two independent experiments to confirm any positive findings.
-
Dose-Response Relationship: A clear dose-response relationship provides stronger evidence for a true positive result.
-
Data Presentation
The following tables present representative quantitative data for fluoroquinolones in key in vitro genotoxicity assays. As specific data for finafloxacin is not publicly available, these tables are based on published results for other fluoroquinolones and serve as an illustrative guide.
Table 1: Representative Bacterial Reverse Mutation (Ames) Test Data for a Fluoroquinolone
| Tester Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertants ± SD | Fold Increase over Control | Result |
| TA102 | 0 (Solvent Control) | - | 150 ± 15 | - | Negative |
| 1 | - | 165 ± 20 | 1.1 | Negative | |
| 5 | - | 280 ± 25 | 1.9 | Equivocal | |
| 10 | - | 450 ± 30 | 3.0 | Positive | |
| 0 (Solvent Control) | + | 160 ± 18 | - | Negative | |
| 1 | + | 175 ± 22 | 1.1 | Negative | |
| 5 | + | 300 ± 28 | 1.9 | Equivocal | |
| 10 | + | 480 ± 35 | 3.0 | Positive | |
| TA98 | 0 (Solvent Control) | - | 30 ± 5 | - | Negative |
| 10 | - | 35 ± 6 | 1.2 | Negative | |
| 0 (Solvent Control) | + | 32 ± 4 | - | Negative | |
| 10 | + | 38 ± 5 | 1.2 | Negative |
Table 2: Representative Mouse Lymphoma Assay (MLA) Data for a Fluoroquinolone
| Treatment Condition | Concentration (µg/mL) | Relative Total Growth (%) | Mutant Frequency (x 10⁻⁶) | Fold Increase over Control | Result |
| No S9 | 0 (Solvent Control) | 100 | 50 | - | Negative |
| 10 | 85 | 75 | 1.5 | Negative | |
| 25 | 50 | 150 | 3.0 | Positive | |
| 50 | 20 | 250 | 5.0 | Positive | |
| With S9 | 0 (Solvent Control) | 100 | 55 | - | Negative |
| 10 | 80 | 88 | 1.6 | Negative | |
| 25 | 45 | 176 | 3.2 | Positive | |
| 50 | 18 | 297 | 5.4 | Positive |
Table 3: Representative In Vitro Micronucleus Test Data in V79 Cells for a Fluoroquinolone
| Treatment Condition | Concentration (µg/mL) | Cell Viability (%) | % Micronucleated Cells | Fold Increase over Control | Result |
| No S9 (24h) | 0 (Solvent Control) | 100 | 1.5 | - | Negative |
| 5 | 90 | 2.0 | 1.3 | Negative | |
| 10 | 75 | 4.5 | 3.0 | Positive | |
| 20 | 50 | 7.5 | 5.0 | Positive | |
| With S9 (4h) | 0 (Solvent Control) | 100 | 1.6 | - | Negative |
| 10 | 88 | 2.4 | 1.5 | Negative | |
| 25 | 60 | 5.1 | 3.2 | Positive | |
| 50 | 40 | 8.8 | 5.5 | Positive |
Experimental Protocols
Detailed methodologies for the key in vitro genotoxicity assays are provided below. These are based on standard OECD guidelines and can be adapted for testing finafloxacin.
Bacterial Reverse Mutation (Ames) Test (OECD 471)
-
Tester Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102, and Escherichia coli strain WP2 uvrA.
-
Metabolic Activation: Prepare a post-mitochondrial fraction (S9) from the livers of rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
-
Dose Selection: Conduct a preliminary range-finding study to determine the appropriate concentration range. The highest concentration should be 5000 µ g/plate or show evidence of cytotoxicity.
-
Assay Procedure (Plate Incorporation Method): a. To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer. b. Vortex briefly and pour the mixture onto a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the dose points.
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay - MLA) (OECD 490)
-
Cell Line: Use L5178Y/TK+/- mouse lymphoma cells.
-
Metabolic Activation: Use an S9 mix as described for the Ames test.
-
Dose Selection: Determine concentrations based on a preliminary cytotoxicity assay. The highest concentration should induce approximately 80-90% cytotoxicity (10-20% Relative Total Growth).
-
Assay Procedure: a. Expose cells to a range of concentrations of the test compound with and without S9 for 3-4 hours. b. After exposure, wash the cells and culture them for a 2-day expression period to allow for the fixation of mutations. c. Plate the cells in 96-well plates in both selective (containing trifluorothymidine - TFT) and non-selective media. d. Incubate the plates for 10-12 days.
-
Data Analysis: Count the number of colonies in the selective and non-selective plates to determine the mutant frequency. A positive result is indicated by a concentration-dependent increase in mutant frequency that exceeds a predefined global evaluation factor.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
-
Cell Line: Use a suitable cell line, such as V79 Chinese hamster lung cells.
-
Metabolic Activation: Use an S9 mix as described previously.
-
Dose Selection: Select concentrations based on a preliminary cytotoxicity assay, aiming for a top concentration that induces 55±5% cytotoxicity.
-
Assay Procedure: a. Treat the cells with the test compound for a short duration (3-6 hours) with and without S9, or for a longer duration (approximately 1.5-2 normal cell cycles) without S9. b. After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells. c. Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Data Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is characterized by a dose-dependent increase in the frequency of micronucleated cells or a reproducible and statistically significant positive response at one or more concentrations.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of fluoroquinolone-induced genotoxicity and a typical experimental workflow for in vitro genotoxicity testing.
Caption: Mechanism of Finafloxacin-Induced Bacterial Genotoxicity.
Caption: General Workflow for In Vitro Genotoxicity Testing.
References
Strategies for poor finafloxacin efficacy against specific bacterial isolates
Welcome to the Technical Support Center for finafloxacin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to finafloxacin efficacy in microbiological and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of finafloxacin?
Finafloxacin is a fluoroquinolone antibiotic that functions by inhibiting bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, finafloxacin disrupts essential cellular processes, leading to bacterial cell death.
Q2: What is a key characteristic of finafloxacin's activity?
A unique feature of finafloxacin is its enhanced bactericidal activity in acidic environments (pH 5.0-6.0).[2][3] This is in contrast to other fluoroquinolones, which tend to lose efficacy under acidic conditions.[3] This property makes finafloxacin particularly interesting for infections in acidic body sites.
Q3: Which bacterial species is finafloxacin active against?
Finafloxacin has demonstrated a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria. This includes activity against some multi-drug resistant (MDR) strains.[2] It is approved for the treatment of acute otitis externa caused by Pseudomonas aeruginosa and Staphylococcus aureus.[1]
Q4: My bacterial isolate shows high Minimum Inhibitory Concentrations (MICs) for finafloxacin. What are the potential reasons?
High MIC values for finafloxacin, indicating reduced susceptibility, can arise from several mechanisms, similar to other fluoroquinolones. These include:
-
Target site mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can reduce the binding affinity of finafloxacin to its targets.
-
Active efflux: The bacterium may possess or upregulate efflux pumps that actively transport finafloxacin out of the cell, preventing it from reaching its intracellular targets.
-
Plasmid-mediated resistance: The isolate may carry plasmids containing genes that confer resistance to fluoroquinolones.
Q5: Can the pH of my experimental setup affect finafloxacin's efficacy?
Absolutely. Finafloxacin's activity is significantly influenced by pH. It is more potent in acidic conditions (pH 5.0-6.0).[2][3] If your experimental medium has a neutral or alkaline pH, you may observe lower than expected efficacy. It is crucial to consider and control the pH of your growth medium during susceptibility testing.
Troubleshooting Guides
Issue: Higher than expected finafloxacin MIC for a specific bacterial isolate.
This guide provides a systematic approach to investigate and potentially overcome poor finafloxacin efficacy.
Step 1: Verify Experimental Conditions
-
Action: Confirm the pH of your Mueller-Hinton broth or other testing medium.
-
Rationale: Finafloxacin exhibits enhanced activity at a slightly acidic pH (5.8-6.2).[3] Standard neutral pH (7.2-7.4) may result in higher MIC values.
-
Recommendation: Perform parallel MIC testing at pH 7.2 and pH 5.8 to assess the pH-dependent activity against your isolate.
Step 2: Investigate Target Site Mutations
-
Action: Sequence the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes of your isolate.
-
Rationale: Mutations in these genes are a common mechanism of fluoroquinolone resistance.
-
Recommendation: Compare the obtained sequences to the wild-type sequences of the respective bacterial species to identify any amino acid substitutions.
Step 3: Assess Efflux Pump Activity
-
Action: Perform an efflux pump activity assay using a fluorescent dye like ethidium bromide (EtBr).
-
Rationale: Overexpression of efflux pumps can reduce the intracellular concentration of finafloxacin.
-
Recommendation: Compare the accumulation of the fluorescent dye in your isolate in the presence and absence of a known efflux pump inhibitor. Reduced accumulation in the absence of the inhibitor suggests active efflux.
Step 4: Consider Synergy with Other Antimicrobials
-
Action: Perform checkerboard assays to evaluate the interaction of finafloxacin with other antibiotics.
-
Rationale: Combination therapy can sometimes overcome resistance mechanisms.
-
Recommendation: Test finafloxacin in combination with antibiotics from different classes to identify potential synergistic or additive effects. Studies have shown that combinations of finafloxacin with amikacin or meropenem can have synergistic or additive effects against certain bacteria.[4]
Data Presentation
Table 1: Finafloxacin MIC ranges against selected bacterial species at different pH values.
| Bacterial Species | pH | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 7.2 | 0.06 | 8 |
| 5.8 | 0.008 | 1 | |
| Staphylococcus aureus (MRSA) | 7.2 | 4 | 32 |
| 5.8 | 0.5 | 4 | |
| Pseudomonas aeruginosa | 7.2 | 1 | 8 |
| 5.8 | 0.25 | 4 |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of Finafloxacin MIC using Broth Microdilution with pH Variation
Objective: To determine the Minimum Inhibitory Concentration (MIC) of finafloxacin against a bacterial isolate at both neutral and acidic pH.
Materials:
-
Bacterial isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), pH 7.2
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), adjusted to pH 5.8 with sterile HCl
-
Finafloxacin stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of finafloxacin in both pH 7.2 and pH 5.8 CAMHB in separate 96-well plates.
-
Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plates with the bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each pH condition.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of finafloxacin that completely inhibits visible growth of the bacteria.
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
Objective: To qualitatively assess the activity of efflux pumps in a bacterial isolate.
Materials:
-
Bacterial isolate
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose
-
Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP)
-
Fluorometer or microplate reader with fluorescence detection
Procedure:
-
Grow the bacterial isolate to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cells with PBS and resuspend in PBS to a specific optical density.
-
Aliquot the cell suspension into two sets of tubes or wells. To one set, add the efflux pump inhibitor (e.g., CCCP) and incubate for a short period.
-
Add glucose to both sets to energize the cells.
-
Add EtBr to all samples to a final concentration of 1-2 µg/mL.
-
Measure the fluorescence intensity over time at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.
-
Interpretation: A lower steady-state fluorescence in the absence of the efflux pump inhibitor compared to the sample with the inhibitor suggests active efflux of EtBr.
Protocol 3: Sequencing of gyrA and parC QRDRs
Objective: To identify mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.
Materials:
-
Bacterial isolate
-
DNA extraction kit
-
Primers flanking the QRDRs of gyrA and parC (design based on the target species)
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Extract genomic DNA from the bacterial isolate.
-
Perform PCR to amplify the QRDRs of the gyrA and parC genes using the designed primers.
-
Verify the PCR products by gel electrophoresis.
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
-
Analyze the sequencing results and compare them to the wild-type sequences to identify any mutations.
Visualizations
Caption: Troubleshooting workflow for poor finafloxacin efficacy.
Caption: Regulation of a generic RND-type efflux pump system.
References
Finafloxacin Technical Support Center: Stability and Storage for Research Applications
Welcome to the Finafloxacin Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and optimal storage of finafloxacin for research purposes. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the physical appearance of finafloxacin powder?
Finafloxacin is a white to yellow powder or crystals.[1]
Q2: What are the recommended storage conditions for finafloxacin powder?
Q3: How should I prepare a stock solution of finafloxacin for in vitro experiments?
Finafloxacin is slightly soluble in water (0.125 mg/mL).[1] For research applications requiring higher concentrations, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.
Recommended Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the desired amount of finafloxacin powder (Molecular Weight: 398.4 g/mol ).
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex or gently warm the solution to ensure complete dissolution.
-
Sterilization: As compounds dissolved in DMSO do not typically require filter sterilization, this step can be omitted.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light.
Q4: What is the stability of finafloxacin in a DMSO stock solution?
Specific long-term stability data for finafloxacin in DMSO is not extensively published. However, studies on other compounds stored in DMSO at -20°C suggest that many remain stable for extended periods, though gradual degradation can occur. It is best practice to use freshly prepared solutions or to minimize the storage time of stock solutions. For critical experiments, it is advisable to qualify the stock solution if it has been stored for an extended period.
Q5: How does pH affect the activity and stability of finafloxacin?
Finafloxacin's antibacterial activity is significantly enhanced in acidic conditions.[2][3] The optimal pH range for its activity is between 5.8 and 6.2.[2] The commercial otic suspension is formulated at a pH of approximately 6.0.[1] When preparing aqueous solutions or culture media for experiments, consider buffering to a slightly acidic pH to maximize finafloxacin's efficacy. The dissociation constants (pKa) for finafloxacin are 5.6 (carboxylate function) and 7.8 (N in C7 substituent).[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The concentration may be too high for the solvent at lower temperatures, or the compound may have limited solubility. | Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock solution. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
| Discoloration of powder or solution | This may indicate degradation due to exposure to light, heat, or oxidation. | Discard the discolored material. Ensure proper storage conditions (cool, dry, dark) for both the powder and solutions. |
| Loss of antibacterial activity in experiments | This could be due to degradation of the finafloxacin stock solution, improper pH of the experimental medium, or the development of bacterial resistance. | Prepare a fresh stock solution from powder. Verify the pH of your experimental medium is within the optimal range for finafloxacin activity (pH 5.8-6.2). Confirm the susceptibility of your bacterial strain to finafloxacin. |
| Inconsistent experimental results | This may result from using a degraded or improperly stored stock solution, or from variability in experimental conditions. | Always use a freshly prepared or properly stored and aliquoted stock solution. Ensure consistent pH and other experimental parameters across all assays. |
Data Summary Tables
Table 1: Finafloxacin Solubility
| Solvent | Solubility | Reference |
| Water | 0.125 mg/mL | [1] |
| DMSO | Data not available, but commonly used for stock solutions. |
Table 2: Recommended Storage Conditions
| Formulation | Temperature | Light Protection | Additional Notes | Reference |
| Powder (Solid) | 2-8°C (Recommended for long-term) | Protect from light | Store in a dry environment. | General best practice |
| DMSO Stock Solution | -20°C | Protect from light | Aliquot to avoid freeze-thaw cycles. | General best practice |
| Xtoro® (Otic Suspension) | 2-25°C (36-77°F) | Protect from light | Do not freeze. |
Experimental Protocols & Methodologies
Protocol: Stability Assessment of Finafloxacin using High-Performance Liquid Chromatography (HPLC)
While a specific validated HPLC method for finafloxacin stability is not publicly available, a general approach based on methods for other fluoroquinolones can be adapted.
-
Preparation of Standard Solutions: Prepare a series of finafloxacin standard solutions of known concentrations in the mobile phase.
-
Sample Preparation: Prepare finafloxacin solutions in the desired solvent (e.g., DMSO, buffered aqueous solution) at a known concentration. Subject these solutions to various stress conditions (e.g., elevated temperature, light exposure, different pH values) for defined periods.
-
Chromatographic Conditions (General Example for Fluoroquinolones):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or formate buffer at a slightly acidic pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of finafloxacin.
-
Temperature: Controlled column temperature (e.g., 25-30°C).
-
-
Analysis: Inject the standard and stressed sample solutions into the HPLC system.
-
Data Interpretation: Compare the peak area of finafloxacin in the stressed samples to that of the initial (time zero) sample and the standard curve to quantify the remaining concentration and determine the extent of degradation. The appearance of new peaks can indicate the formation of degradation products.
Visualizations
References
Validation & Comparative
Finafloxacin vs. Ciprofloxacin: A Comparative Analysis of Antibacterial Activity at Acidic pH
Introduction
Finafloxacin is a novel 8-cyano-fluoroquinolone that has demonstrated a unique, pH-dependent antibacterial profile, setting it apart from other fluoroquinolones like the widely-used ciprofloxacin.[1][2] While most fluoroquinolones, including ciprofloxacin, experience a reduction in activity under acidic conditions, finafloxacin exhibits significantly enhanced potency.[1][3] This characteristic suggests a potential therapeutic advantage for finafloxacin in treating infections located in acidic environments, such as complicated urinary tract infections (cUTIs), Helicobacter pylori infections, and certain respiratory or skin and soft tissue infections.[1][4][5] This guide provides an objective comparison of the antibacterial activity of finafloxacin and ciprofloxacin at acidic pH, supported by experimental data and methodologies.
Mechanism of Action: The Fluoroquinolone Core and the pH-Activated Advantage
Both finafloxacin and ciprofloxacin belong to the fluoroquinolone class of antibiotics and share a fundamental mechanism of action. They function by inhibiting bacterial type II topoisomerase enzymes—specifically DNA gyrase and topoisomerase IV.[2][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[6] By trapping these enzymes in a complex with DNA, fluoroquinolones introduce double-strand DNA breaks, leading to rapid bacterial cell death.[2]
The key distinction lies in their behavior in an acidic environment. Ciprofloxacin's activity is known to decrease as pH drops.[7][8][9] This is attributed to the ionization of the molecule at lower pH, which can hinder its ability to penetrate bacterial cell membranes effectively.[8]
In contrast, finafloxacin's unique chemical structure allows it to thrive in acidic conditions. At a low pH, finafloxacin accumulates at a higher concentration within the bacterial cell.[2][7] This increased intracellular concentration leads to greater inhibition of the target enzymes and, consequently, substantially increased antibacterial and bactericidal potency.[2][10]
Comparative Antibacterial Activity: Quantitative Data
The differential effect of acidic pH on finafloxacin and ciprofloxacin is most clearly demonstrated by comparing their Minimum Inhibitory Concentrations (MICs) at neutral and acidic pH. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.
Table 1: MIC (μg/mL) Comparison at Neutral vs. Acidic pH for Selected Pathogens
| Bacterial Species | Antibiotic | MIC at Neutral pH (7.2-7.4) | MIC at Acidic pH (5.8-6.0) | Fold Change in Potency at Acidic pH |
| Escherichia coli | Finafloxacin | 0.06 | 0.008 | 8x Increase |
| Ciprofloxacin | 0.015 | 0.12 | 8x Decrease | |
| Klebsiella pneumoniae | Finafloxacin | 0.12 | 0.015 | 8x Increase |
| Ciprofloxacin | 0.03 | 0.25 | ~8x Decrease | |
| Staphylococcus aureus | Finafloxacin | 0.12 | 0.03 | 4x Increase |
| Ciprofloxacin | 0.5 | 2.0 | 4x Decrease | |
| Pseudomonas aeruginosa | Finafloxacin | 1.0 | 0.5 | 2x Increase |
| Ciprofloxacin | 0.5 | 1.0 | 2x Decrease |
Data synthesized from multiple sources demonstrating general trends.[1][3][11]
Table 2: Summary of Fold-Change in Activity at Acidic pH
| Antibiotic | General Effect of Acidic pH (5.0-6.2) on MIC | Magnitude of Change (Fold-Difference) |
| Finafloxacin | Increased Activity (Lower MIC) | 4 to 8-fold increase in potency.[1][5] |
| Ciprofloxacin | Decreased Activity (Higher MIC) | 2 to >10-fold decrease in potency.[1][3][8] |
As the data illustrates, finafloxacin consistently becomes more potent in an acidic environment, with MIC values dropping significantly.[1][11] Conversely, ciprofloxacin's potency is diminished, with MICs increasing by several dilutions.[3][8] In some studies, finafloxacin's MICs at an acidic pH were 8- to 16-fold lower than those of ciprofloxacin against key pathogens like E. coli and K. pneumoniae.[1]
Experimental Protocols
The data presented is derived from standard antimicrobial susceptibility testing methods, with modifications to control the pH of the growth medium.
Key Experiment: Broth Microdilution MIC Assay at Varied pH
This method is used to determine the MIC of an antibiotic against a specific bacterial strain.
-
Preparation of Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared at different pH values, typically standard neutral pH (7.2-7.4) and an acidic pH (e.g., 5.8 or 6.0).[11][12] The pH is adjusted using acids like hydrochloric acid prior to sterilization.[5]
-
Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).[4]
-
Antibiotic Dilution: The antibiotics (finafloxacin and ciprofloxacin) are serially diluted in multi-well microtiter plates for each pH-adjusted medium.
-
Inoculation and Incubation: The bacterial inoculum is added to each well containing the diluted antibiotic. The plates are then incubated under standard conditions (e.g., 35°C for 16-20 hours).
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest antibiotic concentration that completely inhibits visible growth.[4]
Conclusion
The experimental evidence unequivocally demonstrates that finafloxacin and ciprofloxacin have opposing responses to an acidic environment. Finafloxacin's antibacterial activity is significantly enhanced at acidic pH, a unique characteristic that distinguishes it from ciprofloxacin and other marketed fluoroquinolones, which generally lose activity.[1][2] This pH-activated potency makes finafloxacin a promising candidate for treating bacterial infections in acidic body sites.[5][7] For researchers and drug development professionals, these findings underscore the importance of evaluating antibiotic efficacy under physiologically relevant conditions that mimic the actual site of infection.
References
- 1. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 3. merlionpharma.com [merlionpharma.com]
- 4. merlionpharma.com [merlionpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Finafloxacin | C20H19FN4O4 | CID 11567473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Activity of finafloxacin, a novel fluoroquinolone with increased activity at acid pH, towards extracellular and intracellular Staphylococcus aureus, Listeria monocytogenes and Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. Comparative In Vitro Activities of the Novel Antibacterial Finafloxacin against Selected Gram-Positive and Gram-Negative Bacteria Tested in Mueller-Hinton Broth and Synthetic Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Finafloxacin: A Comparative Efficacy Analysis Against Modern Fluoroquinolones
An Objective Guide for Researchers and Drug Development Professionals
Finafloxacin, a novel C-8-cyano fluoroquinolone, presents a unique activity profile that distinguishes it from other modern fluoroquinolones like ciprofloxacin and levofloxacin. Its defining characteristic is a significant enhancement of antibacterial activity in acidic environments, a condition often present at sites of infection.[1][2][3][4] This guide provides a detailed comparison of finafloxacin's efficacy, supported by experimental data from in vitro studies and clinical trials.
Mechanism of Action: A Key Distinction
Like other fluoroquinolones, finafloxacin's bactericidal effect stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][5] This inhibition leads to the cleavage of bacterial DNA, resulting in cell death.[1] However, finafloxacin demonstrates substantially increased potency, requiring a 12 to 25-fold lower concentration to achieve 50% DNA cleavage compared to other fluoroquinolones.[1]
The primary differentiator is its zwitterionic chemical structure and low isoelectric point (pH 6.7), which allows for superior accumulation within bacterial cells under acidic conditions (pH 5.0-6.0).[6][7][8] In contrast, other fluoroquinolones, such as ciprofloxacin (isoelectric point pH 7.4), tend to lose activity in these environments.[6][7][9] Furthermore, finafloxacin is a poor substrate for major bacterial multidrug efflux pumps, which contributes to its sustained intracellular concentration and activity against some resistant strains.[1]
In Vitro Efficacy: A pH-Dependent Superiority
In vitro studies consistently demonstrate finafloxacin's enhanced potency in acidic conditions. While its activity is comparable to other fluoroquinolones at neutral pH, it becomes significantly more effective as the pH drops.
Comparative Minimum Inhibitory Concentrations (MICs)
The following tables summarize the MIC values (in µg/mL) of finafloxacin compared to ciprofloxacin and levofloxacin against common bacterial pathogens at both neutral and acidic pH. Data shows a marked decrease in finafloxacin's MIC at lower pH, indicating increased activity, whereas the MICs for ciprofloxacin and levofloxacin increase, indicating reduced activity.[9][10]
Table 1: MIC Comparison for Gram-Negative Bacteria
| Organism | Antibiotic | MIC (µg/mL) at pH 7.2-7.4 | MIC (µg/mL) at pH 5.8-6.0 | Fold Change in Activity (Acidic vs. Neutral) |
| E. coli ATCC 25922 | Finafloxacin | 0.015 | ≤0.004 | ≥4-fold Increase |
| Ciprofloxacin | 0.008 | 0.125 | 16-fold Decrease | |
| Levofloxacin | 0.015 | 0.25 | 16-fold Decrease | |
| P. aeruginosa ATCC 27853 | Finafloxacin | 0.5 | 0.125 | 4-fold Increase |
| Ciprofloxacin | 0.25 | 0.5 | 2-fold Decrease | |
| Levofloxacin | 1.0 | 2.0 | 2-fold Decrease |
Data sourced from Stubbings et al., 2011.[9][10]
Table 2: MIC Comparison for Gram-Positive Bacteria
| Organism | Antibiotic | MIC (µg/mL) at pH 7.2-7.4 | MIC (µg/mL) at pH 5.0-6.0 | Fold Change in Activity (Acidic vs. Neutral) |
| S. aureus ATCC 29213 | Finafloxacin | 0.06 | 0.015 | 4-fold Increase |
| Ciprofloxacin | 0.25 | 2.0 | 8-fold Decrease | |
| Levofloxacin | 0.25 | 2.0 | 8-fold Decrease | |
| S. aureus ATCC 33591 (MRSA) | Finafloxacin | 0.125 | 0.03 | 4-fold Increase |
| Ciprofloxacin | 16 | >32 | ≥2-fold Decrease | |
| Levofloxacin | 16 | >32 | ≥2-fold Decrease |
Data sourced from Stubbings et al., 2011.[9][10]
Experimental Protocols
In Vitro Susceptibility Testing
The comparative efficacy data presented above was primarily generated using standardized protocols from the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution MIC Assay
-
Preparation: Finafloxacin, ciprofloxacin, and levofloxacin were prepared as stock solutions.
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB) was used. For acidic testing, the pH of the broth was adjusted to target values (e.g., 5.8, 6.0) using hydrochloric acid prior to autoclaving and was re-verified afterward.[9]
-
Inoculum: Bacterial strains were cultured to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Assay: The antibiotics were serially diluted in 96-well microtiter plates containing the prepared broth. The standardized bacterial inoculum was then added to each well.
-
Incubation: Plates were incubated under standard conditions (e.g., 35°C for 16-20 hours).
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[9][11]
Clinical Efficacy
Finafloxacin has been evaluated in clinical trials for several indications, demonstrating its therapeutic potential.
Acute Otitis Externa (AOE)
Finafloxacin otic suspension 0.3% (trade name Xtoro™) is approved by the US FDA for the treatment of AOE, commonly known as "swimmer's ear," caused by Pseudomonas aeruginosa and Staphylococcus aureus.[12][13]
Clinical Trial Design & Results:
-
Two randomized, vehicle-controlled trials involving 1,234 patients were conducted.[12][13]
-
Patients were randomly assigned to receive either finafloxacin otic suspension or a vehicle solution (without the antibiotic).
-
The primary endpoint was clinical cure, defined as the complete resolution of ear tenderness, redness, and swelling.
-
Finafloxacin was also superior in microbiological eradication and provided faster relief from ear pain.[13]
Table 3: Clinical Trial Results for Acute Otitis Externa
| Outcome | Finafloxacin Otic Suspension (0.3%) | Vehicle (Placebo) |
| Clinical Cure Rate | 70% | 37% |
| Microbiological Eradication (S. aureus) | 87.8% | 60.3% |
| Median Time to Cessation of Pain | 3.5 days | 6.8 days |
Data from FDA approval trials.[12][14][15]
Complicated Urinary Tract Infections (cUTI)
Given that urine is often acidic, finafloxacin's unique properties make it a promising candidate for treating UTIs.[16][17][18] A Phase II clinical study compared its efficacy against the standard-of-care fluoroquinolone, ciprofloxacin.
Clinical Trial Design & Results:
-
A randomized, multicenter trial enrolled hospitalized adults with cUTI and/or pyelonephritis.[19][20]
-
Patients were randomized (1:1:1) to three arms:
-
Finafloxacin 800 mg once daily for 5 days.
-
Finafloxacin 800 mg once daily for 10 days.
-
Ciprofloxacin 400 mg/500 mg twice daily for 10 days.
-
-
Treatment could be switched from intravenous to oral administration after Day 3.[20]
-
The primary endpoint was the combined microbiological and clinical response at the Test of Cure visit.
-
Crucially, the clinical efficacy of ciprofloxacin was reduced in the 80% of patients who had an acidic urine pH, whereas finafloxacin's performance was unaffected.[19][20]
Table 4: Phase II Clinical Trial Results for Complicated UTI
| Treatment Group | N | Combined Microbiological & Clinical Success Rate |
| Finafloxacin (5-day course) | 64 | 70% |
| Finafloxacin (10-day course) | 68 | 68% |
| Ciprofloxacin (10-day course) | 61 | 57% |
Data from Wagenlehner et al., Phase II cUTI study.[19][20]
Conclusion
Finafloxacin distinguishes itself from other modern fluoroquinolones through its enhanced bactericidal activity in acidic environments, a feature that translates from in vitro observations to clinical outcomes. While demonstrating comparable activity at neutral pH, its superiority at the lower pH typical of infection sites like the urinary tract offers a significant therapeutic advantage.[7][21] Clinical data in both AOE and cUTI indicates that finafloxacin is not only effective but may allow for shorter treatment courses with higher success rates compared to established fluoroquinolones like ciprofloxacin.[20] These properties position finafloxacin as a valuable agent in the antibacterial armamentarium, particularly for infections occurring in acidic foci.
References
- 1. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever [frontiersin.org]
- 4. merlionpharma.com [merlionpharma.com]
- 5. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finafloxacin - Wikipedia [en.wikipedia.org]
- 7. Pharmacodynamics of Finafloxacin, Ciprofloxacin, and Levofloxacin in Serum and Urine against TEM- and SHV-Type Extended-Spectrum-β-Lactamase-Producing Enterobacteriaceae Isolates from Patients with Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. merlionpharma.com [merlionpharma.com]
- 12. FDA Clears Finafloxacin Ear Drops (Xtoro) for Swimmer's Ear (Transcript) [medscape.com]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Finafloxacin for the treatment of urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. urotoday.com [urotoday.com]
- 20. Explorative Randomized Phase II Clinical Study of the Efficacy and Safety of Finafloxacin versus Ciprofloxacin for Treatment of Complicated Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Finafloxacin: A Potent Fluoroquinolone Against Multi-Drug Resistant Bacteria
A comparative analysis of finafloxacin's in vitro activity against challenging multi-drug resistant (MDR) bacterial strains, offering new hope in the face of mounting antibiotic resistance.
Finafloxacin is a novel 8-cyano-fluoroquinolone that has demonstrated significant promise in combating multi-drug resistant (MDR) bacterial infections. A distinguishing feature of finafloxacin is its enhanced bactericidal activity in acidic environments, a condition often present at sites of infection such as the urinary tract.[1][2] This guide provides a comparative overview of finafloxacin's performance against key MDR pathogens, supported by in vitro experimental data, and outlines the methodologies used for its validation.
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
Like other fluoroquinolones, finafloxacin's mechanism of action involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By forming a complex with these enzymes and the bacterial DNA, finafloxacin promotes DNA cleavage, ultimately leading to bacterial cell death.[2] Notably, finafloxacin exhibits a balanced and potent inhibition of both enzymes, which may contribute to its rapid bactericidal activity and potentially a lower propensity for resistance development compared to other fluoroquinolones.[2][5]
Figure 1. Mechanism of action of finafloxacin.
Comparative In Vitro Susceptibility
The in vitro activity of finafloxacin has been extensively evaluated against a wide range of clinical isolates, including strains resistant to other fluoroquinolones and other classes of antibiotics. A key finding from these studies is the superior activity of finafloxacin at a slightly acidic pH (e.g., pH 5.8), which mimics the environment of many infection sites. In contrast, the activity of other fluoroquinolones, such as ciprofloxacin and levofloxacin, tends to decrease under acidic conditions.[6]
Activity Against Gram-Positive MDR Strains
Finafloxacin has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE), including isolates that are resistant to ciprofloxacin and levofloxacin.[2][7] At an acidic pH, finafloxacin's superiority is even more pronounced.
| Pathogen (No. of Isolates) | Antibiotic | pH | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) |
| MRSA (100) | Finafloxacin | 7.2 | 0.12 | 4 | 23% |
| 5.8 | 0.03 | 1 | 12% | ||
| Ciprofloxacin | 7.2 | 8 | >32 | 84% | |
| 5.8 | 32 | >32 | 99% | ||
| Levofloxacin | 7.2 | 4 | >32 | 82% | |
| 5.8 | 16 | >32 | 97% | ||
| MRSE (50) | Finafloxacin | 7.2 | 0.12 | 4 | 34% |
| 5.8 | 0.03 | 1 | 8% | ||
| Ciprofloxacin | 7.2 | 16 | 32 | 70% | |
| 5.8 | 32 | >32 | 90% | ||
| Levofloxacin | 7.2 | 8 | 16 | 70% | |
| 5.8 | 16 | >32 | 88% |
Data adapted from a study evaluating finafloxacin's efficacy against resistant staphylococci.[7] MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Activity Against Gram-Negative MDR Strains
Finafloxacin has shown excellent activity against multi-drug resistant Gram-negative bacteria. This includes ciprofloxacin-resistant Acinetobacter baumannii and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[2][8] Clinical studies in patients with complicated urinary tract infections (cUTIs) have demonstrated higher microbiological eradication rates for finafloxacin compared to ciprofloxacin, particularly against ciprofloxacin-resistant and ESBL-producing uropathogens.[8]
| Pathogen Group (No. of Isolates) | Antibiotic | pH | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| A. xylosoxidans (97) | Finafloxacin | 7.2 | 2 | 4 |
| 5.8 | 0.25 | 1 | ||
| Tobramycin | 7.2 | 4 | 16 | |
| 5.8 | 32 | >64 | ||
| S. maltophilia (100) | Finafloxacin | 7.2 | 0.5 | 1 |
| 5.8 | 0.12 | 0.25 | ||
| Tobramycin | 7.2 | 8 | 16 | |
| 5.8 | >64 | >64 | ||
| P. aeruginosa (100) | Finafloxacin | 7.2 | 1 | 4 |
| 5.8 | 0.25 | 1 | ||
| Tobramycin | 7.2 | 0.5 | 1 | |
| 5.8 | 4 | 16 |
Data adapted from a study on the in vitro activity of finafloxacin against respiratory pathogens.[9] Many of the isolates exhibited resistance to multiple other antibiotic classes.
Experimental Protocols: Broth Microdilution Method
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The data presented in this guide were primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism after a specified incubation period.
Brief Protocol:
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of finafloxacin and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). For experiments investigating pH effects, the broth is adjusted to the desired pH (e.g., 7.2 or 5.8).
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium. A standardized suspension is then prepared to a turbidity equivalent to a 0.5 McFarland standard, which is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: A multi-channel pipette is used to inoculate the microdilution plates containing the antibiotic dilutions with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
Reading and Interpretation: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic in which there is no visible growth.
Figure 2. Broth microdilution workflow.
Conclusion
The available in vitro data strongly support the potent activity of finafloxacin against a broad spectrum of multi-drug resistant bacteria.[2] Its unique characteristic of enhanced efficacy in acidic environments provides a significant advantage over other fluoroquinolones, particularly for treating infections in anatomical sites with a low pH.[9][10] Finafloxacin has demonstrated superior or comparable activity against ciprofloxacin-resistant Gram-negative pathogens and resistant staphylococci.[2][7] These findings, coupled with favorable clinical trial results, position finafloxacin as a valuable addition to the antimicrobial arsenal for combating challenging MDR infections.
References
- 1. Finafloxacin - Wikipedia [en.wikipedia.org]
- 2. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 3. Finafloxacin | C20H19FN4O4 | CID 11567473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Explorative Randomized Phase II Clinical Study of the Efficacy and Safety of Finafloxacin versus Ciprofloxacin for Treatment of Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of Finafloxacin, Ciprofloxacin, and Levofloxacin in Serum and Urine against TEM- and SHV-Type Extended-Spectrum-β-Lactamase-Producing Enterobacteriaceae Isolates from Patients with Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ihma.com [ihma.com]
- 8. Early Clinical Assessment of the Antimicrobial Activity of Finafloxacin Compared to Ciprofloxacin in Subsets of Microbiologically Characterized Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Finafloxacin against Panels of Respiratory Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of finafloxacin, a novel fluoroquinolone with increased activity at acid pH, towards extracellular and intracellular Staphylococcus aureus, Listeria monocytogenes and Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
Finafloxacin Demonstrates Superior Activity Against Quinolone-Resistant Bacteria, Particularly in Acidic Environments
A comprehensive review of cross-resistance studies reveals finafloxacin's potential to overcome existing quinolone resistance mechanisms, a critical advantage in treating bacterial infections, especially those in acidic environments like urinary tract infections.
Researchers and drug development professionals will find compelling evidence in the data presented, highlighting finafloxacin's unique pH-dependent activity and its efficacy against a range of quinolone-resistant bacterial strains. Unlike older quinolones that lose potency in acidic conditions, finafloxacin's antibacterial activity is significantly enhanced, offering a promising therapeutic alternative.
Enhanced Potency at Acidic pH: A Key Differentiator
Finafloxacin, a novel C-8-cyano fluoroquinolone, distinguishes itself from predecessors like ciprofloxacin, levofloxacin, and moxifloxacin through its remarkable activity in acidic environments.[1][2] This characteristic is particularly relevant for infections in anatomical sites with a naturally low pH, such as the urinary tract.[2] Studies have consistently shown that the Minimum Inhibitory Concentrations (MICs) of finafloxacin are substantially lower (4- to 8-fold) at a pH of 5.0 to 6.0 compared to neutral pH.[3][4] In stark contrast, the activity of older fluoroquinolones like ciprofloxacin and levofloxacin diminishes under acidic conditions.[3][5]
This enhanced activity is attributed to finafloxacin's chemical structure, which leads to higher intracellular accumulation at low pH.[1] Furthermore, it is a poor substrate for bacterial multidrug efflux pumps, a common mechanism of resistance.[1]
Overcoming Pre-existing Quinolone Resistance
Finafloxacin has demonstrated significant activity against bacterial strains with well-defined quinolone resistance mechanisms, including target site mutations and efflux pump overexpression.
Activity Against Strains with Target Site Mutations
Fluoroquinolone resistance is often mediated by mutations in the quinolone resistance-determining regions (QRDR) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV, respectively.[6][7] Finafloxacin has shown potent activity against Escherichia coli mutants expressing these known fluoroquinolone resistance determinants, with MICs being 2- to 256-fold lower than other quinolones, especially at an acidic pH of 5.8.[8]
Evasion of Efflux Pump-Mediated Resistance
Efflux pumps actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and effectiveness. Finafloxacin has been shown to be a poor substrate for several major efflux pumps, including NorA in Staphylococcus aureus and the AcrAB-TolC pump in E. coli.[1][9] This contributes to its sustained activity against multidrug-resistant (MDR) strains where other fluoroquinolones show limited efficacy.[1] For instance, finafloxacin's MICs were only modestly affected in a S. aureus strain overexpressing the NorA efflux pump.[9]
Comparative In Vitro Activity: Finafloxacin vs. Older Quinolones
The following tables summarize the comparative in vitro activity of finafloxacin and older quinolones against various bacterial strains, including those with defined resistance mechanisms, at both neutral and acidic pH.
Table 1: Comparative MICs (µg/mL) of Finafloxacin and Ciprofloxacin Against Quinolone-Susceptible and -Resistant Staphylococcus aureus
| Organism | pH | Finafloxacin | Ciprofloxacin |
| S. aureus (Susceptible) | 7.2-7.4 | 0.125 | 0.5 |
| 5.8-6.2 | 0.06 | 1 | |
| S. aureus (Resistant) | 7.2-7.4 | 2 | >16 |
| 5.8-6.2 | 1 | >16 |
Data compiled from multiple sources.[3]
Table 2: Comparative MICs (µg/mL) of Finafloxacin and Other Quinolones Against Escherichia coli with Defined Resistance Mechanisms at pH 5.8
| Resistance Mechanism(s) | Finafloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Wild Type | 0.008 | 0.06 | 0.125 | 0.06 |
| gyrA (S83L) | 0.06 | 1 | 2 | 0.5 |
| gyrA (S83L, D87N) | 0.25 | 16 | 32 | 4 |
| gyrA (S83L), parC (S80I) | 0.125 | 8 | 16 | 2 |
| gyrA (S83L, D87N), parC (S80I) | 1 | >128 | >128 | 32 |
| Overexpression of AcrAB-TolC | 0.015 | 0.125 | 0.25 | 0.125 |
Data represents a summary from studies on isogenic E. coli strains.[8]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experimental procedure in assessing antibiotic susceptibility. The following outlines a generalized protocol for MIC determination as referenced in the cited studies.
MIC Determination by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Mechanism of Action and Resistance
The primary mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10] These enzymes are critical for DNA replication, repair, and recombination. By trapping these enzymes on the DNA, fluoroquinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Resistance to fluoroquinolones primarily arises from mutations in the genes encoding these target enzymes, which reduces the binding affinity of the drug. Additionally, active efflux of the drug from the bacterial cell can also contribute to resistance.[10] Finafloxacin's efficacy against many resistant strains suggests it may have a more balanced activity against both DNA gyrase and topoisomerase IV and is less affected by common efflux mechanisms.
References
- 1. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 2. Finafloxacin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro spectrum of activity of finafloxacin, a novel, pH-activated fluoroquinolone, under standard and acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Fluoroquinolone-specific resistance trajectories in E. coli and their dependence on the SOS-response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of finafloxacin under different pH conditions against isogenic strains of Escherichia coli expressing combinations of defined mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of finafloxacin, a novel fluoroquinolone with increased activity at acid pH, towards extracellular and intracellular Staphylococcus aureus, Listeria monocytogenes and Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Mechanisms of action and resistance of older and newer fluoroquinolones. | Semantic Scholar [semanticscholar.org]
Finafloxacin Demonstrates Superior In Vivo Efficacy in Diverse Animal Infection Models
A comprehensive review of preclinical studies highlights finafloxacin's potent antibacterial activity and favorable outcomes compared to other broad-spectrum antibiotics across a range of animal infection models. These studies, encompassing systemic, respiratory, and urinary tract infections, underscore its potential as a valuable therapeutic agent, particularly in challenging infectious disease scenarios.
Finafloxacin, a novel fluoroquinolone, has consistently demonstrated robust efficacy in various animal models of bacterial infection, often outperforming established antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. Its enhanced activity in acidic environments, a common feature of infection sites, is a key differentiating factor contributing to its potent in vivo effects.
Systemic Infections: Enhanced Survival in Bacteremia Models
In murine models of systemic infection (bacteremia), finafloxacin exhibited superior protection compared to other fluoroquinolones against a wide array of pathogens. Notably, in an Enterococcus faecalis infection model, orally administered finafloxacin achieved a minimum protective dose of 1 mg/kg, a stark contrast to the 25 mg/kg required for levofloxacin and over 25 mg/kg for moxifloxacin and ciprofloxacin.[1] When administered intravenously, finafloxacin provided 80% protection at 1 mg/kg, while the comparator fluoroquinolones offered less than 20% protection at the same dosage.[1]
Respiratory Infections: Significant Bacterial Load Reduction
Finafloxacin has shown significant promise in treating severe respiratory infections, including those caused by biothreat agents. In mouse models of inhalational tularemia (Francisella tularensis) and plague (Yersinia pestis), human-equivalent doses of finafloxacin provided high levels of protection, comparable to ciprofloxacin when administered early.[2][3] However, a distinct advantage for finafloxacin emerged when treatment was delayed, suggesting a wider therapeutic window.[2][3]
Similarly, in a murine model of inhalational glanders (Burkholderia mallei), finafloxacin was more effective than co-trimoxazole at reducing bacterial load in the liver, lungs, and spleen.[4] After 14 days of therapy, no bacteria were detected in the organs of mice treated with finafloxacin.[4] In a Q fever model using Coxiella burnetii, finafloxacin reduced the severity of clinical signs and weight loss more effectively than doxycycline and ciprofloxacin.[5][6][7] Furthermore, in a lung infection model with Moraxella catarrhalis, finafloxacin demonstrated a greater reduction in bacterial counts in the lungs of infected mice compared to ciprofloxacin, levofloxacin, and moxifloxacin.[1]
Comparative Efficacy Data in Animal Infection Models
| Infection Model | Pathogen | Animal Model | Finafloxacin Dose | Comparator(s) & Dose(s) | Key Findings | Reference |
| Systemic Infection (Bacteremia) | Enterococcus faecalis | CFW-1 Mice | 1 mg/kg (oral) | Levofloxacin (25 mg/kg), Moxifloxacin (>25 mg/kg), Ciprofloxacin (>25 mg/kg) | Finafloxacin was significantly more potent, offering protection at a much lower dose. | [1] |
| Systemic Infection (Bacteremia) | Enterococcus faecalis | CFW-1 Mice | 1 mg/kg (i.v.) | Ciprofloxacin, Levofloxacin, Moxifloxacin (all at 1 mg/kg i.v.) | Finafloxacin provided 80% protection, compared to <20% for comparators. | [1] |
| Inhalational Tularemia | Francisella tularensis | BALB/c Mice | 23.1 mg/kg (oral, q8h) | Ciprofloxacin (30 mg/kg, i.p., q12h) | Both showed high protection with early treatment. Finafloxacin had an advantage with delayed treatment. | [2][3] |
| Inhalational Plague | Yersinia pestis | BALB/c Mice | 23.1 mg/kg (oral, q8h) | Ciprofloxacin (30 mg/kg, i.p., q12h) | Both showed high protection with early treatment. Finafloxacin had an advantage with delayed treatment. | [2][3] |
| Inhalational Glanders | Burkholderia mallei | BALB/c Mice | 37.5 mg/kg (oral, q8h) | Co-trimoxazole (78 mg/kg, oral, q12h) | Finafloxacin was more effective in clearing bacteria from the liver, lung, and spleen. | [4] |
| Inhalational Q Fever | Coxiella burnetii | A/J Mice | 30 mg/kg (oral, qd) | Doxycycline (105 mg/kg, oral, bid), Ciprofloxacin (22 mg/kg, i.p., bid) | Finafloxacin led to less weight loss and reduced clinical signs of infection compared to comparators. | [5][6] |
| Lung Infection | Moraxella catarrhalis | Mice | 10 mg/kg (oral) | Ciprofloxacin, Levofloxacin, Moxifloxacin | Finafloxacin showed a greater reduction in bacterial load in the lungs. | [1] |
Experimental Protocols
General Bacteremia Model
A common experimental workflow for inducing and treating bacteremia in mice is as follows:
Protocol Details:
-
Animals: Female CFW-1 mice (18-20g body weight) or Wistar rats are typically used.[1]
-
Bacterial Inoculum: Overnight cultures of the pathogen are diluted and re-cultured to ensure bacteria are in the early logarithmic growth phase.[1] The bacterial suspension is prepared in physiological saline or 5% mucin in saline.[1] An inoculum exceeding the LD100 is administered intraperitoneally (i.p.).[1]
-
Treatment: Antibiotic treatment is initiated 0.5 hours post-infection.[1]
-
Outcome Measurement: Survival of the animals is monitored over a period of 3 to 5 days.[1]
Inhalational Infection Models (Tularemia, Plague, Glanders, Q Fever)
The experimental design for inhalational infection models generally involves aerosol exposure followed by a defined treatment regimen.
Protocol Details:
-
Animals: Specific mouse strains are used depending on the pathogen, for example, BALB/c mice for F. tularensis, Y. pestis, and B. mallei, and A/J mice for C. burnetii.[2][4][5]
-
Infection: Mice are challenged with a specific mean retained dose of the pathogen via the inhalational route.[2][4]
-
Treatment Initiation: Treatment with finafloxacin or comparator antibiotics is initiated at various time points post-challenge (e.g., 24, 38, or 72 hours) to simulate both prophylactic and therapeutic scenarios.[2][3]
-
Dosing and Duration: Human-equivalent doses are typically administered for a defined period, ranging from 3 to 14 days.[2][4][6]
-
Outcome Measures: Efficacy is assessed based on survival rates, changes in body weight, clinical signs of disease, and bacterial burden in target organs (lungs, spleen, liver).[4][5][6]
Conclusion
The collective evidence from these in vivo animal studies strongly supports the superior or, in many cases, comparable efficacy of finafloxacin over other widely used fluoroquinolones and antibiotics. Its unique pH-dependent activity likely contributes to its enhanced performance in the acidic microenvironments of infection. These findings, coupled with its demonstrated activity against a broad spectrum of Gram-positive and Gram-negative pathogens, position finafloxacin as a highly promising candidate for the treatment of a variety of challenging bacterial infections in humans. Further clinical investigation is warranted to translate these promising preclinical results into patient care.
References
- 1. merlionpharma.com [merlionpharma.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Finafloxacin Is an Effective Treatment for Inhalational Tularemia and Plague in Mouse Models of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of finafloxacin in a murine model of inhalational glanders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever [frontiersin.org]
- 6. Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
Finafloxacin Demonstrates High Clinical Cure Rates in Treating Complicated Urinary Tract Infections and Acute Otitis Externa
A comprehensive analysis of clinical trial data reveals finafloxacin as a potent antimicrobial agent, exhibiting superior or comparable efficacy to standard treatments for complicated urinary tract infections (cUTIs) and acute otitis externa (AOE). Notably, finafloxacin's unique characteristic of enhanced activity in acidic environments may offer a distinct advantage in treating infections in acidic urine.[1][2][3][4]
Finafloxacin, a broad-spectrum fluoroquinolone, has been rigorously evaluated in multiple clinical studies, demonstrating high clinical and microbiological cure rates.[1][2][3] This guide provides a detailed comparison of finafloxacin's performance against other therapies, supported by experimental data from key clinical trials, to inform researchers, scientists, and drug development professionals.
Finafloxacin in the Treatment of Complicated Urinary Tract Infections (cUTIs)
A significant Phase II clinical trial (NCT01928433) compared the efficacy and safety of finafloxacin with ciprofloxacin in hospitalized adult patients with cUTI or pyelonephritis.[1][2][3][5] The study explored two different treatment durations for finafloxacin (5 and 10 days) against a standard 10-day ciprofloxacin regimen.
Key Findings:
-
A 5-day course of finafloxacin (800 mg once daily) demonstrated comparable efficacy to a 10-day course of the same dosage.[1][2][3]
-
Both 5-day and 10-day finafloxacin regimens showed higher combined microbiological and clinical response rates at the test-of-cure visit compared to the 10-day ciprofloxacin regimen.[1][2][3]
-
Finafloxacin's clinical efficacy was not diminished by acidic urine pH, a condition where ciprofloxacin's effectiveness was reduced.[1][2][3]
-
Early clinical data from two Phase II studies indicated that finafloxacin had a microbiological eradication rate of 88.6% by day 3, compared to 78.7% for ciprofloxacin.[6][7]
-
Against ciprofloxacin-resistant uropathogens, finafloxacin achieved a 69.6% eradication rate, significantly higher than the 35.7% observed with ciprofloxacin.[6][7]
Data Summary: Complicated Urinary Tract Infections
| Treatment Group | Dosage | Duration | Number of Patients (mITT) | Combined Microbiological & Clinical Cure Rate (Test of Cure) |
| Finafloxacin (FINA05) | 800 mg q.d. | 5 days | 64 | 70%[1][2][3] |
| Finafloxacin (FINA10) | 800 mg q.d. | 10 days | 68 | 68%[1][2][3] |
| Ciprofloxacin (CIPRO10) | 400 mg/500 mg b.i.d. | 10 days | 61 | 57%[1][2][3] |
mITT: microbiological Intent-to-Treat population
Experimental Protocol: Phase II cUTI Study (NCT01928433)
Hospitalized adults were randomized in a 1:1:1 ratio to one of three treatment arms.[1][3] The study was a multi-dose, double-blind, double-dummy, active-control trial.[5] An optional switch from intravenous to oral administration was permitted on day 3 for all groups.[1][3] The primary endpoint was the combined microbiological and clinical response at the Test of Cure (TOC) visit on day 17 in the microbiological intent-to-treat (mITT) population.[1][2][3][5]
-
Microbiological response: Defined as the elimination or reduction of the baseline pathogen to ≤ 10³ CFU/mL in the urine culture.[5][6]
-
Clinical response: Defined as the resolution of symptoms of cUTI that were present at trial entry with no new symptoms developing.[5]
Experimental workflow for the Phase II cUTI clinical trial.
Finafloxacin in the Treatment of Acute Otitis Externa (AOE)
Finafloxacin otic suspension (0.3%), marketed as Xtoro™, has been approved by the FDA for the treatment of AOE caused by Pseudomonas aeruginosa and Staphylococcus aureus.[8][9][10] Its efficacy was established in two randomized, vehicle-controlled clinical trials (Studies C-10-018 and C-10-019) involving patients from 6 months to 85 years of age.[8][9][11]
Key Findings:
-
In two pivotal trials, finafloxacin otic suspension demonstrated a clinical cure rate of approximately 70% in patients with confirmed pathogens, significantly higher than the vehicle-only group (37%).[8][9]
-
Finafloxacin was also superior to the vehicle in achieving microbiological eradication and providing faster relief from ear pain.[8][9]
-
The safety and efficacy of finafloxacin have been established in pediatric patients aged one year and older.[12][13]
Data Summary: Acute Otitis Externa
| Study | Treatment Group | Number of Patients (ITT Pathogen Positive) | Clinical Cure Rate (Test of Cure) |
| C-10-018 | Finafloxacin | 145 | 71.7%[11] |
| Vehicle | 138 | 33.3%[11] | |
| C-10-019 | Finafloxacin | 147 | 68.7%[11] |
| Vehicle | 130 | 40.0%[11] |
ITT: Intent-to-Treat
Experimental Protocol: Phase III AOE Studies
Patients were randomized to receive either finafloxacin otic suspension or a vehicle solution.[9] The primary efficacy endpoint was the percentage of patients with a clinical cure at the Test of Cure (TOC) visit (Day 11 + 2 days).[11] A clinical cure was defined as the complete resolution of ear tenderness, redness, and swelling (a sum score of zero for these signs).[9][11]
References
- 1. urotoday.com [urotoday.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Explorative Randomized Phase II Clinical Study of the Efficacy and Safety of Finafloxacin versus Ciprofloxacin for Treatment of Complicated Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Finafloxacin for the treatment of urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. jwatch.org [jwatch.org]
- 9. medscape.com [medscape.com]
- 10. Xtoro™: MerLion Pharmaceuticals [merlionpharma.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Advanced Research & Niche Applications
Application Notes and Protocols: Finafloxacin's Antibacterial Activity Against Intracellular Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finafloxacin is a novel 8-cyano-substituted fluoroquinolone distinguished by its enhanced bactericidal activity in acidic environments.[1][2][3] This unique characteristic makes it a promising candidate for treating infections caused by intracellular pathogens, which often reside and replicate within the acidic confines of phagolysosomes in host cells.[4][5][6] Unlike other fluoroquinolones that may lose efficacy at low pH, finafloxacin's activity is often augmented, offering a potential therapeutic advantage.[1][7][8] This document provides a comprehensive overview of finafloxacin's antibacterial activity against key intracellular pathogens, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.
Finafloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[9][10][11][] Its zwitterionic structure contributes to its ability to rapidly accumulate within both eukaryotic and bacterial cells, particularly in acidic conditions, leading to higher intracellular drug concentrations.[9][13]
Data Presentation
The following tables summarize the in vitro activity of finafloxacin against various intracellular pathogens, often in comparison to ciprofloxacin, a commonly used fluoroquinolone.
Table 1: Minimum Inhibitory Concentrations (MICs) of Finafloxacin and Ciprofloxacin against Francisella tularensis
| Organism | Strain | pH | Finafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |
| Francisella tularensis | SchuS4 | 7.0 | 0.016–0.03 | 0.03 | [2] |
| Francisella tularensis | HN63 | 7.0 | 0.016–0.03 | 0.03 | [2] |
Table 2: Minimum Bactericidal Concentrations (MBCs) of Finafloxacin and Ciprofloxacin against Francisella tularensis
| Organism | Strain | Finafloxacin MBC (µg/mL) | Ciprofloxacin MBC (µg/mL) | Reference | | --- | --- | --- | --- | | Francisella tularensis | SchuS4 | 0.25–0.5 | 1.0 |[2] | | Francisella tularensis | HN63 | 0.25–0.5 | 1.0 |[2] |
Table 3: Intracellular Activity of Finafloxacin and Other Antibiotics against Coxiella burnetii in Activated THP-1 Cells
| Antibiotic | Concentration | Fold Reduction in Intracellular Bacterial Load | Reference |
| Finafloxacin | Clinically Relevant | ~300 | [4][14] |
| Levofloxacin | Clinically Relevant | ~300 | [4][14] |
| Doxycycline | Clinically Relevant | ~40 | [4][14] |
| Ciprofloxacin | Clinically Relevant | ~4 | [4][14] |
| Azithromycin | Clinically Relevant | Unaffected | [4][14] |
Table 4: pH-Dependent Activity of Finafloxacin against Various Pathogens
| Organism | pH | Finafloxacin Activity Compared to Neutral pH | Reference |
| Staphylococcus aureus | Acidic | Increased | [1] |
| Listeria monocytogenes | Acidic | Decreased potency vs. intracellular | [1] |
| Legionella pneumophila | Acidic | More potent vs. intracellular | [1] |
| Coxiella burnetii | Acidic | Slight improvement | [4] |
| Burkholderia mallei | 5.0 | 9-fold improved activity over azithromycin | [15] |
| Various Respiratory Pathogens | 5.8 | More potent | [13] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol outlines the determination of MIC and MBC values for finafloxacin against intracellular pathogens, adapted from standard methodologies.[3][16][17]
a. Materials:
-
Finafloxacin and comparator antibiotics (e.g., ciprofloxacin)
-
Bacterial strains of interest
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB), Modified Cysteine Partial Hydrolysate (MCPH) for F. tularensis)[3][16]
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Incubator (37°C, with or without CO2 as required by the specific pathogen)
-
Appropriate agar plates for MBC determination (e.g., Blood, cysteine, glucose agar (BCGA) for F. tularensis)[3]
b. Protocol:
-
Prepare serial two-fold dilutions of finafloxacin and comparator antibiotics in the appropriate broth medium in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
For pH-dependent studies, adjust the pH of the broth medium using HCl or NaOH before inoculation.[8][15]
-
Incubate the plates at 37°C for 24-72 hours, depending on the growth rate of the pathogen.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
For MBC determination, subculture 100 µL from each well showing no visible growth onto appropriate agar plates.
-
Incubate the agar plates at 37°C for 48-72 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum.
Intracellular Killing Assay
This protocol describes a method to evaluate the efficacy of finafloxacin against intracellular pathogens within a host cell line (e.g., THP-1 macrophages, J774 murine macrophages).[1][3][4]
a. Materials:
-
Mammalian cell line (e.g., THP-1 monocytes, J774 macrophages)
-
Cell culture medium (e.g., RPMI 1640) with supplements (e.g., fetal bovine serum)
-
Intracellular pathogen of interest
-
Finafloxacin and comparator antibiotics
-
Gentamicin or other non-cell-permeable antibiotic
-
Sterile water or lysis buffer (e.g., 0.1% Triton X-100)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
b. Protocol:
-
Seed the mammalian cells into 24-well plates and allow them to adhere and differentiate (if necessary, e.g., PMA treatment for THP-1 cells).
-
Infect the cells with the intracellular pathogen at a specific multiplicity of infection (MOI), for instance, an MOI of 1.[3]
-
Incubate for a set period (e.g., 30 minutes to 2 hours) to allow for phagocytosis.
-
Wash the cells with PBS to remove extracellular bacteria.
-
Add fresh medium containing a non-cell-permeable antibiotic (e.g., gentamicin) to kill any remaining extracellular bacteria. Incubate for 1-2 hours.
-
Remove the antibiotic-containing medium and add fresh medium containing serial dilutions of finafloxacin or comparator antibiotics.
-
Incubate the plates for various time points (e.g., 2, 4, 6, 24 hours).[3]
-
At each time point, wash the cells with PBS and then lyse them with sterile water or a lysis buffer to release the intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on appropriate agar to enumerate the colony-forming units (CFU).
-
Calculate the reduction in intracellular bacterial load compared to the untreated control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of finafloxacin.
References
- 1. Activity of finafloxacin, a novel fluoroquinolone with increased activity at acid pH, towards extracellular and intracellular Staphylococcus aureus, Listeria monocytogenes and Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Fluoroquinolone Finafloxacin Protects BALB/c Mice Against an Intranasal Infection With Francisella tularensis Strain SchuS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merlionpharma.com [merlionpharma.com]
- 4. facm.ucl.ac.be [facm.ucl.ac.be]
- 5. Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 10. Finafloxacin - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Demonstration of the Broad-Spectrum In Vitro Activity of Finafloxacin against Pathogens of Biodefense Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merlionpharma.com [merlionpharma.com]
- 17. Efficacy of finafloxacin in a murine model of inhalational glanders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Finafloxacin for the Treatment of Yersinia pestis
These application notes provide a comprehensive overview of the investigational use of finafloxacin, a novel fluoroquinolone antibiotic, for the treatment of infections caused by the biothreat agent Yersinia pestis, the causative agent of plague. This document is intended for researchers, scientists, and drug development professionals working on countermeasures for biological threats.
Introduction
Yersinia pestis is a gram-negative bacterium responsible for plague, a disease that has caused millions of deaths throughout history.[1] Due to its high virulence and potential for aerosol dissemination, Y. pestis is classified as a Category A biothreat agent. The emergence of multidrug-resistant strains of Y. pestis underscores the need for novel therapeutic agents.[1]
Finafloxacin is a novel fluoroquinolone that exhibits enhanced bactericidal activity in acidic environments, a characteristic that may offer a therapeutic advantage against intracellular pathogens like Y. pestis which can reside and replicate within the acidic environment of phagolysosomes in macrophages.[1][2][3] This document summarizes the available data on the efficacy of finafloxacin against Y. pestis and provides detailed protocols for its preclinical evaluation.
Data Presentation
In Vitro Efficacy of Finafloxacin against Yersinia pestis
The in vitro activity of finafloxacin has been evaluated against various strains of Y. pestis, often in comparison to ciprofloxacin, a commonly used fluoroquinolone for plague treatment.[4][5][6] A key feature of finafloxacin is its increased potency at a lower pH, which is relevant to the intracellular environment where Y. pestis can replicate.[1]
Table 1: Minimum Inhibitory Concentrations (MICs) of Finafloxacin and Ciprofloxacin against Yersinia pestis [1]
| Antibiotic | Strain | pH | MIC (µg/mL) |
| Finafloxacin | CO92 | 7 | 0.06 |
| 6 | 0.03 | ||
| GB | 7 | 0.06 | |
| 6 | 0.03 | ||
| Ciprofloxacin | CO92 | 7 | 0.06 |
| 6 | 0.125 | ||
| GB | 7 | 0.06 | |
| 6 | 0.125 |
Table 2: Minimum Bactericidal Concentrations (MBCs) of Finafloxacin and Ciprofloxacin against Yersinia pestis [1]
| Antibiotic | Strain | pH | MBC (µg/mL) |
| Finafloxacin | CO92 | 7 | 0.125 |
| 6 | 0.06 | ||
| GB | 7 | 0.125 | |
| 6 | 0.06 | ||
| Ciprofloxacin | CO92 | 7 | 0.125 |
| 6 | 0.25 | ||
| GB | 7 | 0.125 | |
| 6 | 0.25 |
Time-kill assays have demonstrated that finafloxacin exhibits a faster rate of kill compared to ciprofloxacin, particularly at acidic pH.[1] At pH 6, finafloxacin achieved a 3-log10 reduction in bacterial count within 2 hours, a reduction that took 24 hours for ciprofloxacin to achieve.[1]
In Vivo Efficacy of Finafloxacin in a Mouse Model of Pneumonic Plague
The efficacy of finafloxacin has been assessed in BALB/c mouse models of inhalational plague, demonstrating significant protection.[2][7][8]
Table 3: Survival of BALB/c Mice with Inhalational Plague Treated with Finafloxacin or Ciprofloxacin [2][8]
| Treatment Group | Treatment Start (post-challenge) | Treatment Duration (days) | Survival Rate (%) |
| Finafloxacin | 24 hours | 3 | 100 |
| 7 | 100 | ||
| Ciprofloxacin | 24 hours | 3 | 100 |
| 7 | 100 | ||
| Finafloxacin | 38 hours | 3 | 80 |
| 7 | 100 | ||
| Ciprofloxacin | 38 hours | 3 | 60 |
| 7 | 90 | ||
| Vehicle Control | - | - | 0 |
These studies indicate that finafloxacin is an effective treatment for inhalational plague in mouse models, with a potential advantage over ciprofloxacin when treatment is delayed.[2][9]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[1]
Materials:
-
Yersinia pestis strains (e.g., CO92, GB)
-
Finafloxacin and Ciprofloxacin stock solutions
-
Blood Agar (BA) broth, adjusted to pH 7.0 and pH 6.0
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Incubator at 28°C
Procedure:
-
Prepare serial two-fold dilutions of finafloxacin and ciprofloxacin in BA broth (at both pH 7.0 and pH 6.0) in the 96-well plates. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 28°C for 24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC determination.[1]
Materials:
-
MIC plates from Protocol 1
-
Congo Red (CR) agar plates
-
Incubator at 28°C
Procedure:
-
From the wells of the MIC plates showing no visible growth, take a 100 µL aliquot.
-
Spread the aliquot onto a CR agar plate.
-
Incubate the CR agar plates at 28°C for 48 hours.
-
The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3: In Vivo Efficacy in a BALB/c Mouse Model of Pneumonic Plague
This protocol describes the evaluation of finafloxacin in a well-established animal model of inhalational plague.[2][7][8]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Aerosol exposure system for Yersinia pestis
-
Yersinia pestis CO92 strain
-
Finafloxacin (formulated for oral administration)
-
Ciprofloxacin (formulated for intraperitoneal injection)
-
Appropriate vehicle controls
Procedure:
-
Infection: Expose mice to an aerosol challenge of Y. pestis CO92 to achieve a target inhaled dose of approximately 100 LD50.
-
Treatment Initiation: At 24 or 38 hours post-challenge, begin treatment with finafloxacin (e.g., 23.1 mg/kg every 8 hours, orally) or ciprofloxacin (e.g., 30 mg/kg every 12 hours, intraperitoneally).[8]
-
Treatment Duration: Continue treatment for a specified duration (e.g., 3 or 7 days).
-
Monitoring: Monitor the animals for clinical signs of illness (e.g., ruffled fur, hunched posture, reduced activity) and survival for at least 21 days post-challenge.
-
Bacterial Burden (Optional): At selected time points, euthanize a subset of animals to determine the bacterial load in the lungs, spleen, and liver by plating serial dilutions of tissue homogenates.
Visualizations
Mechanism of Action of Finafloxacin
Finafloxacin, like other fluoroquinolones, targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[10] Inhibition of these enzymes prevents the relaxation of supercoiled DNA and the separation of replicated chromosomes, respectively, leading to a halt in DNA replication and transcription, and ultimately bacterial cell death.[11]
Caption: Mechanism of action of finafloxacin.
Experimental Workflow for Evaluating Finafloxacin against Y. pestis
The evaluation of a new antimicrobial agent like finafloxacin against a high-consequence pathogen such as Y. pestis follows a structured preclinical development path, starting with in vitro characterization and progressing to in vivo efficacy studies.
Caption: Experimental workflow for finafloxacin evaluation.
Conclusion
The available data strongly suggest that finafloxacin is a promising candidate for the treatment of plague. Its enhanced activity in acidic environments, rapid bactericidal action, and significant in vivo efficacy, even in delayed treatment scenarios, warrant further investigation. The protocols and data presented here provide a framework for continued research and development of finafloxacin as a critical countermeasure against the biothreat agent Yersinia pestis.
References
- 1. merlionpharma.com [merlionpharma.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Demonstration of the Broad-Spectrum In Vitro Activity of Finafloxacin against Pathogens of Biodefense Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. cdc.gov [cdc.gov]
- 6. Plague Guidelines: Guidelines Summary [emedicine.medscape.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Finafloxacin Is an Effective Treatment for Inhalational Tularemia and Plague in Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Finafloxacin Is an Effective Treatment for Inhalational Tularemia and Plague in Mouse Models of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
Application Notes and Protocols: Finafloxacin's Efficacy Against Slowly Growing and Persister Bacterial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Finafloxacin is a novel fluoroquinolone antibiotic distinguished by its enhanced bactericidal activity in acidic environments, a condition often encountered in host infection sites such as the urinary tract and within phagocytic cells.[1][2][3] This unique characteristic, coupled with its potent dual-targeting mechanism against bacterial DNA gyrase and topoisomerase IV, contributes to its efficacy against a broad spectrum of pathogens, including multi-drug resistant strains.[1][4] Of particular interest to researchers is finafloxacin's demonstrated activity against slowly growing, stationary-phase, and persister bacterial cells—phenotypically resistant populations that are notoriously difficult to eradicate with conventional antibiotics and are often implicated in chronic and recurrent infections.[1][5]
These application notes provide a summary of the quantitative data on finafloxacin's effects on these challenging bacterial populations and detailed protocols for key in vitro experiments to assess its activity.
Data Presentation
The following tables summarize the quantitative data on finafloxacin's activity against slowly growing and persister cells compared to other fluoroquinolones.
Table 1: Minimum Inhibitory Concentrations (MICs) of Finafloxacin and Comparators at Varying pH
| Organism | pH | Finafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |
| Escherichia coli | 7.2 - 7.4 | 0.06 | 0.008 | - | - |
| 5.8 - 6.2 | 0.008 | 0.06 | - | - | |
| Staphylococcus aureus | 7.2 - 7.4 | ≤0.25 | - | - | - |
| 5.8 | ≤0.25 | > MIC at neutral pH | > MIC at neutral pH | > MIC at neutral pH | |
| Burkholderia mallei | 7.0 | 0.5 | - | - | - |
| 5.0 | 2 | 32 | - | - | |
| Acinetobacter baumannii (Ciprofloxacin-resistant) | Neutral | Comparable to Ciprofloxacin | - | - | - |
| Acidic | Superior to Ciprofloxacin | - | - | - |
Data compiled from multiple sources.[1][6][7][8][9]
Table 2: Bactericidal Activity of Finafloxacin against Stationary-Phase E. coli
| Antibiotic (10 mg/L) | Persister Frequency | Log10 CFU Reduction |
| Finafloxacin | 5.2 x 10⁻⁷ | >6 |
| Ciprofloxacin | 1.6 x 10⁻³ | ~3 |
| Levofloxacin | 1.6 x 10⁻⁴ | ~4 |
CFU: Colony Forming Units. Data from a 24-hour exposure of saturated, stationary-phase E. coli 25922 cultures.[10]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of finafloxacin against slowly growing and persister bacteria.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) at Varying pH
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[11][12]
Materials:
-
Finafloxacin powder
-
Comparator antibiotics (e.g., ciprofloxacin, levofloxacin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile 1N HCl for pH adjustment
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Media Preparation: Prepare CAMHB and adjust the pH to the desired levels (e.g., 7.2-7.4, 6.5, 5.8) using sterile 1N HCl. Sterilize the pH-adjusted media by autoclaving and re-verify the pH post-sterilization.
-
Antibiotic Stock Solution: Prepare a stock solution of finafloxacin and comparator antibiotics in a suitable solvent as per the manufacturer's instructions.
-
Antibiotic Dilution Series: In a 96-well plate, perform a two-fold serial dilution of each antibiotic in the pH-adjusted CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Inoculate the wells containing the antibiotic dilutions with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Time-Kill Assay for Stationary-Phase Bacteria
This protocol assesses the bactericidal activity of finafloxacin against non-dividing bacteria.
Materials:
-
Finafloxacin and comparator antibiotics
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates for viable counts
-
Micropipettes and sterile tips
Procedure:
-
Culture Preparation: Inoculate the bacterial strain in CAMHB and incubate at 37°C with shaking for 24 hours to reach a saturated, stationary-phase culture.
-
Antibiotic Exposure: Add finafloxacin or comparator antibiotics at the desired concentration (e.g., 10 mg/L) to the stationary-phase cultures.[10]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture tube.
-
Viable Cell Counting: Perform serial dilutions of the collected samples in sterile saline or PBS. Plate the dilutions onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24-48 hours. Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[13]
Protocol 3: Persister Cell Isolation and Quantification
This protocol allows for the determination of the persister fraction within a bacterial population following antibiotic treatment.
Materials:
-
Finafloxacin and comparator antibiotics
-
Bacterial strain of interest
-
Luria-Bertani (LB) broth or other suitable growth medium
-
Sterile centrifuge tubes
-
Centrifuge
-
Sterile saline or PBS
-
Agar plates
Procedure:
-
Overnight Culture: Grow an overnight culture of the bacterial strain in LB broth.
-
Exponential Phase Culture: Dilute the overnight culture 1:100 into fresh LB broth and grow to the exponential phase (OD600 ≈ 0.4-0.6).
-
Antibiotic Treatment: Treat the exponential phase culture with a high concentration of finafloxacin (e.g., 100x MIC) for a specified duration (e.g., 3-6 hours) to kill the susceptible population.
-
Washing: Centrifuge the treated culture to pellet the cells. Discard the supernatant and wash the cell pellet twice with sterile saline or PBS to remove the antibiotic.
-
Persister Quantification: Resuspend the washed pellet in fresh medium and plate serial dilutions onto agar plates.
-
Initial Inoculum Quantification: Plate serial dilutions of the culture from before the antibiotic treatment to determine the initial CFU/mL.
-
Persister Fraction Calculation: After incubation, count the colonies from both the pre-treatment and post-treatment plates. The persister fraction is calculated as the CFU/mL of the treated culture divided by the CFU/mL of the untreated culture.
Visualizations
Finafloxacin's Mechanism of Action
Caption: Finafloxacin's dual-targeting inhibition of DNA gyrase and topoisomerase IV.
Experimental Workflow for Persister Cell Assay
Caption: A streamlined workflow for the isolation and quantification of persister cells.
Finafloxacin's Enhanced Activity in Acidic Environments
Caption: The relationship between pH and the bactericidal activity of finafloxacin.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation of Persister Cells from Biofilm and Planktonic Populations of Pseudomonas aeruginosa [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. merlionpharma.com [merlionpharma.com]
- 5. mdpi.com [mdpi.com]
- 6. Isolation of Persister Cells from Biofilm and Planktonic Populations of Pseudomonas aeruginosa [en.bio-protocol.org]
- 7. merlionpharma.com [merlionpharma.com]
- 8. Intracellular Staphylococcus aureus persisters upon antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. merlionpharma.com [merlionpharma.com]
- 11. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Demonstration of the Broad-Spectrum In Vitro Activity of Finafloxacin against Pathogens of Biodefense Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
Application Notes and Protocols: Mechanism of Increased Finafloxacin Accumulation in Acidic Cellular Compartments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finafloxacin is a novel 8-cyano-substituted fluoroquinolone antibiotic with a unique pharmacological profile characterized by significantly increased activity and accumulation in acidic environments.[1][2] Unlike other fluoroquinolones that often lose efficacy at lower pH, finafloxacin's potency is enhanced, making it a promising therapeutic agent for infections occurring in acidic foci.[3][4] Such environments are common in various pathological conditions, including urinary tract infections, skin and soft tissue infections, and within the intracellular phagolysosomes where pathogens like Staphylococcus aureus and Legionella pneumophila reside.[5][6]
These application notes detail the underlying mechanism of this pH-dependent accumulation, present quantitative data from key studies, and provide detailed protocols for researchers to investigate this phenomenon.
The "Ion Trapping" Mechanism of Finafloxacin
The primary mechanism responsible for the increased accumulation of finafloxacin in acidic compartments is a well-understood physicochemical phenomenon known as "ion trapping" or "lysosomotropism".[7][8] Finafloxacin, as a weak base, can exist in both a lipid-soluble, uncharged state and a water-soluble, charged (protonated) state, depending on the ambient pH.
-
Membrane Permeation: At the physiological pH of the extracellular fluid and cytoplasm (approx. 7.4), a significant fraction of finafloxacin remains in its uncharged form. This lipophilic state allows the molecule to readily diffuse across cellular and organellar membranes.
-
Protonation in Acidic Compartments: Cellular compartments such as lysosomes and phagolysosomes maintain a highly acidic internal environment (pH 4.5-5.5).[7] Upon entering these compartments, the finafloxacin molecule becomes protonated.
-
Accumulation: This newly acquired positive charge increases the molecule's hydrophilicity and prevents it from diffusing back across the lipid membrane into the more neutral cytoplasm. Finafloxacin is consequently "trapped" and accumulates to high concentrations specifically within these acidic organelles.
This targeted accumulation at the site of intracellular pathogens is a key contributor to its enhanced bactericidal activity in these settings.
References
- 1. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 2. In vitro spectrum of activity of finafloxacin, a novel, pH-activated fluoroquinolone, under standard and acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Finafloxacin overcomes Burkholderia pseudomallei efflux-mediated fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demonstration of the Broad-Spectrum In Vitro Activity of Finafloxacin against Pathogens of Biodefense Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of finafloxacin, a novel fluoroquinolone with increased activity at acid pH, towards extracellular and intracellular Staphylococcus aureus, Listeria monocytogenes and Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Rational Drug Repurposing: Focus on Lysosomotropism, Targets in Disease Process, Drug Profile, and Pulmonary Tissue Accumulation in SARS-CoV-2 Infection/COVID-19 [frontiersin.org]
Application Notes and Protocols: Development of Future Intravenous and Oral Finafloxacin Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finafloxacin is a novel fluoroquinolone antibiotic distinguished by its enhanced bactericidal activity in acidic environments, a characteristic that offers a significant therapeutic advantage in treating infections in anatomical sites with a low pH, such as the urinary tract.[1][2] Currently, oral and/or intravenous formulations of finafloxacin are in various stages of clinical evaluation for the treatment of infections including complicated urinary tract infections (cUTIs) and pyelonephritis.[3][4]
These application notes provide a comprehensive overview of the development of future intravenous and oral finafloxacin formulations, including summaries of key quantitative data, detailed experimental protocols, and visualizations of the mechanism of action and experimental workflows.
Data Presentation
Table 1: Preclinical Pharmacokinetics of Finafloxacin
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| Mouse | Oral | 37.5 | 1.6 | 0.5 | 5.8 | 2.1 | [5] |
| Rat | Oral | 20 | ~1.5 | ~1.0 | ~8.0 | ~3.0 | [6] |
| Dog | Oral | 5 | ~2.0 | ~2.0 | ~15.0 | ~5.0 | [6] |
| Dog | IV | 5 | ~10.0 | - | ~20.0 | ~4.5 | [6] |
Table 2: Human Pharmacokinetics of Oral Finafloxacin (Single Dose)
| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC0-inf (µg·h/mL) | Half-life (h) | Renal Clearance (L/h) | Reference |
| 200 | 2.3 | 1.0 | 7.4 | 9.8 | 13.7 | [7] |
| 400 | 4.6 | 1.0 | 13.3 | 9.3 | 11.0 | [8] |
| 800 | 9.1 | 1.0 | 23.9 | 10.2 | 8.8 | [8] |
Table 3: Human Pharmacokinetics of Intravenous Finafloxacin (Single Dose)
| Dose (mg) | Cmax (µg/mL) | AUC0-inf (µg·h/mL) | Half-life (h) | Volume of Distribution (L) | Reference |
| 200 | 2.56 | 6.73 | 10.6 | 127 | [9] |
| 600 | 9.87 | 25.9 | 13.5 | 103 | [9] |
| 1000 | 20.2 | 45.9 | 17.1 | 90 | [9] |
Table 4: Minimum Inhibitory Concentrations (MIC) of Finafloxacin
| Organism | pH | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | 7.2 | 0.06 | 0.25 | [10] |
| 5.8 | 0.03 | 0.125 | [10] | |
| Staphylococcus aureus | 7.2-7.4 | 0.125 | 0.25 | [11] |
| 5.8-6.2 | 0.06 | 0.125 | [11] | |
| Pseudomonas aeruginosa | 7.2 | 8 | 32 | [12] |
| 5.8 | 0.5 | 1 | [12] | |
| Klebsiella pneumoniae | 7.2-7.4 | 0.125 | 0.25 | [11] |
| 5.8-6.2 | 0.06 | 0.125 | [11] |
Experimental Protocols
Formulation of Intravenous Finafloxacin Solution (Generalized Protocol)
This protocol describes a general method for preparing a finafloxacin solution for intravenous administration. The exact excipients and concentrations would require optimization and stability studies.
Materials:
-
Finafloxacin hydrochloride
-
Water for Injection (WFI)
-
pH adjusting agent (e.g., sodium hydroxide, hydrochloric acid)
-
Tonicity-adjusting agent (e.g., sodium chloride)
-
Solubilizing agent (e.g., a suitable cyclodextrin, if necessary)
-
Sterile filters (0.22 µm)
-
Sterile vials and stoppers
Procedure:
-
In a sterile vessel, add a portion of WFI.
-
Slowly add the this compound to the WFI while stirring until a suspension is formed.
-
If required for solubility, add the solubilizing agent and continue to stir until the finafloxacin is fully dissolved.
-
Add the tonicity-adjusting agent (e.g., sodium chloride to achieve an isotonic solution) and stir until dissolved.
-
Measure the pH of the solution and adjust to a suitable physiological pH (e.g., 4.5-7.0) using the pH adjusting agent. Finafloxacin's stability and solubility are pH-dependent.
-
Add the remaining WFI to reach the final target volume and stir to ensure homogeneity.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile receiving vessel.
-
Aseptically fill the solution into sterile vials and seal with sterile stoppers and crimp caps.
-
Perform quality control tests including sterility, endotoxin levels, pH, osmolality, and drug concentration.
Formulation of Oral Finafloxacin Tablets (Generalized Protocol)
This protocol outlines a general wet granulation method for the production of finafloxacin oral tablets. The specific excipients and process parameters would need to be optimized.
Materials:
-
Finafloxacin
-
Diluent (e.g., microcrystalline cellulose)
-
Binder (e.g., povidone)
-
Disintegrant (e.g., croscarmellose sodium)
-
Glidant (e.g., colloidal silicon dioxide)
-
Lubricant (e.g., magnesium stearate)
-
Granulating fluid (e.g., purified water or ethanol)
Procedure:
-
Blending: In a high-shear mixer, blend the finafloxacin, diluent, and a portion of the disintegrant.
-
Granulation: Slowly add the granulating fluid to the powder blend while mixing to form wet granules of appropriate consistency.
-
Drying: Dry the wet granules in a fluid bed dryer or a drying oven until the desired moisture content is achieved.
-
Milling: Mill the dried granules to obtain a uniform particle size distribution.
-
Final Blending: Add the remaining disintegrant, glidant, and lubricant to the milled granules and blend in a tumble blender.
-
Compression: Compress the final blend into tablets of the desired weight, hardness, and thickness using a tablet press.
-
(Optional) Coating: Tablets can be film-coated for taste-masking, stability, or identification purposes.
-
Quality Control: Perform quality control tests on the tablets, including appearance, weight variation, hardness, friability, disintegration time, and drug content uniformity and dissolution.
In Vitro Antibacterial Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[13][14]
Materials:
-
Finafloxacin stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of finafloxacin in a suitable solvent (e.g., water or DMSO) at a high concentration.
-
Prepare serial two-fold dilutions of the finafloxacin stock solution in CAMHB in a 96-well microtiter plate.
-
Adjust the pH of a parallel set of plates to an acidic pH (e.g., 5.8) to evaluate the pH-dependent activity of finafloxacin.
-
Prepare a bacterial inoculum of each test isolate and standardize it to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well of the microtiter plates with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by visual inspection for the lowest concentration of finafloxacin that completely inhibits visible bacterial growth. This can also be determined spectrophotometrically.
Pharmacokinetic Analysis in Plasma by HPLC
This protocol provides a general workflow for the determination of finafloxacin concentrations in plasma using High-Performance Liquid Chromatography (HPLC).[15][16][17][18][19]
Materials:
-
Plasma samples containing finafloxacin
-
Acetonitrile
-
Internal standard (e.g., another fluoroquinolone not present in the sample)
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer with a pH-adjusting agent like formic or trifluoroacetic acid)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma, add a precipitating agent like acetonitrile (typically in a 3:1 ratio).
-
Add the internal standard.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject a specific volume of the supernatant onto the HPLC system.
-
Separate the analytes using a gradient or isocratic elution with the chosen mobile phase.
-
Detect finafloxacin and the internal standard at their respective optimal wavelengths.
-
-
Quantification:
-
Generate a calibration curve using standards of known finafloxacin concentrations in blank plasma.
-
Calculate the concentration of finafloxacin in the unknown samples by comparing the peak area ratio of finafloxacin to the internal standard against the calibration curve.
-
Visualizations
Mechanism of Action of Finafloxacin
Finafloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] This dual-targeting mechanism disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.
Experimental Workflow for Intravenous Formulation Development
The development of an intravenous formulation of finafloxacin involves a series of critical steps from initial formulation to preclinical and clinical evaluation.
Experimental Workflow for Oral Formulation Development
The development process for an oral tablet formulation of finafloxacin follows a structured path from powder to final product for clinical use.
References
- 1. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 5. merlionpharma.com [merlionpharma.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of Intravenous Finafloxacin in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative In Vitro Activities of the Novel Antibacterial Finafloxacin against Selected Gram-Positive and Gram-Negative Bacteria Tested in Mueller-Hinton Broth and Synthetic Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa [clsi.org]
- 15. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics of fluoroquinolones in critical care patients: A bio-analytical HPLC method for the simultaneous quantification of ofloxacin, ciprofloxacin and moxifloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Finafloxacin Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical guidance for the proper disposal of Finafloxacin hydrochloride, a fluoroquinolone antibiotic. This information is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
This compound is a substance that requires careful management for its disposal due to conflicting data regarding its environmental impact. While some safety data sheets (SDS) do not classify it as hazardous, others indicate that it is very toxic to aquatic life with long-lasting effects[1]. Therefore, a precautionary approach is strongly recommended, treating all this compound waste as hazardous pharmaceutical waste to ensure regulatory compliance and environmental stewardship.
Hazard Assessment and Data Summary
Conflicting information exists regarding the environmental hazards of this compound. The following table summarizes the key hazard classifications from available Safety Data Sheets (SDS):
| Hazard Classification | SDS Source 1[1] | SDS Source 2 | SDS Source 3[2] |
| Acute Aquatic Toxicity | Category 1 | Not Classified | No Information |
| Chronic Aquatic Toxicity | Category 1 | Not Classified | No Information |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Not Classified | Harmful if swallowed |
| GHS Label Elements | Hazard pictograms, Signal word, Hazard statements present | None | Acute Toxicity (Oral) Category 4 |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant | Smaller quantities can be disposed of with household waste | No specific disposal information |
Given the classification of "Very toxic to aquatic life with long lasting effects" in one of the SDSs, it is imperative to handle the disposal of this compound with a high degree of caution to prevent environmental contamination[1].
Recommended Disposal Protocol
The following step-by-step protocol should be followed for the disposal of this compound and its containers in a laboratory setting. This procedure aligns with general best practices for hazardous pharmaceutical waste management.
Step 1: Segregation of Waste
-
Immediately segregate all waste materials containing this compound from the general and non-hazardous waste streams.
-
This includes:
-
Unused or expired this compound powder or solutions.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated lab supplies (e.g., pipette tips, vials, weighing boats).
-
Empty this compound containers.
-
Step 2: Waste Container and Labeling
-
Place all this compound waste into a dedicated, leak-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and should also include:
-
The name of the chemical: "this compound"
-
The hazard characteristics: "Toxic to Aquatic Life"
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
Step 3: Storage of Waste
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
-
Do not accumulate large quantities of waste. Follow your institution's guidelines for waste accumulation time limits.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste contractor with a copy of the Safety Data Sheet indicating the environmental hazards.
-
Ensure the waste is transported by a registered hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF). Incineration at a licensed facility is the preferred method for disposing of pharmaceutical waste[3][4].
Step 5: Documentation
-
Maintain a record of all this compound waste generated and disposed of. This documentation should include the quantity of waste, the date of disposal, and the name of the disposal contractor.
Important Precautions:
-
Do not dispose of this compound down the drain[3]. This is strictly prohibited for hazardous pharmaceutical waste.
-
Do not dispose of this compound in the regular trash, even in small quantities, due to its potential aquatic toxicity. The recommendation for household disposal is not appropriate for a laboratory setting with a higher duty of care.
-
All personnel handling this compound waste must be trained on hazardous waste management procedures[3].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a research environment.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both human health and the ecosystem.
References
Personal protective equipment for handling Finafloxacin hydrochloride
This guide provides crucial safety and logistical information for laboratory professionals handling Finafloxacin hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a fluoroquinolone antibiotic.[1][2] Safety data sheets indicate that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] It may also cause irritation to the mucous membranes and upper respiratory tract, as well as eye, skin, or respiratory system irritation.[4] Due to some inconsistencies across safety data sheets, a cautious approach to handling is recommended.
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other appropriate chemical-resistant gloves. | To prevent skin contact and absorption.[5] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust.[6][7] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated. | To prevent inhalation of the substance, which may be harmful.[4] |
Safe Handling and Operational Plan
Adherence to the following procedural steps is critical for minimizing exposure and ensuring a safe working environment.
Step 1: Preparation and Engineering Controls
-
Ensure a well-ventilated work area. For procedures that may generate dust or aerosols, use a fume hood or other ventilated enclosure.[8]
-
Locate the nearest eye-wash station and safety shower before beginning work.[3]
-
Have all necessary PPE readily available and properly donned.
Step 2: Handling the Compound
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale dust. Minimize the generation of dust when handling the solid form.
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[3]
Step 3: In Case of Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.[3] Get medical attention if irritation develops.
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.[4]
Disposal Plan
Proper disposal is essential to prevent environmental contamination, as this compound is very toxic to aquatic life.[3]
-
Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container. This includes unused material, contaminated lab supplies (e.g., pipette tips, gloves), and cleaning materials from spills.
-
Disposal Method: Dispose of the chemical waste through an approved waste disposal company. Do not dispose of it down the drain or in the general trash.[3] Follow all federal, state, and local environmental regulations.
-
Decontamination: Clean all contaminated surfaces thoroughly after use.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: A diagram illustrating the key steps for safely handling this compound.
References
- 1. Finafloxacin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound|209342-41-6|MSDS [dcchemicals.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. osha.gov [osha.gov]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 8. labeling.pfizer.com [labeling.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
